8-Methyl-9H-purine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.41 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYFLWZKIMYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281731 | |
| Record name | 8-Methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-33-8 | |
| Record name | 8-Methylpurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
IUPAC name for 8-Methyl-9H-purine
An In-depth Technical Guide to 8-Methyl-9H-purine: Synthesis, Characterization, and Therapeutic Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We delve into the fundamental aspects of its nomenclature, tautomerism, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the condensation of a substituted pyrimidine precursor is presented, emphasizing the causal reasoning behind key experimental choices. Furthermore, this guide outlines a rigorous, self-validating workflow for the analytical characterization and quality control of this compound, employing techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography. The document culminates in an exploration of the compound's role as a privileged scaffold in modern drug discovery, substantiated by case studies on its derivatives as potent inhibitors of critical signaling pathways, including mTOR in oncology and DPP-4 in metabolic diseases. This guide is intended to serve as an authoritative resource for scientists engaged in the synthesis and application of purine analogs.
Introduction to the Purine Scaffold
Purines are heterocyclic aromatic organic compounds composed of a pyrimidine ring fused to an imidazole ring.[1][2] This core structure is the foundation for adenine and guanine, two of the fundamental nucleobases in DNA and RNA, making it a cornerstone of all life.[3] In medicinal chemistry, the purine ring is considered a "privileged scaffold" due to its ability to interact with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[4][5]
The versatility of the purine system allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse pharmacological activities.[6] Modifications at the C8 position, in particular, have been shown to modulate the biological activity of purine analogs significantly. This compound serves as a foundational building block for more complex molecules, and understanding its synthesis and properties is crucial for the rational design of novel therapeutics. This guide aims to provide a detailed technical framework for the synthesis, purification, characterization, and biological application of this compound and its derivatives.
Nomenclature and Physicochemical Properties
IUPAC Name and Tautomerism
The systematic name for the purine ring system dictates a specific numbering convention, starting from the nitrogen at position 1 of the six-membered ring and proceeding counterclockwise, then continuing clockwise into the five-membered imidazole ring.[1][7]
The compound "this compound" specifies a methyl group at the C8 position and an indicated hydrogen atom ('H') on the nitrogen at the N9 position. It is critical to recognize that purine bases exhibit annular tautomerism, where the proton on the imidazole ring can reside on either N7 or N9. While the 9H tautomer is often predominant, the 7H tautomer (8-methyl-7H-purine) also exists in equilibrium.[8][9] The specific tautomeric form can influence receptor binding and solubility, making its consideration vital in drug design. For the purpose of this guide, we will focus on the this compound tautomer as specified.
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8-Methyl-9H-purine molecular formula and weight
An In-Depth Technical Guide to 8-Methyl-9H-purine: Properties, Analysis, and Synthetic Considerations
Executive Summary
This compound is a substituted heterocyclic aromatic compound belonging to the purine family. As derivatives of the core purine structure, which forms the backbone of the nucleobases adenine and guanine, these molecules are of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines a detailed workflow for its analytical characterization, discusses general synthetic strategies, and explores its relevance as a scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals requiring a technical understanding of this fundamental building block.
The Purine Scaffold: A Cornerstone of Biology and Medicine
The purine ring system is one of the most important heterocyclic structures in nature. It is the core component of the nucleobases adenine and guanine, which are fundamental to the structure of DNA and RNA.[1] Beyond genetics, purine derivatives play crucial roles in cellular signaling (e.g., cyclic AMP), energy metabolism (e.g., ATP), and as coenzymes. This inherent biological relevance makes the purine scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties. Consequently, the synthesis and modification of purine analogues, such as this compound, are central to the discovery of new therapeutic agents targeting a wide array of diseases.[2][3][4]
Physicochemical Properties of this compound
The fundamental identity of a chemical compound is defined by its molecular formula and weight, which dictate its stoichiometric and mass-based behavior in chemical reactions and analytical procedures. This compound is characterized by the following properties.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [5][6] |
| Molecular Weight | 134.14 g/mol | [5][6][7][8] |
| Monoisotopic Mass | 134.059246208 Da | [5] |
| IUPAC Name | 8-methyl-7H-purine | [5] |
| CAS Number | 934-33-8 | [5][6] |
| XLogP3 | 0.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 0 | [5] |
These computed descriptors, sourced from the PubChem database, provide an initial in-silico profile of the molecule's potential behavior in various chemical environments.[5]
Synthetic Strategy for the 8-Substituted Purine Core
The construction of the purine bicyclic system is a foundational process in organic synthesis. One of the most common and effective methods involves the condensation of a suitably substituted pyrimidine precursor with a reagent that provides the remaining carbon and nitrogen atoms to form the imidazole ring.
A general and robust approach for synthesizing 8-substituted purines involves the reaction of a triaminopyrimidine with a carboxylic acid or its derivative.[9] For this compound, this would conceptually involve the condensation of 4,5,6-triaminopyrimidine with an acetic acid equivalent. The reaction is typically heated in the presence of a condensing agent, such as phosphorus oxychloride or polyphosphoric acid, or under microwave irradiation to facilitate cyclization and dehydration.[9]
Caption: Generalized synthesis of the this compound core.
Experimental Protocol: Analytical Characterization Workflow
To ensure the identity, purity, and structural integrity of a synthesized batch of this compound, a multi-step analytical workflow is essential. This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for verification of molecular weight and purity, followed by Nuclear Magnetic Resonance (NMR) for structural confirmation.
Objective
To unequivocally confirm the chemical identity and assess the purity of a sample purported to be this compound.
Workflow Diagram
Caption: Self-validating analytical workflow for this compound.
Step-by-Step Methodology
Step 1: Purity and Molecular Weight Verification by GC-MS
-
Causality: GC-MS is chosen for its ability to separate volatile impurities from the main compound (GC) and provide its exact molecular weight (MS). This is the first and most crucial validation step.
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in HPLC-grade methanol.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min. Hold at 280°C for 5 minutes. This program ensures the elution of the compound without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electron Impact (EI) at 70 eV. EI is a standard, robust method that produces reproducible fragmentation patterns for library matching.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
-
Self-Validation Check:
-
The primary peak in the chromatogram should correspond to the target compound.
-
The mass spectrum for this peak must show a molecular ion (M⁺) peak at m/z = 134 , consistent with the molecular weight of this compound.[5]
-
Purity can be estimated by the area percentage of the primary peak relative to all other peaks in the chromatogram.
-
Step 2: Structural Confirmation by NMR Spectroscopy
-
Causality: While MS confirms the molecular weight, NMR provides detailed information about the chemical environment of each carbon and hydrogen atom, confirming the specific isomeric structure. The availability of reference spectra allows for direct comparison.[5]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H (Proton) and ¹³C (Carbon-13) NMR spectra on a 400 MHz or higher spectrometer.
-
-
Self-Validation Check:
-
¹H NMR: The spectrum should show distinct signals corresponding to the purine ring protons (at C2 and C6), the N-H proton, and a singlet for the C8-methyl group protons. The integration of these signals should match the number of protons (e.g., a 3H singlet for the methyl group).
-
¹³C NMR: The spectrum should show six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts should be compared against reference data from databases like PubChem to confirm the substitution pattern.[5]
-
Applications in Research and Drug Development
This compound serves as a valuable starting material or fragment in the synthesis of more complex, biologically active molecules. The 8-position of the purine ring is a common site for modification to explore structure-activity relationships (SAR).
-
As a Scaffold for Kinase Inhibitors: The purine core mimics the structure of ATP, making it an ideal scaffold for designing kinase inhibitors. Derivatives of 9-methyl-9H-purine have been investigated as potent inhibitors of the mTOR (mammalian target of rapamycin) pathway, which is a key target in cancer therapy.[3]
-
Inhibitors of Metabolic Enzymes: Modified 8-methylpurines have been synthesized and evaluated as inhibitors of enzymes involved in metabolic diseases. For instance, 8-arylmethyl-9H-purin-6-amine derivatives have shown promise as novel DPP-4 inhibitors for the treatment of type 2 diabetes.[9]
-
Antiviral Agents: The purine scaffold is central to many antiviral nucleoside analogues. Research into 8-substituted purines has yielded compounds with activity against viruses such as rhinovirus.[4]
The utility of this compound lies in its ability to present a methyl group at a key vector for further chemical elaboration, allowing chemists to systematically probe the binding pockets of enzymes and receptors.
Conclusion
This compound, defined by its molecular formula C₆H₆N₄ and molecular weight of 134.14 g/mol , is more than a simple chemical entity.[5][6][7][8] It represents a fundamental building block rooted in the chemistry of life itself. A robust understanding of its physicochemical properties, coupled with validated analytical workflows for its characterization, is essential for its effective use in research. Its role as a versatile scaffold continues to facilitate the development of novel and potent therapeutic agents, underscoring the enduring importance of the purine core in modern drug discovery.
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The Purine Enigma: From Ancient Remedies to Modern Medicine
An In-depth Technical Guide on the Discovery and History of Purine Derivatives
Abstract
Purine derivatives, a class of nitrogen-containing heterocyclic compounds, are fundamental to all life, forming the building blocks of nucleic acids and serving as critical signaling molecules and energy carriers.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of these vital compounds. We trace the journey from the initial isolation of uric acid from kidney stones in the 18th century to the groundbreaking structural elucidation of the purine core by Emil Fischer.[1][3] The guide delves into the evolution of synthetic methodologies, highlighting the pivotal Traube purine synthesis, and examines the expanding understanding of the diverse biological roles of purines.[4][5] Furthermore, we explore the profound impact of purine derivatives on drug discovery and development, showcasing their application as anticancer, antiviral, and anti-inflammatory agents, among others.[6][7] This whitepaper is designed for researchers, scientists, and drug development professionals, offering a detailed narrative grounded in scientific integrity and supported by authoritative references.
Introduction: The Dawn of Purine Chemistry
The story of purine chemistry begins not in a sophisticated laboratory, but with the study of biological concretions. In 1776, the Swedish chemist Carl Wilhelm Scheele made the first crucial step by isolating a previously unknown substance from kidney stones, which he named "uric acid."[1][8] This discovery marked the initial entry point into a vast and complex family of related molecules. Over four decades later, in 1817, another key derivative, xanthine, was also obtained from urinary calculi.[3] These early discoveries, though focused on metabolic byproducts, laid the essential groundwork for future investigations. The name "purine" itself, a portmanteau of "pure urine," was later coined by the German chemist Emil Fischer in 1884, reflecting the origins of these initial discoveries.[1][2]
Further isolations from natural sources expanded the known members of this chemical family. Guanine was identified in guano, the accumulated excrement of birds and bats, while caffeine was found in tea and coffee.[3][9] The realization that these seemingly disparate compounds were structurally related began to emerge towards the end of the 19th century. In 1891, the identification of adenine and guanine as products of the chemical breakdown of nucleic acids revealed the fundamental biological importance of this class of molecules.[3] It became clear that purines were not merely waste products but were central to the machinery of life itself.
The Structural Elucidation of the Purine Core: The Work of Emil Fischer
The late 19th and early 20th centuries were a golden age for organic chemistry, and at the forefront of this revolution was Emil Fischer. His systematic and brilliant work on purines transformed the field from a collection of isolated discoveries into a coherent chemical family. Between 1882 and 1906, Fischer demonstrated that uric acid, xanthine, caffeine, adenine, and guanine were all interconnected.[10] He showed that these substances could be chemically derived from one another, suggesting they all shared a common fundamental structure.[11]
Fischer proposed that this core structure was a bicyclic nitrogenous system, which he named "purine" in 1884.[10][11] His hypothesis was not merely theoretical; he set out to prove it through rigorous chemical synthesis. In 1898, Fischer successfully synthesized purine itself for the first time, confirming his structural hypothesis.[1][10] The starting material for this landmark synthesis was uric acid.[1] This achievement was the culmination of years of painstaking work involving the synthesis and characterization of over 130 purine derivatives.[12] Fischer's monumental contributions to the understanding of purines and sugars earned him the Nobel Prize in Chemistry in 1902.[2][12]
Caption: The fundamental bicyclic structure of the purine core.
Synthesis of Purine Derivatives: The Traube Synthesis
Following the structural elucidation of the purine core, the development of synthetic methods to create a variety of purine derivatives became a major focus for organic chemists. Among the most significant and enduring of these methods is the Traube purine synthesis, first reported by Wilhelm Traube in 1900.[13] This versatile reaction provides a straightforward route to a wide range of purine derivatives from appropriately substituted pyrimidines.[5][13]
The general principle of the Traube synthesis involves the construction of the imidazole ring onto a pre-existing pyrimidine ring.[14] The process typically begins with a 4,5-diaminopyrimidine.[15] This key intermediate is then reacted with a source for the final carbon atom of the imidazole ring, often formic acid or one of its derivatives, followed by cyclodehydration to yield the purine.[13][15]
Experimental Protocol: A Generalized Traube Purine Synthesis
Objective: To synthesize a purine derivative from a 4,5-diaminopyrimidine precursor.
Materials:
-
4,5-Diaminopyrimidine derivative
-
Formic acid (or other one-carbon source like formamide or a trialkyl orthoformate)
-
Condensing agent (optional, e.g., polyphosphoric acid)
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
Formylation: The 4,5-diaminopyrimidine is heated with an excess of formic acid. This step results in the formylation of the 5-amino group.[15]
-
Cyclization: The resulting 5-formamido-4-aminopyrimidine is then heated, often at a higher temperature or in the presence of a condensing agent, to effect cyclodehydration.[15] This ring-closure step forms the imidazole portion of the purine ring system.
-
Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude purine derivative is then purified by recrystallization or chromatography.
Causality Behind Experimental Choices: The choice of the one-carbon source and reaction conditions can be tailored to influence the final product. For example, using different orthoesters can introduce various substituents at the 8-position of the purine ring. The use of a condensing agent in the cyclization step helps to drive the reaction towards the desired product by removing water.
Caption: Simplified overview of purinergic signaling pathways.
Purine Derivatives in Drug Discovery and Development
The diverse biological roles of purines make them an incredibly rich source of inspiration for drug discovery. [6][16]By designing molecules that mimic or block the actions of natural purines, medicinal chemists have developed a wide range of therapeutic agents. [17][18]Purine analogs have found applications as anticancer, antiviral, anti-inflammatory, and immunosuppressive drugs. [6][7] Anticancer Agents: Many purine-based drugs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. [18]For example, 6-mercaptopurine and its prodrug azathioprine are used in the treatment of leukemia and autoimmune diseases.
Antiviral Agents: Acyclovir, a guanosine analog, is a highly effective treatment for herpes simplex virus infections. It is selectively activated by a viral enzyme and then acts to inhibit viral DNA replication. Similarly, several purine nucleoside analogs are key components of antiretroviral therapies for HIV.
Xanthine Oxidase Inhibitors: Gout is a painful inflammatory condition caused by the deposition of uric acid crystals in the joints. [19]Allopurinol and febuxostat are purine-like molecules that inhibit xanthine oxidase, the enzyme responsible for the final steps in uric acid production, thereby lowering uric acid levels in the blood. [19][20] Methylxanthines: As mentioned earlier, caffeine and theophylline are widely used for their stimulant and bronchodilator effects, respectively. [21][22]Their primary mechanism of action is the antagonism of adenosine receptors. [23][24]
Table 1: Selected Purine Derivatives in Clinical Use
| Drug Name | Chemical Class | Mechanism of Action | Therapeutic Use |
| Acyclovir | Guanosine Analog | Inhibits viral DNA polymerase | Antiviral (Herpes) |
| Allopurinol | Hypoxanthine Analog | Inhibits xanthine oxidase | Anti-gout |
| Azathioprine | Purine Antimetabolite | Inhibits purine synthesis | Immunosuppressant, Anticancer |
| Caffeine | Methylxanthine | Adenosine receptor antagonist | CNS Stimulant |
| Cladribine | Adenosine Analog | Induces apoptosis in lymphocytes | Anticancer, Multiple Sclerosis |
| Theophylline | Methylxanthine | Adenosine receptor antagonist, PDE inhibitor | Bronchodilator (Asthma, COPD) |
Conclusion and Future Perspectives
The journey of purine derivatives from their initial discovery in biological waste products to their central role in modern medicine is a testament to the power of chemical and biological research. The foundational work of early chemists like Scheele and the monumental achievements of Emil Fischer laid the groundwork for our current understanding of these vital molecules. The development of synthetic methods, such as the Traube synthesis, has enabled the creation of a vast array of purine analogs with diverse pharmacological properties.
Today, purine-based drugs are indispensable in the treatment of cancer, viral infections, gout, and respiratory diseases. [6][25]The field continues to evolve, with ongoing research focused on developing more selective and potent purine derivatives that target specific enzymes and receptors. [17]The intricate roles of purinergic signaling in a wide range of physiological and pathological processes, from neurotransmission to inflammation and cancer, suggest that the therapeutic potential of purine derivatives is far from exhausted. [26][27]As our understanding of the complex biology of purines deepens, we can anticipate the discovery and development of new generations of purine-based therapies that will further improve human health.
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The Rising Therapeutic Potential of 8-Methyl-9H-Purine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Purine analogs have long been a cornerstone of medicinal chemistry, yielding a multitude of clinically significant therapeutics.[1] Within this privileged scaffold, strategic modifications can profoundly influence biological activity, and the introduction of a methyl group at the 8-position of the 9H-purine core is emerging as a key strategy in the development of novel drug candidates. This technical guide provides an in-depth exploration of the diverse biological activities of 8-Methyl-9H-purine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their burgeoning roles as kinase inhibitors, anticancer agents, and modulators of other critical biological pathways, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses.
Introduction: The Significance of the this compound Scaffold
The purine ring system, a fusion of pyrimidine and imidazole rings, is fundamental to all life, forming the backbone of nucleic acids and cellular energy carriers.[2] This inherent biological relevance makes purine derivatives ideal candidates for interacting with a wide array of biological targets.[3] The substitution at the 8-position of the purine core, in particular, offers a vector for modulating the electronic and steric properties of the molecule, thereby fine-tuning its interaction with target proteins. The seemingly simple addition of a methyl group at this position can lead to significant enhancements in potency, selectivity, and pharmacokinetic properties. This guide will illuminate the diverse therapeutic avenues being explored for this compound derivatives and provide practical insights for their continued development.
Anticancer Activities: Targeting the Machinery of Malignancy
The antiproliferative properties of purine derivatives have been extensively documented, and 8-methylated analogs are proving to be particularly promising in this domain.[4][5] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cell cycle progression and signal transduction.
Mechanism of Action: Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of cancer.[1] Several this compound derivatives have demonstrated potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR.[6][7]
In-depth Look: Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are essential for the orderly progression of the cell cycle. Their aberrant activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. Certain 8-substituted purine derivatives have shown significant promise as CDK inhibitors.[6] For instance, a study on C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives revealed that specific substitutions at the 8-position could modulate CDK2 inhibitory activity.[6]
The following diagram illustrates the general mechanism of CDK inhibition, leading to cell cycle arrest.
Caption: Inhibition of Cyclin-CDK complexes by this compound derivatives.
In-depth Look: Targeting mTOR Kinase
The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth, proliferation, and survival.[8] A series of novel 9-methyl-9H-purine derivatives were designed and synthesized as potent mTOR inhibitors. The lead compound from this series, 15i , demonstrated nanomolar to low micromolar IC50 values against various cancer cell lines and induced cell cycle arrest at the G0/G1 phase.[8] Mechanistically, this compound was found to suppress the phosphorylation of downstream effectors of mTOR, such as AKT and P70S6 kinase.[8]
Induction of Apoptosis
Beyond cell cycle arrest, several 9H-purine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[9][10] For example, (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine demonstrated a potent ability to increase the percentage of apoptotic cells in the MCF-7 human breast cancer cell line.[10] This apoptotic induction was associated with the phosphorylation of eIF2α, a key regulator of protein synthesis under cellular stress.[10]
Antiviral Activity: A Broad-Spectrum Approach
The purine scaffold is a well-established framework for the development of antiviral agents.[11] This is largely due to the critical role of purine metabolism in viral replication.[12] Virus-infected cells have a heightened demand for purine nucleotides for the synthesis of their genetic material, making enzymes in the purine salvage pathway attractive targets for antiviral drugs.[12]
Mechanism of Action: Targeting Viral Polymerases
Many purine-based antiviral drugs act as nucleoside analogs. Once inside the cell, they are phosphorylated to their triphosphate form and can be incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination, thus halting viral replication. While specific studies on this compound derivatives as direct polymerase inhibitors are emerging, the general principle for purine analogs is well-established.[13]
Rhinovirus Inhibition
Research into 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine has demonstrated their activity against rhinovirus type 1B.[14] Among the synthesized compounds, the 8-amino and 8-bromo analogues were the most active, with IC50 values of 0.36 µM and 1.4 µM, respectively.[14] This highlights the importance of the substituent at the 8-position in determining antiviral potency.
Modulating Metabolic and Inflammatory Pathways
The biological activities of this compound derivatives extend beyond oncology and virology, with emerging evidence of their potential in treating metabolic and inflammatory diseases.
Anti-diabetic Activity: DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are an established class of drugs for the treatment of type 2 diabetes mellitus.[15] A novel 8-purine derivative has been synthesized and shown to inhibit DPP-4 in a dose-dependent manner.[15] In a preclinical model of type 2 diabetes, this compound demonstrated a significant anti-diabetic effect, reducing fasting hyperglycemia and glycated hemoglobin (HbA1c) levels.[15] The IC50 value for this compound against DPP-4 was determined to be 4.92 µM.[15]
Anti-inflammatory Activity: Targeting the TLR4/MyD88/NF-κB Pathway
Chronic inflammation is a key driver of many diseases. The Toll-like receptor 4 (TLR4) signaling pathway plays a central role in the inflammatory response. A series of 9-cinnamyl-9H-purine derivatives have been designed as inhibitors of the TLR4/MyD88/NF-κB signaling pathway.[16] One particularly potent compound, 5e , significantly inhibited nitric oxide production in LPS-induced macrophages and reduced the levels of pro-inflammatory cytokines.[16] Mechanistically, this compound was found to disrupt the interaction between TLR4 and its downstream adapter protein MyD88.[16]
The following diagram outlines the TLR4 signaling pathway and the inhibitory action of the 9-cinnamyl-9H-purine derivative.
Caption: Inhibition of the TLR4/MyD88 signaling pathway by 9-cinnamyl-9H-purine derivatives.
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of novel this compound derivatives relies on robust synthetic methodologies and reliable biological assays.
General Synthesis of 8-Substituted Purines
A common method for the synthesis of the purine ring involves the condensation of a 4,5-diaminopyrimidine with a suitable carboxylic acid derivative. For this compound, this would typically involve the use of acetic acid or a reactive equivalent.
Example Protocol: One-pot Synthesis of an 8-arylmethyl-9H-purin-6-amine [15]
-
Reactants: 4,5,6-triaminopyrimidine, 3,4-methylenedioxyphenyl acetic acid, and triphenyl phosphite.
-
Solvent: Anhydrous pyridine.
-
Conditions: The reactants are irradiated in a microwave reactor at 220 °C for 75 minutes.
-
Purification: The crude product is purified by flash chromatography using a mixture of dichloromethane and methanol as the eluent.
In Vitro Biological Assays
DPP-4 Inhibition Assay [15]
-
Materials: DPP-4 enzyme, Gly-Pro-AMC substrate, test compound, and a suitable buffer.
-
Procedure:
-
Add 30 µL of buffer solution, 10 µL of DPP-4 enzyme, and 10 µL of the test compound solution to a well of a microplate.
-
Add 50 µL of the Gly-Pro-AMC substrate to initiate the reaction.
-
Incubate the mixture for 30 minutes at 37 °C.
-
Measure the fluorescence of the liberated AMC group at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = (Initial Activity – Inhibitor Activity) / Initial Activity × 100.
Antiproliferative Assay (SRB Assay) [4]
-
Cell Lines: Human cancer cell lines (e.g., Huh7, HCT116, MCF7).
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
-
Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Quantitative Data Summary
| Compound Class | Target | Biological Activity | Potency (IC50/GI50) | Reference |
| bis-9-[m-(methylphenylmethyl)]2,6-dichloropurine (8) | Various Cancer Cell Lines | Anticancer | High sensitivity in leukemia cell lines | [5] |
| bis-9-[p-(methylphenylmethyl)]2,6-dichloropurine (11) | Various Cancer Cell Lines | Anticancer | GI50 <0.01 µM in several cell lines | [5] |
| 8-amino-6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine (3) | Rhinovirus type 1B | Antiviral | IC50 = 0.36 µM | [14] |
| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 Cancer Cells | Anticancer (Apoptosis Induction) | IC50 = 2.75 ± 0.02 µM | [10] |
| 9-methyl-9H-purine derivative (15i) | mTOR Kinase | Anticancer | Nanomolar to low micromolar IC50s | [8] |
| 8-purine derivative (1) | DPP-4 | Anti-diabetic | IC50 = 4.92 µM | [15] |
| 9-cinnamyl-9H-purine derivative (5e) | TLR4/MyD88 Pathway | Anti-inflammatory | IC50 = 6.4 µM (for NO production) | [16] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, spanning from anticancer and antiviral to anti-diabetic and anti-inflammatory effects, underscore the rich chemical space that can be explored through strategic modifications of the purine core. Future research in this area should focus on elucidating the structure-activity relationships in greater detail to design more potent and selective inhibitors. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates. The continued exploration of this compound derivatives holds immense potential for addressing a wide range of unmet medical needs.
References
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- Unknown Authors. (Date Unknown). New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity. Source Unknown.
- Kelley, J. L., et al. (1991). Synthesis and antirhinovirus activity of 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine. Journal of Medicinal Chemistry.
- Unknown Authors. (Date Unknown). Synthesis and anticancer activity of (R,S)
- Unknown Authors. (Date Unknown). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
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- Unknown Authors. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed.
- Unknown Authors. (Date Unknown). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed.
- Gangwar, B. (Date Unknown). Various purine derivatives Antiviral activity: Virus-infected cells...
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- Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances.
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- Harnden, M. R., et al. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Methyl-9H-purine
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive molecules and clinically approved drugs. This guide explores the therapeutic potential of 8-Methyl-9H-purine, a specific derivative of this versatile heterocycle. While direct pharmacological data on this compound is nascent, this document synthesizes the extensive research on structurally related 8-substituted and 9-substituted purine analogs to extrapolate and propose high-probability therapeutic targets. We will delve into the mechanistic underpinnings of purine analogs in oncology, metabolic disorders, and inflammatory conditions. Furthermore, this guide provides detailed, field-proven experimental protocols and workflows for researchers and drug development professionals to rigorously evaluate the therapeutic promise of this compound and its derivatives.
The Purine Scaffold: A Foundation for Diverse Pharmacology
Purines, including adenine and guanine, are fundamental to life, forming the building blocks of nucleic acids and serving as key players in cellular energy metabolism and signaling.[1][2] This inherent biological relevance makes the purine ring system an exceptional starting point for the design of therapeutic agents that can interact with a wide array of biological targets with high specificity and affinity.[3] Modifications to the purine core at various positions, particularly at the C6, C8, and N9 positions, have yielded compounds with potent activities as anticancer, antiviral, anti-inflammatory, and metabolic-modulating agents.[3][4][5]
While extensive research has been conducted on various substituted purines, this compound itself remains a relatively under-explored entity in the public domain. This guide, therefore, leverages the wealth of data on its chemical cousins to build a robust, evidence-based framework for investigating its potential therapeutic applications.
Extrapolating Potential Therapeutic Arenas for this compound
Based on the established activities of structurally similar purine analogs, we can hypothesize that this compound may exhibit therapeutic potential in the following key areas:
-
Oncology: As an antimetabolite or a modulator of key signaling pathways.
-
Metabolic Diseases: Potentially targeting enzymes involved in glucose homeostasis or purine metabolism.
-
Inflammation and Immunology: By modulating critical inflammatory signaling cascades.
The subsequent sections will explore each of these areas in detail, outlining the specific molecular targets and providing the experimental means to validate these hypotheses.
Potential in Oncology: Targeting Uncontrolled Cell Proliferation
The hallmark of cancer is dysregulated cell proliferation, a process heavily reliant on the synthesis of nucleotides for DNA and RNA replication.[6] Purine analogs have a long and successful history in cancer therapy, primarily by acting as antimetabolites that disrupt these essential processes.[7][8]
Key Molecular Targets and Mechanisms
-
Antimetabolite Activity: Like classic drugs such as 6-mercaptopurine and 6-thioguanine, this compound could be metabolized into fraudulent nucleotides.[7] These analogs can be incorporated into DNA and RNA, leading to chain termination, or they can inhibit crucial enzymes in the de novo purine synthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, effectively starving cancer cells of essential building blocks.[8]
-
Kinase Inhibition (e.g., mTOR): The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer.[9] A series of 9-methyl-9H-purine derivatives have been identified as potent mTOR kinase inhibitors, inducing cell cycle arrest and autophagy in cancer cells.[10] Given its structural similarity, this compound warrants investigation for similar activity.
-
Modulation of Chaperone Proteins (e.g., Hsp90): Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous oncoproteins. Purine-based scaffolds have been successfully developed as Hsp90 inhibitors, leading to the degradation of client proteins and subsequent cancer cell death.[11]
-
Induction of Apoptosis: Substituted purine analogs have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[1] The underlying mechanisms often involve the modulation of key apoptotic regulators and cell cycle checkpoints.
Experimental Workflow for Oncological Evaluation
To assess the anticancer potential of this compound, a tiered screening approach is recommended.
Caption: Mechanism of DPP-4 inhibition to enhance the incretin effect for glycemic control.
Detailed Protocol: In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
This compound
-
Vildagliptin (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Vildagliptin in assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
Assay buffer
-
DPP-4 enzyme solution
-
Sample solution (this compound or Vildagliptin) or vehicle control.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Potential in Inflammation and Immunology: Targeting Pathogen Recognition and Signaling
Chronic inflammation is a driver of numerous diseases. Purinergic signaling plays a dual role in this process, with extracellular ATP often acting as a pro-inflammatory "danger signal" and its breakdown product, adenosine, being largely anti-inflammatory. [12][13]
Key Molecular Targets and Mechanisms
-
TLR4/MyD88/NF-κB Pathway Inhibition: The Toll-like receptor 4 (TLR4) pathway is a critical component of the innate immune system, recognizing bacterial lipopolysaccharide (LPS) and triggering a pro-inflammatory cascade that culminates in the activation of the transcription factor NF-κB. [5]Novel 9-cinnamyl-9H-purine derivatives have been shown to inhibit this pathway by disrupting the TLR4-MyD88 protein-protein interaction, thereby reducing the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. [5]This provides a strong rationale for investigating this compound as a potential anti-inflammatory agent targeting this pathway.
-
Modulation of Purinergic Receptors: Extracellular purines signal through P1 (adenosine) and P2 (ATP/ADP) receptors, which are widely expressed on immune cells. [14]Depending on the receptor subtype and cell type, purinergic signaling can either promote or suppress inflammation. A compound like this compound could potentially act as an agonist or antagonist at these receptors, thereby modulating the immune response.
Signaling Pathway: TLR4/MyD88/NF-κB Inflammatory Cascade
Caption: The TLR4-mediated NF-κB signaling pathway, a potential target for anti-inflammatory purine analogs.
Detailed Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitrite, a stable breakdown product of NO, using the Griess reagent. It is a common method to screen for anti-inflammatory activity. [5] Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-only control.
-
Summary and Future Directions
The purine ring is a remarkably versatile scaffold that has yielded numerous therapeutic breakthroughs. While direct evidence for the biological activity of this compound is currently limited, the extensive data on its structural analogs provides a strong, logical foundation for exploring its potential in oncology, metabolic diseases, and inflammation. The proposed molecular targets—including metabolic enzymes like DPP-4 and XO, signaling kinases like mTOR, and inflammatory pathway components like the TLR4/MyD88 complex—represent high-priority avenues for investigation.
The experimental workflows and detailed protocols provided in this guide offer a clear and robust framework for researchers to systematically evaluate these hypotheses. Through a combination of in vitro screening, target-based enzymatic assays, and cell-based mechanistic studies, the therapeutic potential of this compound can be thoroughly elucidated, paving the way for the development of novel and effective treatments for a range of human diseases.
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8-Aminopurines: A Promising New Direction for Purine-Based Therapeutics. PMC - NIH.[Link]
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Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI.[Link]
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Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed.[Link]
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An In-depth Technical Guide to 8-Methyl-9H-purine and its Putative Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyl-9H-purine is a substituted purine derivative whose metabolic significance is not yet fully elucidated. This guide provides a comprehensive overview of the core principles of purine metabolism and leverages this foundation to postulate the potential metabolic pathways involving this compound. By examining the substrate specificities of key enzymes in purine catabolism and salvage, we present a scientifically grounded hypothesis regarding its metabolic fate. This document further serves as a practical resource for researchers by providing detailed experimental protocols to investigate these hypotheses, including enzyme assays and analytical methods for metabolite detection.
Introduction to Purine Metabolism
Purines are fundamental heterocyclic aromatic organic compounds, essential for numerous biological processes.[1] They are integral components of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and signaling molecules (cAMP and cGMP). The cellular pool of purines is maintained through a delicate balance of de novo synthesis, salvage pathways, and catabolism.
The de novo synthesis pathway builds the purine ring from simpler precursors, while the salvage pathway recycles purine bases from the degradation of nucleic acids. Catabolism of purines ultimately leads to the production of uric acid in humans.[2] Dysregulation of these pathways is associated with several metabolic disorders, including gout and Lesch-Nyhan syndrome.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing and interpreting metabolic studies.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| CAS Number | 934-33-8 | [3] |
| IUPAC Name | This compound | [3] |
Hypothesized Metabolic Pathways of this compound
Direct experimental evidence for the metabolic fate of this compound is currently lacking in the scientific literature. However, based on the known substrate specificities of key enzymes in purine metabolism, we can propose several plausible pathways. The presence of a methyl group at the C8 position is expected to significantly influence its interaction with these enzymes.
Interaction with Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in the catabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[4] The substrate specificity of XO is not absolute, and it is known to act on various purine analogs. For instance, it can efficiently convert 1-methylxanthine to 1-methyluric acid but has little activity on 3-methylxanthine.[4]
Given that XO hydroxylates the C2 and C8 positions of the purine ring, the methyl group at the C8 position of this compound would likely block oxidation at this site. However, it is plausible that XO could hydroxylate the C2 and C6 positions, leading to the formation of 8-methylxanthine and subsequently 8-methyluric acid.
Caption: Hypothesized catabolism of this compound by Xanthine Oxidase.
Role in the Purine Salvage Pathway
The purine salvage pathway reclaims purine bases for nucleotide synthesis. A key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts hypoxanthine and guanine to their respective mononucleotides. The substrate specificity of HGPRT is influenced by substitutions on the purine ring. While direct studies on 8-methylated purines are scarce, research on chimeric HGPRT enzymes suggests that the N-terminal region can modulate substrate specificity, allowing for the accommodation of different purine analogs.[5]
It is conceivable that this compound could act as a substrate or an inhibitor of HGPRT. If it is a substrate, it would be converted to 8-methylinosine monophosphate. If it acts as an inhibitor, it could disrupt the normal recycling of endogenous purines.
Caption: Hypothesized interaction of this compound with HGPRT.
Other Potential Metabolic Transformations
Other enzymes in purine metabolism, such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), could also potentially interact with this compound or its nucleoside form. Studies on substituted purine nucleosides have shown that methylation at different positions can significantly alter their properties as substrates or inhibitors for these enzymes.[6] For example, 7-methylated guanosines are good substrates for PNP, while 1-methylated inosine and guanosine are not.[6]
Experimental Protocols for Investigating the Metabolic Role of this compound
To validate the aforementioned hypotheses, rigorous experimental investigation is required. The following protocols provide a starting point for researchers.
Xanthine Oxidase Activity Assay
This protocol is adapted for testing novel substrates and can be used to determine if this compound is a substrate for xanthine oxidase.
Principle: The activity of xanthine oxidase is measured spectrophotometrically by monitoring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid or its methylated analog.[7]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
This compound
-
Hypoxanthine (positive control)
-
0.05 M Phosphate Buffer, pH 7.5
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in buffer).
-
Prepare a working solution of xanthine oxidase in 0.05 M phosphate buffer, pH 7.5, to a concentration of 0.1 to 0.2 units/mL.
-
In a cuvette, mix 1.9 mL of phosphate buffer and 0.1 mL of the enzyme solution.
-
To initiate the reaction, add 1.0 mL of the this compound solution (or hypoxanthine for the positive control). For the blank, add 1.0 mL of buffer.
-
Immediately record the increase in absorbance at 293 nm over time.
-
Calculate the rate of reaction from the linear portion of the curve.
Data Analysis: Compare the reaction rate with this compound to that with hypoxanthine. A significant increase in absorbance over time indicates that this compound is a substrate for xanthine oxidase.
HGPRT Activity Assay
This non-radioactive assay can be adapted to test this compound as a potential substrate or inhibitor of HGPRT.
Principle: The activity of HGPRT is determined by measuring the formation of inosine monophosphate (IMP) or its 8-methyl analog. The IMP produced is then oxidized by IMP dehydrogenase (IMPDH), leading to the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[8]
Materials:
-
Recombinant human HGPRT
-
This compound
-
Hypoxanthine (positive control)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
IMP Dehydrogenase (IMPDH)
-
NAD+
-
Reaction Buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer and microplate reader
Procedure:
-
Prepare a reaction mixture containing reaction buffer, PRPP, NAD+, and IMPDH.
-
Add this compound (or hypoxanthine) to the reaction mixture in the wells of a microplate.
-
To initiate the reaction, add the HGPRT enzyme.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
To test for inhibition, pre-incubate the HGPRT enzyme with this compound before adding hypoxanthine.
Data Analysis: An increase in absorbance at 340 nm indicates that this compound is a substrate. A decrease in the rate of NADH formation in the presence of this compound and hypoxanthine would suggest it is an inhibitor.
Analytical Methods for Metabolite Identification and Quantification
To identify and quantify the potential metabolites of this compound, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice.
Sample Preparation
-
Cell Culture: Cells can be incubated with this compound. After incubation, intracellular metabolites can be extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
In Vivo Studies: Following administration of this compound to animal models, urine and plasma samples can be collected. Proteins should be precipitated (e.g., with acetonitrile or perchloric acid) before analysis.
HPLC and LC-MS/MS Methods
Several HPLC and LC-MS/MS methods have been developed for the separation and quantification of purine metabolites, including methylated purines.[3][9][10][11] These methods can be adapted for this compound and its expected metabolites.
Typical HPLC conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
LC-MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its predicted metabolites (e.g., 8-methylxanthine, 8-methyluric acid).
Conclusion and Future Directions
While the precise role of this compound in metabolic pathways remains to be definitively established, this guide provides a robust framework for its investigation. The hypothesized pathways, based on the known functions of key metabolic enzymes, offer tangible starting points for research. The detailed experimental protocols and analytical methods described herein empower researchers to systematically explore the metabolic fate of this compound. Future studies should focus on in vitro enzyme assays with a panel of purine-metabolizing enzymes, followed by cell-based and in vivo metabolic studies to identify and quantify its metabolites. Such research will not only illuminate the biological significance of this compound but also contribute to our broader understanding of purine metabolism and its role in health and disease.
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The Evolving Landscape of 8-Methyl-9H-purine Analogs: A Technical Guide to Structure-Activity Relationship (SAR) and Drug Discovery
Foreword: The Purine Scaffold - A Privileged Structure in Medicinal Chemistry
The purine ring system, a fundamental component of nucleic acids, coenzymes, and signaling molecules, has long been recognized as a "privileged scaffold" in drug discovery. Its inherent ability to interact with a wide array of biological targets has led to the development of numerous clinically significant drugs. Within this vast chemical space, 8-Methyl-9H-purine and its analogs have emerged as a particularly fruitful area of investigation. The strategic placement of a methyl group at the 8-position profoundly influences the electronic and steric properties of the purine core, providing a unique starting point for the design of potent and selective modulators of various enzymes and signaling pathways. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of this compound analogs, offering insights into their synthesis, biological evaluation, and the intricate molecular interactions that govern their therapeutic potential.
Synthetic Strategies: Building the this compound Core and its Analogs
The foundation of any SAR study lies in the efficient and versatile synthesis of analog libraries. For this compound derivatives, the Traube purine synthesis remains a cornerstone methodology, valued for its reliability and broad applicability.[1][2]
The Traube Synthesis: A Classic Approach
The Traube synthesis involves the condensation of a pyrimidine-4,5-diamine with a one-carbon source, which for 8-methyl analogs is typically acetic anhydride or a related equivalent. The choice of starting pyrimidine and the subsequent reaction conditions are critical for achieving the desired substitution pattern on the purine ring.
Rationale for Experimental Choices: The Traube synthesis is favored due to its convergent nature, allowing for the late-stage introduction of diversity at the 8-position. The use of readily available pyrimidine precursors and a variety of one-carbon cyclizing reagents makes it a highly adaptable method for generating extensive analog libraries.[1][3]
Experimental Protocol: A Generalized Traube Synthesis for this compound Analogs
-
Step 1: Diaminopyrimidine Selection: Begin with a suitably substituted pyrimidine-4,5-diamine. The substituents on the pyrimidine ring will ultimately be present at the 2- and 6-positions of the final purine product.
-
Step 2: Cyclization: Reflux the diaminopyrimidine with an excess of acetic anhydride. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is quenched, typically with water or an alcohol. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound analog.
Microwave-Assisted Synthesis: Accelerating Discovery
To expedite the synthesis of 8-arylmethyl-9H-purine analogs, microwave-assisted organic synthesis has proven to be a powerful tool. This approach significantly reduces reaction times and can improve yields compared to conventional heating methods.
Causality Behind Experimental Choice: Microwave irradiation provides rapid and uniform heating, which can overcome the high activation energies often associated with purine ring closure. This allows for the use of a wider range of starting materials and facilitates the rapid generation of compound libraries for SAR screening.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 8-Arylmethyl-9H-purin-6-amines
-
Reactant Preparation: In a microwave-safe vessel, combine the desired aryl acetic acid, 4,5,6-triaminopyrimidine, and triphenyl phosphite in anhydrous pyridine.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 220°C for 15 minutes.
-
Purification: After cooling, concentrate the reaction mixture under vacuum and purify the residue by preparative TLC to obtain the target 8-arylmethyl-9H-purin-6-amine.
Biological Activities and Structure-Activity Relationships
The therapeutic potential of this compound analogs spans a remarkable range of biological targets and disease areas. The following sections delve into the specific SAR for key activities, supported by quantitative data and mechanistic insights.
Anticancer Activity: Targeting Kinases and Chaperone Proteins
The purine scaffold is a well-established pharmacophore for kinase inhibitors, and this compound analogs are no exception.[4] Their ability to mimic the adenine moiety of ATP allows them to competitively bind to the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.
Substituted 6-(anilino)purine derivatives have been investigated as inhibitors of CDKs, key regulators of the cell cycle.
SAR Insights:
-
C2-Position: Substitution at the C2 position with groups like 2-hydroxymethyl-4-hydroxypyrrolidyl has been shown to enhance CDK2 inhibitory activity.
-
N9-Position: The presence of an isopropyl group at the N9 position is often favorable for CDK2 inhibition.
| Compound ID | C2-Substituent | N9-Substituent | C6-Substituent | CDK2 IC50 (µM) |
| 4h | 2-hydroxymethyl-4-hydroxypyrrolidyl | Isopropyl | 3-chloroanilino | 0.3 |
Table 1: SAR of 6-(3-chloroanilino)purine derivatives as CDK2 inhibitors. Data sourced from a study on C-2, C-8, N-9 substituted purines.[5]
The mTOR signaling pathway is a central regulator of cell growth and is frequently dysregulated in cancer.[6] Novel 9-methyl-9H-purine derivatives have been developed as potent mTOR kinase inhibitors.[4]
SAR Insights:
-
Analogs that inhibit both mTORC1 and mTORC2 complexes can exhibit superior antitumor activity compared to rapalogs.[4]
-
Specific substitutions on the purine core can lead to nanomolar to low micromolar IC50 values against various cancer cell lines.
Experimental Protocol: mTOR Kinase Inhibition Assay
-
Cell Culture: Seed cancer cell lines (e.g., MCF-7, PC-3, A549) in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the 9-methyl-9H-purine analogs for a specified duration (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the CCK-8 assay.[7]
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
-
Western Blotting: To confirm the mechanism of action, perform western blotting to analyze the phosphorylation status of key mTOR pathway proteins like AKT and p70S6K.[5][7]
Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. 8-Arylmethyl-9H-purin-6-amine derivatives have been identified as potent Hsp90 inhibitors.
SAR Insights:
-
The 8-arylmethyl group is crucial for binding to a hydrophobic pocket in the N-terminal domain of Hsp90.
-
Modifications to the aryl ring can significantly impact binding affinity and cellular activity.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Certain purine analogs exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.
SAR Insights:
-
The introduction of a sulfamoylphenyl group and various substitutions at the 7-position of a triazolo[1,5-a][1][7][8]triazine-2-carboxamide core (a purine isostere) has yielded compounds with significant COX-2 inhibitory activity.[9]
| Compound ID | 7-Substituent | COX-1 IC50 (µg/ml) | COX-2 IC50 (µg/ml) |
| 4 | Furan | 40.04 | 27.76 |
| 11 | 2-hydroxyphenyl | 48.92 | 31.54 |
| 12 | 4-dimethylaminophenyl | 55.36 | 35.88 |
| Indomethacin | - | 91.57 | 42.66 |
Table 2: In vitro COX inhibitory activity of purine isosteres. Data from a study on purine-5-N-isosteres as anti-inflammatory agents.[9]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.[9][10][11]
-
Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence kinetically at Ex/Em = 535/587 nm. The rate of fluorescence increase is proportional to COX-2 activity.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Antiviral Activity: Targeting Human Rhinovirus (HRV)
8-Substituted analogs of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine have demonstrated activity against human rhinovirus type 1B.[12]
SAR Insights:
-
The parent compound with no substitution at the 8-position is highly active (IC50 = 0.03 µM).
-
Substitution at the 8-position generally leads to a decrease in activity.
-
The 8-amino and 8-bromo analogs were the most active among the substituted derivatives, with IC50 values of 0.36 µM and 1.4 µM, respectively.[12]
Experimental Protocol: Rhinovirus Antiviral Assay (CPE Inhibition)
-
Cell Culture: Seed HeLa cells in 96-well plates and grow to confluency.
-
Virus Infection: Infect the cells with a low multiplicity of infection (MOI) of HRV-1B in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate the plates for a period sufficient to observe cytopathic effect (CPE) in the virus control wells (typically 3-5 days).
-
CPE Evaluation: Visually score the wells for the presence of CPE or use a cell viability assay (e.g., MTT or crystal violet staining) to quantify the protective effect of the compounds.[13]
-
Data Analysis: Calculate the EC50 (50% effective concentration) for each compound.
Modulation of Signaling Pathways
A deeper understanding of the SAR of this compound analogs requires an examination of their effects on intracellular signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Certain 9-cinnamyl-9H-purine derivatives have been shown to inhibit this pathway by disrupting the interaction between Toll-like receptor 4 (TLR4) and its adaptor protein MyD88.[12][14]
Mechanistic Insights:
-
Inhibition of the TLR4-MyD88 interaction prevents the downstream activation of IKK kinases and the subsequent phosphorylation and degradation of IκBα.
-
This, in turn, blocks the nuclear translocation of the NF-κB p65/p50 heterodimer, leading to a reduction in the expression of pro-inflammatory genes.[15]
Future Perspectives and Conclusion
The this compound scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of this chemical space, guided by a deep understanding of SAR, is likely to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Multi-target inhibitors: Designing single molecules that can modulate multiple targets within a disease-related pathway.
-
Covalent inhibitors: Developing analogs that can form covalent bonds with their targets, leading to prolonged and irreversible inhibition.
-
Targeting novel pathways: Expanding the investigation of this compound analogs to previously unexplored biological targets.
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Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Journal Name].[18]
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Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters.[12][14]
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Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Archiv der Pharmazie.[5]
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Synthesis of Novel 8-Substituted Purine Analogues: A Technical Guide for Drug Discovery Professionals
Executive Summary
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules and a multitude of therapeutic agents.[1] Among the positions on this privileged heterocycle, the C8 position offers a unique vector for chemical modification, profoundly influencing the molecule's steric and electronic properties, and thereby its interaction with biological targets. This guide provides an in-depth exploration of the core synthetic strategies employed to generate novel 8-substituted purine analogues. We will move from the foundational synthesis of essential 8-halo-purine intermediates to the powerful palladium-catalyzed cross-coupling reactions that unlock vast chemical diversity. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying strategic rationale to empower informed decision-making in the laboratory.
Introduction: The Strategic Importance of the C8 Position
The purine ring system, a fusion of pyrimidine and imidazole rings, is fundamental to life, forming the basis of the DNA and RNA nucleobases adenine and guanine.[1] Beyond genetics, purine derivatives are critical components of coenzymes and signaling molecules like ATP. In drug discovery, the purine scaffold is a "privileged structure," capable of interacting with a wide range of protein targets.
Modification at the C8 position is a particularly powerful strategy in medicinal chemistry. Unlike the C2 and C6 positions, which are often involved in the canonical Watson-Crick hydrogen bonding, the C8 position projects into what is often termed the "solvent-exposed" region or a distinct pocket of a target protein. Substitution at this site can:
-
Modulate Potency and Selectivity: Introducing carefully chosen groups at C8 can create new, favorable interactions with a target enzyme or receptor, or conversely, introduce steric hindrance to prevent binding to off-targets. This has been a key strategy in the development of kinase inhibitors.[2]
-
Influence Conformation: The size and nature of the C8-substituent can control the conformation around the N9-glycosidic bond in nucleosides, favoring either the syn or anti conformation, which is often critical for biological activity.
-
Enhance Physicochemical Properties: C8-substitution can be used to tune properties like solubility, lipophilicity, and metabolic stability, which are essential for developing a viable drug candidate.
The pursuit of novel 8-substituted purines has yielded compounds with significant therapeutic potential, particularly as anticancer agents where they can target kinases and other cell cycle-related proteins.[3][4]
Foundational Strategy: Accessing the 8-Halo-Purine Keystone Intermediate
The gateway to a vast array of 8-substituted purines is the 8-halo-purine, most commonly 8-bromo- or 8-chloro-purine. The C8 position is unique in that it is susceptible to both electrophilic and nucleophilic reactions, but direct halogenation is the most common and efficient entry point.[5] The resulting carbon-halogen bond is a versatile handle for subsequent functionalization, particularly via transition-metal-catalyzed cross-coupling reactions.[6]
Direct Electrophilic Halogenation
Direct halogenation is the most straightforward method for installing a halogen at the C8 position. Bromination is often preferred due to the high reactivity of the resulting 8-bromo-purine in subsequent coupling reactions.
-
Causality Behind Experimental Choices: The choice of brominating agent and solvent is critical. N-Bromosuccinimide (NBS) is a common choice as it is a solid, easy-to-handle source of electrophilic bromine. Solvents like chloroform or acetic acid are often used. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C8-H bond is replaced by a C8-Br bond.
Experimental Protocol 2.1: Synthesis of 8-Bromoadenine
| Reagent/Parameter | Value/Condition | Molar Eq. | Purpose |
| Adenine | 1.0 g | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.45 g | 1.1 | Brominating Agent |
| Acetic Acid | 20 mL | - | Solvent |
| Temperature | 60 °C | - | Reaction Temperature |
| Time | 4 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
To a stirred suspension of adenine (1.0 eq) in glacial acetic acid, add N-Bromosuccinimide (1.1 eq) in one portion.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. The suspension will gradually become a clearer solution before a new precipitate forms.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold acetic acid, water, and finally ethanol to remove impurities.
-
Dry the resulting white solid under vacuum to yield 8-bromoadenine.
Palladium-Catalyzed Cross-Coupling: The Engine of C8 Diversification
With the 8-halo-purine in hand, palladium-catalyzed cross-coupling reactions provide the most powerful and versatile platform for introducing a vast range of substituents. These reactions have revolutionized the synthesis of complex molecules and are indispensable in modern drug discovery.[7][8][9][10]
Workflow: From Purine to Diversified C8-Analogues
The general synthetic logic follows a clear path, highlighting the central role of the 8-halo intermediate.
Caption: General workflow for synthesizing C8-substituted purines.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 8-aryl and 8-heteroaryl purines.[7][9][11] It is widely used due to the commercial availability of a vast array of boronic acids and the relatively mild reaction conditions.
-
Causality Behind Experimental Choices: The reaction requires a palladium(0) catalyst, a base, and a suitable solvent.[12]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective pre-catalyst.
-
Base: A base like potassium or sodium carbonate is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12]
-
Solvent: The choice of solvent depends on the substrates. Anhydrous conditions (e.g., toluene, DME) are often used for electron-rich boronic acids, while aqueous solvent mixtures may be required for electron-poor partners to achieve good yields.[9]
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 3.1: Suzuki Coupling of 8-Bromoguanosine with Phenylboronic Acid
| Reagent/Parameter | Value/Condition | Molar Eq. | Purpose |
| 8-Bromoguanosine | 362 mg | 1.0 | Starting Material |
| Phenylboronic Acid | 183 mg | 1.5 | Coupling Partner |
| Pd(PPh₃)₄ | 58 mg | 0.05 | Catalyst |
| K₂CO₃ | 276 mg | 2.0 | Base |
| Solvent | DME/H₂O (4:1) | - | Solvent System |
| Temperature | 85 °C | - | Reaction Temperature |
| Time | 12 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
In a flask, combine 8-bromoguanosine (1.0 eq), phenylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed DME/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 eq).
-
Heat the mixture to 85 °C under the inert atmosphere and stir vigorously for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to isolate the 8-phenylguanosine product.
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of 8-amino purines, the Buchwald-Hartwig amination is the gold standard.[10][13] This reaction couples an aryl halide with a primary or secondary amine, offering a broad substrate scope and high functional group tolerance, which are critical advantages over classical SNAr methods.[14]
-
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig reaction. The development of sterically hindered, electron-rich "Buchwald ligands" (e.g., XPhos, RuPhos, BrettPhos) was a major breakthrough, enabling the coupling of a wide range of amines, including less nucleophilic ones, under milder conditions.[15] These bulky ligands promote the crucial reductive elimination step and stabilize the active catalytic species.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the amine-palladium complex without competing as a nucleophile.
-
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[10][14]
Other Important Cross-Coupling Reactions
| Coupling Reaction | Bond Formed | Key Reagents | Mechanistic Insight & Field Notes |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkyne, Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Forms 8-alkynyl purines. The copper(I) co-catalyst is crucial as it forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Requires anhydrous and anaerobic conditions.[16][17][18] |
| Stille | C(sp²)-C(sp²)C(sp²)-C(sp³) | Organostannane (R-SnBu₃), Pd(0) catalyst | Highly versatile and tolerant of many functional groups. Its primary drawback is the high toxicity of the organotin reagents and byproducts, leading to its replacement by the Suzuki coupling in many applications.[19][20][21][22] |
Synthesis from Pyrimidine Precursors
An alternative to modifying a pre-existing purine is to construct the purine ring system from a substituted pyrimidine precursor. This approach is particularly valuable when the desired substitution pattern is difficult to achieve through direct functionalization. The most common strategy is the Traube purine synthesis, which involves building the imidazole ring onto a 4,5-diaminopyrimidine.
-
Causality Behind Experimental Choices: The key is the cyclization step. Reacting the 4,5-diaminopyrimidine with a one-carbon source like formic acid, a substituted aldehyde, or triethyl orthoformate will form the C8 position and close the imidazole ring.[1] Using a substituted aldehyde allows for the direct installation of the C8-substituent during the ring-forming step.
Caption: Synthesis of 8-substituted purines from a pyrimidine precursor.
Summary and Future Outlook
The synthesis of 8-substituted purine analogues is a mature field with a robust and versatile toolbox. The strategic pathway of direct halogenation followed by palladium-catalyzed cross-coupling remains the most powerful and widely used approach for generating chemical diversity at the C8 position. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, have become routine operations in medicinal chemistry labs due to their reliability and broad scope.
Looking forward, the field is moving towards more atom-economical and sustainable methods. Direct C-H activation at the C8 position, which bypasses the need for a pre-installed halogen handle, is a highly attractive but challenging goal that is gaining significant research interest.[23] As catalytic systems become more powerful and our understanding of purine reactivity deepens, the ability to synthesize novel analogues with unprecedented efficiency and precision will continue to drive the discovery of next-generation therapeutics.
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Kierzek, E., et al. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules. Available at: [Link]
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Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]
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Krchnák, V., & Vágner, J. (2003). Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]
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Shaaban, O. G., et al. (2018). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. Available at: [Link]
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Holý, A., et al. (2001). Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
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Park, H. S., et al. (2004). Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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An In-Depth Technical Guide to Exploring the Antiproliferative Activity of Purine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and mechanistic considerations crucial for investigating the antiproliferative properties of purine derivatives. By integrating established protocols with the underlying scientific rationale, this document serves as a practical resource for designing, executing, and interpreting studies in this promising area of cancer research.
Introduction: The Therapeutic Potential of Purine Analogs
Purine derivatives represent a cornerstone in the development of anticancer therapeutics.[1][2] These compounds, which mimic the structure of endogenous purines like adenine and guanine, can disrupt critical cellular processes, primarily by interfering with DNA and RNA synthesis.[1][3][4] Their efficacy often lies in their ability to be metabolized into fraudulent nucleotides, which are then incorporated into nucleic acids, leading to chain termination and inhibition of DNA replication.[1] Historically, purine analogs such as 6-mercaptopurine and thioguanine have been instrumental in treating acute leukemias.[1][5] More recent advancements have led to the development of compounds like fludarabine, cladribine, and pentostatin, which have shown significant activity against various hematological malignancies.[2][5][6]
The antiproliferative effects of purine derivatives are not limited to their role as antimetabolites. A significant body of research has highlighted their function as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways that control cell growth, proliferation, and survival.[7][8] The deregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[9][10] Purine-based compounds have been successfully designed to target specific kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[9][10][11]
This guide will delve into the core mechanisms of action of purine derivatives, explore the structure-activity relationships that dictate their potency, and provide detailed protocols for essential in vitro assays to evaluate their antiproliferative and cytotoxic effects.
Mechanisms of Antiproliferative Action
The anticancer activity of purine derivatives stems from their ability to interfere with multiple cellular pathways. Understanding these mechanisms is critical for rational drug design and for predicting their therapeutic efficacy and potential side effects.
Inhibition of Nucleic Acid Synthesis
The classical mechanism of action for many purine analogs is their role as antimetabolites.[12] After cellular uptake, these compounds are converted to their active triphosphate forms. These fraudulent nucleotides can then compete with their natural counterparts (dATP and dGTP) for incorporation into DNA by DNA polymerases.[5] Once incorporated, they can inhibit further DNA chain elongation, leading to S-phase arrest and ultimately, cell death.[1] Furthermore, some purine analogs can inhibit key enzymes involved in de novo purine biosynthesis, such as ribonucleotide reductase, further depleting the pool of available deoxynucleotides for DNA synthesis.[5]
Kinase Inhibition and Cell Cycle Arrest
In recent years, purine analogs have gained significant attention as potent inhibitors of protein kinases.[7][8] The purine scaffold is a privileged structure that can fit into the ATP-binding pocket of many kinases.[9] By competitively inhibiting ATP binding, these derivatives can block the phosphorylation of downstream substrates, thereby disrupting signaling pathways essential for cancer cell proliferation.
A prominent class of kinases targeted by purine derivatives are the Cyclin-Dependent Kinases (CDKs).[9][10] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, drive the progression of the cell cycle.[10] Dysregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation.[9] Several purine-based CDK inhibitors, such as Olomoucine and Roscovitine, have been developed and extensively studied.[9][10] These inhibitors typically induce cell cycle arrest at the G1/S or G2/M checkpoints, preventing cancer cells from dividing.[13]
The following diagram illustrates the central role of CDK2 in the G1/S phase transition and its inhibition by purine derivatives.
Caption: Inhibition of CDK2 by a purine derivative blocks G1/S transition.
Induction of Apoptosis
Ultimately, the antiproliferative activity of purine derivatives often culminates in the induction of apoptosis, or programmed cell death.[14] This can be a direct consequence of DNA damage caused by their incorporation into the genome, or it can be triggered by the sustained cell cycle arrest and the activation of internal cellular stress pathways. Many anticancer drugs are specifically designed to trigger apoptosis in cancer cells.[13][14] Assays that measure apoptotic markers are therefore crucial for characterizing the mechanism of action of novel purine compounds.
Structure-Activity Relationship (SAR) Studies
The biological activity of purine derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[15] Modifications at various positions of the purine ring can have profound effects on their antiproliferative activity.[16] For instance, substitutions at the C2, C6, and N9 positions have been extensively explored to enhance the inhibitory activity against specific kinases.[9][17]
| Position | Common Substitutions | Impact on Activity |
| C2 | Arylamino groups | Often enhances CDK2 selectivity and potency.[17] |
| C6 | Alkoxy, anilino, or heterocyclic moieties | Can significantly influence potency and selectivity for different kinases.[9][17] |
| N9 | Alkyl, cycloalkyl, or heterocyclic groups | Affects solubility, cell permeability, and interaction with the ATP-binding pocket.[9] |
Table 1: General SAR trends for purine-based kinase inhibitors.
Computational methods, such as molecular docking, are valuable tools in SAR studies.[10][18] By predicting the binding mode of a purine derivative within the active site of a target protein, researchers can rationally design new analogs with improved affinity and selectivity.[18]
In Vitro Evaluation of Antiproliferative Activity
A tiered approach is typically employed to characterize the antiproliferative effects of purine derivatives in vitro. This usually begins with general cell viability and proliferation assays, followed by more specific assays to elucidate the mechanism of action.
Primary Screening: Cell Viability and Proliferation Assays
These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[19] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[19][20] The amount of formazan produced is proportional to the number of viable cells.[21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[22][23]
-
Compound Treatment: Treat the cells with a serial dilution of the purine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[21][23]
-
Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[22][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis and is a direct indicator of cell proliferation.[24] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[25][26] Incorporated BrdU can then be detected using a specific antibody.[24][25]
Experimental Protocol: BrdU Assay
-
Cell Seeding and Treatment: Seed and treat cells with the purine derivative as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period that allows for its incorporation into DNA (typically 2-24 hours, depending on the cell doubling time).[24][25]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and permeabilize them to allow antibody access to the nucleus.[25]
-
DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the incorporated BrdU.[25][27]
-
Immunostaining: Incubate the cells with a primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.[25]
-
Detection: The amount of incorporated BrdU can be quantified using a fluorescence microplate reader, or visualized by fluorescence microscopy or flow cytometry.[24][26]
Mechanistic Assays: Cell Cycle and Apoptosis Analysis
Once a compound has demonstrated antiproliferative activity in primary screens, further assays are necessary to determine its mechanism of action.
Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13] By staining cells with a DNA-binding dye such as propidium iodide (PI), the DNA content of individual cells can be measured. Treatment with a purine derivative that induces cell cycle arrest will lead to an accumulation of cells in a specific phase.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Several methods can be used to detect and quantify apoptosis.
-
Annexin V/PI Staining: This flow cytometry-based assay is a common method for detecting apoptosis.[28] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[28] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[28]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, can provide a quantitative measure of apoptosis induction.[13] These assays often use a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method can be adapted for various detection platforms, including microscopy and flow cytometry.[29]
Conclusion and Future Directions
The study of the antiproliferative activity of purine derivatives is a dynamic and highly promising field in cancer drug discovery.[15][30] The multifaceted mechanisms of action of these compounds, ranging from the disruption of DNA synthesis to the targeted inhibition of key signaling kinases, offer multiple avenues for therapeutic intervention.[7][12] The systematic in vitro evaluation of novel purine analogs, using a combination of proliferation, cell cycle, and apoptosis assays, is crucial for identifying lead candidates with potent and selective anticancer activity.
Future research will likely focus on the development of purine derivatives with improved selectivity for specific cancer-associated targets, thereby minimizing off-target effects and enhancing their therapeutic index. The integration of advanced computational modeling with high-throughput screening will continue to accelerate the discovery and optimization of novel purine-based anticancer agents.[10] Furthermore, as our understanding of the molecular drivers of different cancer subtypes deepens, there will be increasing opportunities to develop personalized therapies based on the specific vulnerabilities of a patient's tumor. The continued exploration of the rich chemical space of purine derivatives holds great promise for the development of more effective and less toxic cancer treatments.
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Huber, K. V., et al. (2016). Identification and structure -activity relationship of purine derivatives as novel MTH1 inhibitors. ChemMedChem, 11(19), 2137-2144. Available at: [Link]
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Dolezel, P., et al. (2001). Structure -activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. International Journal for Parasitology, 31(10), 1081-1088. Available at: [Link]
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Ragab, A., et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review . RSC Advances. Available at: [Link]
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Methodological & Application
The Synthesis of 8-arylmethyl-9H-purin-6-amines: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Purine Scaffold in Drug Discovery
Purines are not merely components of our genetic code; they are a "privileged scaffold" in medicinal chemistry.[1] Their inherent ability to mimic endogenous nucleosides allows them to interact with a vast array of biological targets, making them a cornerstone in the development of therapeutics.[2][3] From antiviral agents like acyclovir to anticancer drugs such as 6-mercaptopurine, the modification of the purine core has yielded a multitude of clinically significant molecules.[4][5]
A particularly promising class of purine analogs is the 8-arylmethyl-9H-purin-6-amines. These compounds have garnered significant attention for their potent inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins.[6][7] By inhibiting Hsp90, 8-arylmethyl-9H-purin-6-amines can destabilize these client proteins, leading to their degradation and ultimately, the suppression of tumor growth.[6] This mechanism of action has established them as important candidates in the development of novel cancer therapies and treatments for neurodegenerative diseases.[6][7]
This comprehensive guide provides a detailed exploration of the synthesis of 8-arylmethyl-9H-purin-6-amines, with a focus on a highly efficient one-pot microwave-assisted protocol. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and offer insights into potential challenges and their solutions.
Synthetic Strategies: From Cumbersome Multi-Step to Efficient One-Pot Methodologies
The construction of the 8-arylmethyl-9H-purin-6-amine scaffold has traditionally been a multi-step affair, often characterized by laborious procedures and limited chemical diversity.[6]
Conventional Approaches: The Two- and Three-Step Protocols
The conventional synthesis of these purine derivatives typically starts from a substituted pyrimidine, such as pyrimidine-4,5,6-triamine. A common three-step protocol involves:
-
Activation of the Carboxylic Acid: The corresponding phenylacetic acid is first converted to a more reactive species, such as an acid fluoride.[6]
-
Amide Bond Formation: The activated acid is then coupled with the triaminopyrimidine.[6]
-
Cyclization: The resulting amide intermediate is subsequently cyclized to form the purine ring system.[6]
A slightly more streamlined two-step variation involves the direct coupling of the carboxylic acid with the triaminopyrimidine using a peptide coupling reagent like HBTU, followed by a separate cyclization step.[6] While functional, these methods are often hampered by the need for multiple reaction and purification steps, which can lead to lower overall yields and increased time and resource expenditure.
The One-Pot Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency
A significant advancement in the synthesis of 8-arylmethyl-9H-purin-6-amines is the development of a one-pot microwave-assisted method.[6] This approach combines the amide bond formation and cyclization steps into a single, rapid procedure, offering substantial improvements in terms of reaction time, yield, and amenability to library synthesis.[6]
Reaction Overview
The one-pot synthesis involves the reaction of an aryl acetic acid and pyrimidine-4,5,6-triamine in the presence of triphenyl phosphite and pyridine, under microwave irradiation.
Figure 1: One-Pot Synthesis Workflow.
Proposed Reaction Mechanism
The transformative power of this one-pot reaction lies in the dual role of triphenyl phosphite as both an activating agent for the carboxylic acid and a facilitator of the cyclodehydration. The proposed mechanism unfolds as follows:
Figure 2: Proposed Reaction Mechanism.
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the triphenyl phosphite, leading to the formation of an activated acyl phosphite intermediate and phenol.
-
Nucleophilic Attack and Amide Formation: The amino group of the pyrimidine-4,5,6-triamine then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This results in the formation of the amide bond and the release of diphenyl phosphite.
-
Intramolecular Cyclization and Dehydration: Under the high temperatures generated by microwave irradiation, the amide intermediate undergoes an intramolecular cyclization. A neighboring amino group on the pyrimidine ring attacks the amide carbonyl carbon. Subsequent dehydration, likely facilitated by the phosphorus byproducts and the high temperature, leads to the formation of the imidazole ring, yielding the final 8-arylmethyl-9H-purin-6-amine product.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 8-arylmethyl-9H-purin-6-amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aryl Acetic Acids | Reagent Grade | Commercially Available |
| Pyrimidine-4,5,6-triamine | ≥98% | Commercially Available |
| Triphenyl phosphite | 97% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Solvents (for purification) | HPLC Grade | Commercially Available |
| Microwave Synthesizer | --- | e.g., Biotage, CEM |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Triphenyl phosphite: This compound is harmful if swallowed and causes skin and eye irritation.[2] It may also cause an allergic skin reaction.[2] Handle with care and avoid inhalation of vapors.
-
Pyrimidine-4,5,6-triamine: While specific hazard data is limited, it should be handled with care as with all amine-containing compounds. Avoid dust inhalation and skin contact.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.
-
Microwave Synthesizer: Operate the microwave synthesizer according to the manufacturer's instructions. Ensure that the reaction vials are properly sealed to prevent pressure buildup and potential explosions.
Protocol: One-Pot Microwave-Assisted Synthesis of 8-arylmethyl-9H-purin-6-amines
This protocol is adapted from Taldone, T. et al. Bioorg. Med. Chem. Lett.2009 , 19 (2), 415-417.[6]
-
To a conical-bottomed microwave process vial, add the aryl acetic acid (0.2 mmol), pyrimidine-4,5,6-triamine (0.24 mmol, 1.2 equivalents), and triphenyl phosphite (63 µL, 0.24 mmol, 1.2 equivalents).
-
Add 1 mL of anhydrous pyridine to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave synthesizer and irradiate for 15 minutes at 220°C. The pressure will typically reach around 8 bar.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the pyridine.
-
Purify the residue by preparative thin-layer chromatography (TLC) or column chromatography using a suitable solvent system (e.g., chloroform/ammoniacal methanol = 25:1) to afford the desired 8-arylmethyl-9H-purin-6-amine.[6]
Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the purine core.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and aromatic C-H bonds.[8]
| Compound | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (ESI) m/z |
| 8-Benzyl-9H-purin-6-amine | 65-75 | 7.20-7.40 (m, 5H, Ar-H), 6.85 (s, 2H, NH₂), 8.15 (s, 1H, H-2), 4.10 (s, 2H, CH₂) | 156.1, 152.5, 149.8, 141.2, 138.5, 128.6, 128.3, 126.5, 118.9, 31.5 | 226.1 [M+H]⁺ |
| 8-(4-Chlorobenzyl)-9H-purin-6-amine | 60-70 | 7.35 (d, 2H, J=8.4 Hz, Ar-H), 7.25 (d, 2H, J=8.4 Hz, Ar-H), 6.90 (s, 2H, NH₂), 8.18 (s, 1H, H-2), 4.12 (s, 2H, CH₂) | 156.2, 152.6, 149.9, 141.3, 137.6, 131.5, 130.4, 128.4, 118.8, 30.8 | 260.1 [M+H]⁺ |
Note: The characterization data presented here are representative and may vary slightly depending on the specific instrumentation and conditions used.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Degradation of starting materials or product- Inefficient purification | - Ensure all reagents are of high purity and anhydrous conditions are maintained.- Optimize microwave reaction time and temperature.- Use a different purification method (e.g., column chromatography vs. preparative TLC). |
| Formation of side products | - Reaction at other amino groups of the pyrimidine- Polymerization | - Ensure the stoichiometry of the reagents is correct.- Lowering the reaction temperature slightly might improve selectivity. |
| Difficulty in purification | - Co-elution of product with triphenylphosphine oxide or other byproducts | - Use a more polar solvent system for chromatography.- Consider a preliminary work-up step, such as an aqueous wash, to remove some of the more polar byproducts. |
Conclusion
The one-pot microwave-assisted synthesis of 8-arylmethyl-9H-purin-6-amines represents a significant improvement over traditional multi-step methods. Its efficiency, speed, and versatility make it an invaluable tool for medicinal chemists working on the development of Hsp90 inhibitors and other purine-based therapeutics. By understanding the underlying mechanism and following the detailed protocols and safety guidelines provided in this guide, researchers can confidently and effectively synthesize these important compounds for further biological evaluation.
References
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Taldone, T., Zatorska, D., Patel, H. J., & Chiosis, G. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorganic & Medicinal Chemistry Letters, 19(2), 415-417. Available at: [Link]
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Taldone, T., Zatorska, D., Patel, H. J., & Chiosis, G. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. PubMed, 19(2), 415-7. Available at: [Link]
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Application Note: Rapid and Efficient Synthesis of 8-Methyl-9H-Purine Derivatives via Microwave Irradiation
Introduction: The Convergence of Privileged Scaffolds and Green Chemistry
Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast range of biologically active molecules and FDA-approved drugs.[1][2] Their inherent ability to mimic endogenous nucleosides allows them to interact with a wide array of biological targets, leading to applications as anticancer, antiviral, and anti-inflammatory agents.[3][4] The 8-methyl-9H-purine scaffold, in particular, is a key component in the development of potent and selective inhibitors for therapeutic targets like the molecular chaperone Hsp90, which is crucial in cancer therapy.[5][6]
Traditionally, the synthesis of these heterocyclic systems involves multi-step procedures with long reaction times, often requiring harsh conditions and leading to significant energy consumption and waste generation.[7] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[8][9] By utilizing microwave energy, MAOS delivers rapid, volumetric, and uniform heating to the reaction mixture, a stark contrast to the slow, inefficient heat transfer of conventional methods.[10][11][12] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound derivatives, offering a robust, efficient, and scalable method for drug discovery and development programs.
The Rationale: Why Microwave-Assisted Synthesis?
The choice to employ microwave irradiation is not merely for convenience; it is grounded in the fundamental principles of dielectric heating, which offers distinct mechanistic advantages over conventional oil-bath or heating-mantle approaches.[13]
-
Mechanism of Heating: Microwave energy interacts directly with polar molecules or ions in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[10][12] Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[11] This process is incredibly fast, allowing for energy transfer in nanoseconds and leading to instantaneous, uniform heating throughout the reaction volume, thereby avoiding the "wall effects" and temperature gradients common in conventional heating.[12][14]
-
Causality of Experimental Advantages:
-
Drastically Reduced Reaction Times: The direct and rapid energy transfer can accelerate reaction rates by orders of magnitude, often reducing multi-hour or overnight reflux reactions to mere minutes.[7][15]
-
Increased Yields and Purity: Uniform heating minimizes the formation of side products that often arise from localized hot spots or prolonged exposure to high temperatures in conventional methods.[15][16]
-
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety, especially for reactions that may become exothermic or generate pressure.[14][17]
-
Energy Efficiency: By heating only the reactants and solvent, not the vessel itself, microwave synthesis significantly reduces energy consumption, aligning with the principles of green chemistry.[12][13]
-
Caption: Workflow comparison: Conventional vs. Microwave Synthesis.
General Reaction Scheme: One-Pot Synthesis of 8-Arylmethyl-9H-purin-6-amines
This protocol focuses on a highly efficient, one-pot condensation reaction to construct the 8-arylmethyl-9H-purine core. This approach, adapted from literature, demonstrates the power of microwave chemistry to streamline multi-step sequences into a single operation.[5] The reaction proceeds via the condensation of a 4,5,6-triaminopyrimidine salt with a suitable carboxylic acid, followed by cyclization to form the purine ring system.
Caption: General one-pot reaction for 8-arylmethyl-9H-purine synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified parameters should yield the desired product, which can be verified through standard analytical techniques.
4.1. Materials and Equipment
-
Reagents: 4,5,6-Triaminopyrimidine sulfate, various substituted phenylacetic acids, ethylene glycol (reagent grade), ethyl acetate, hexanes, methanol, deionized water.
-
Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated glass vials (10 mL) and magnetic stir bars, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography system, NMR spectrometer, and mass spectrometer for product characterization.
4.2. Step-by-Step Synthesis Procedure (Example: 8-Benzyl-9H-purin-6-amine)
-
Vial Preparation: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 4,5,6-triaminopyrimidine sulfate (1.0 mmol, 238 mg).
-
Reagent Addition: Add phenylacetic acid (1.1 mmol, 150 mg) and ethylene glycol (3.0 mL).
-
Expert Insight: Ethylene glycol is an excellent solvent for MAOS due to its high boiling point and high dielectric constant, allowing for efficient microwave energy absorption and access to high reaction temperatures at atmospheric pressure.[18]
-
-
Sealing: Securely cap the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:
-
Temperature: 200 °C (use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
Power: Dynamic power control (reactor will adjust power to maintain temperature)
-
-
Reaction Monitoring & Cooling: Upon completion, the reactor's integrated forced-air cooling system will rapidly reduce the vial's temperature and pressure.
-
Work-up:
-
Once at room temperature, carefully uncap the vial in a fume hood.
-
Pour the reaction mixture into a separatory funnel containing deionized water (20 mL) and ethyl acetate (20 mL).
-
Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will appear as a solid or viscous oil.
-
Purify the crude material via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.
-
Monitor fractions by TLC. Combine fractions containing the pure product and remove the solvent in vacuo.
-
-
Characterization & Validation:
-
The final product, 8-benzyl-9H-purin-6-amine, should be a white to off-white solid.
-
Expected Yield: 75-90%.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The analytical data should be consistent with published values.[5]
-
4.3. Safety Precautions
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[17] Laboratory reactors are designed with safety interlocks, pressure monitoring, and corrosion-resistant cavities to handle the rigors of chemical reactions.[17]
-
Pressure Management: Be aware of the potential for rapid pressure generation, especially with low-boiling-point solvents. Always use the manufacturer-certified pressure vials and caps.[17]
-
Reaction Kinetics: Microwave heating can dramatically accelerate reactions. For unknown reactions, start with small-scale tests at lower temperatures or power levels to gauge the reaction kinetics and exothermicity.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations, especially vial capping and uncapping, within a certified laboratory fume hood.
Data and Optimization
The true power of MAOS lies in its ability to rapidly optimize reaction conditions. The following table provides a starting point for synthesizing a variety of 8-arylmethyl-9H-purine derivatives.
| Entry | Aryl-acetic Acid | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Phenylacetic acid | 200 | 20 | 88 | Standard condition. |
| 2 | 4-Chlorophenylacetic acid | 200 | 20 | 91 | Electron-withdrawing groups are well-tolerated. |
| 3 | 4-Methoxyphenylacetic acid | 200 | 25 | 85 | Electron-donating groups may require slightly longer times. |
| 4 | 2-Naphthylacetic acid | 220 | 20 | 79 | Higher temperatures can be accessed for less reactive substrates. |
| 5 | 3,4,5-Trimethoxyphenylacetic acid | 200 | 30 | 82 | Steric hindrance can slow the reaction.[5] |
Data is representative and based on literature reports.[5]
Key Optimization Insights:
-
Solvent Choice: While ethylene glycol is a robust choice, other high-boiling polar solvents like DMF, DMSO, or NMP can be used. Their varying dielectric properties can influence heating efficiency.[19]
-
Temperature vs. Time: There is often a trade-off. Increasing the temperature can further reduce reaction times, but may lead to decomposition for sensitive substrates. Rapid screening of a temperature/time matrix is a key advantage of the microwave approach.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient temperature/time. 2. Reagents are impure or degraded. 3. Inefficient microwave coupling. | 1. Increase temperature in 10°C increments or time in 5-min increments. 2. Verify reagent purity (e.g., via NMR). 3. Ensure a polar solvent is used; add a small amount of an ionic liquid if necessary to improve energy absorption.[18] |
| Incomplete Reaction | Reaction has not reached equilibrium or is kinetically slow. | Increase the reaction hold time. If starting material persists, consider increasing the temperature. |
| Formation of Side Products | 1. Temperature is too high, causing decomposition. 2. Impurities in starting materials. | 1. Reduce the reaction temperature. 2. Re-purify starting materials before use. |
| Vial Leaks / Pressure Error | 1. Improperly sealed cap. 2. Exceeded pressure limit of the vial. | 1. Ensure the cap is tightened correctly. 2. Reduce the amount of solvent or lower the set temperature to reduce vapor pressure. |
References
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- PubMed. (n.d.). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery.
- Bentham Science Publishers. (2014). Microwave Synthesis of Guanine and Purine Analogs. Current Microwave Chemistry, 1(2), 155-176.
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- Bentham Science Publisher. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery.
- (2025). The Role of Purine Derivatives in Drug Discovery and Development.
- (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Taylor & Francis Online. (2019). Microwave chemistry: Synthesis of purine and pyrimidine nucleosides using microwave radiation.
- Ingenta Connect. (2014). Microwave Synthesis of Guanine and Purine Analogs. Current Microwave Chemistry, 1(2), 155-176.
- (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
- RSC Publishing. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- (n.d.). Leveraging Purine Derivatives in Anticancer Drug Development.
- PubMed. (n.d.). A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs.
- NIH. (n.d.). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. PMC.
- MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
- Taylor & Francis Online. (2019). Microwave chemistry: Synthesis of purine and pyrimidine nucleosides using microwave radiation. Journal of Carbohydrate Chemistry, 38(1).
- (n.d.). MICROWAVE ASSISTED ORGANIC SYNTHESIS.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- PubMed. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. Bioorg Med Chem Lett, 19(2), 415-7.
- ACS Publications. (2015). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain. Journal of Medicinal Chemistry.
- PMC. (n.d.). 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain.
- NIH. (n.d.). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones.
- (n.d.). PART - 1 INTRODUCTION.
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- 1. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
- 5. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
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- 11. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
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- 17. Safety Considerations for Microwave Synthesis [cem.com]
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- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application Notes and Protocols for the Analytical Characterization of 8-Methyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 8-Methyl-9H-purine
This compound is a substituted purine derivative of significant interest in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone of numerous biologically active molecules, including nucleic acids and signaling molecules. Methylation at the C8 position can modulate the electronic properties, solubility, and metabolic stability of the purine ring, making 8-methylated purines attractive candidates for the development of novel therapeutics. Accurate and comprehensive characterization of these molecules is paramount for ensuring their quality, purity, and structural integrity throughout the research and development pipeline.
This guide provides a detailed overview of the key analytical techniques for the characterization of this compound, offering both theoretical insights and practical, step-by-step protocols. As a Senior Application Scientist, the following methodologies are presented not merely as a list of procedures, but as a self-validating framework designed to ensure scientific rigor and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for the effective design of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[1] |
| Molecular Weight | 134.14 g/mol | PubChem[1] |
| IUPAC Name | 8-methyl-7H-purine | PubChem[1] |
| CAS Number | 934-33-8 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Expertise & Experience: Causality in Experimental Choices
The choice of solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for purine derivatives due to its ability to dissolve a wide range of polar compounds and its high boiling point, which minimizes evaporation.[2] Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm. For aqueous samples, deuterium oxide (D₂O) can be used, with 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) as the internal standard.[2]
Two-dimensional NMR experiments are indispensable for definitive assignments. A COSY (Correlation Spectroscopy) experiment reveals proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular framework.[2]
Experimental Protocol: ¹H, ¹³C, and 2D NMR of this compound
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of TMS as an internal standard.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Tune and match the probe for the specific solvent and sample.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. Data Acquisition Parameters:
| Experiment | Key Parameters |
| ¹H NMR | Spectral Width: -2 to 12 ppm; Number of Scans: 16-64; Relaxation Delay: 2 s |
| ¹³C{¹H} NMR | Spectral Width: 0 to 180 ppm; Number of Scans: 1024 or more; Relaxation Delay: 2-5 s |
| COSY | Spectral Width: -2 to 12 ppm in both dimensions; Data Matrix: 1024 x 1024 points |
| HSQC | ¹H Spectral Width: -2 to 12 ppm; ¹³C Spectral Width: 0 to 180 ppm; Data Matrix: 1024 x 256 points |
| HMBC | ¹H Spectral Width: -2 to 12 ppm; ¹³C Spectral Width: 0 to 180 ppm; Long-range coupling delay optimized for 8 Hz |
Data Interpretation and Expected Chemical Shifts
Based on the analysis of similar substituted purines, the following chemical shifts can be anticipated for this compound in DMSO-d₆.[4]
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C2-H | ~8.5 | ~152 | C4, C6 |
| C6-H | ~9.0 | ~145 | C2, C5, C4 |
| C8-CH₃ | ~2.6 | ~15 | C4, C5 |
| N9-H | ~13.5 (broad) | - | C4, C5, C8 |
| C4 | - | ~150 | C2-H, C6-H, C8-CH₃, N9-H |
| C5 | - | ~120 | C6-H, C8-CH₃, N9-H |
| C8 | - | ~155 | C8-CH₃, N9-H |
Note: Chemical shifts are approximate and can be influenced by concentration and temperature.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly well-suited for this purpose.
Expertise & Experience: Ionization and Fragmentation Insights
ESI in positive ion mode is generally effective for purine derivatives as they can be readily protonated.[5] The fragmentation of the purine ring often involves characteristic neutral losses, such as the loss of HCN.[5] For this compound, a key fragmentation pathway is expected to be the loss of the methyl group. By analyzing the fragmentation patterns, one can confirm the presence of the methyl substituent and the integrity of the purine core.
Experimental Protocol: LC-MS/MS of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
2. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice for separating purines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Full scan for MS1 to identify the protonated molecule [M+H]⁺, followed by product ion scans (MS/MS) of the [M+H]⁺ ion for fragmentation analysis.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Collision Energy: Ramped or set at various energies (e.g., 10, 20, 40 eV) to observe different fragmentation pathways.
Data Interpretation and Expected Fragmentation Pattern
-
MS1 Spectrum: A prominent peak at m/z 135.07 corresponding to the protonated molecule [C₆H₆N₄ + H]⁺.
-
MS/MS Spectrum of m/z 135.07:
-
Loss of methyl radical (•CH₃): A fragment ion at m/z 120.06.
-
Loss of HCN: A fragment ion at m/z 108.06.
-
Further fragmentation of the purine ring can lead to smaller fragments.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a robust approach for purity assessment and quantification.
Expertise & Experience: Method Optimization
The separation of purines can be challenging due to their polar nature. A C18 column is a good starting point, and the mobile phase composition is key to achieving good resolution.[6] An acidic mobile phase (e.g., using formic acid or an acetate buffer at pH 4) is often employed to ensure the consistent protonation of the purine bases, leading to reproducible retention times and sharp peaks.[6] The choice of organic modifier (acetonitrile or methanol) and the gradient profile will need to be optimized to achieve baseline separation of this compound from any impurities or related isomers.
Experimental Protocol: Reversed-Phase HPLC of this compound
1. Sample and Standard Preparation:
-
Sample Solution: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Standard Solutions: Prepare a series of standard solutions of a reference standard of this compound at different concentrations to construct a calibration curve for quantification.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM ammonium formate buffer (pH 4.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the typical UV absorbance of the purine chromophore).
-
Injection Volume: 10 µL.
Data Analysis
-
Purity Assessment: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is generated by plotting the peak area of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area onto the calibration curve.
X-ray Crystallography: Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Expertise & Experience: The Crystallization Challenge
The primary challenge in X-ray crystallography is obtaining high-quality single crystals. This often requires screening a wide range of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). For purine derivatives, common solvents for crystallization include water, ethanol, and acetonitrile, or mixtures thereof.
General Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent or solvent mixture.
-
Employ slow evaporation of the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion by placing a drop of the purine solution in a sealed container with a reservoir of a less volatile anti-solvent.
-
Monitor for the formation of single crystals of suitable size and quality (typically > 0.1 mm in at least one dimension).
2. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to optimize the atomic positions, bond lengths, and bond angles.
Expected Structural Features
The crystal structure of this compound would reveal the planarity of the purine ring system and the geometry of the methyl group. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the nitrogen atoms of the purine ring, which dictate the crystal packing.
Conclusion
The comprehensive characterization of this compound is a critical step in its journey from a research compound to a potential therapeutic agent. The analytical techniques and protocols outlined in this guide provide a robust framework for elucidating its structure, confirming its identity and purity, and ensuring its quality. By integrating the insights from NMR, mass spectrometry, HPLC, and X-ray crystallography, researchers can build a complete and validated analytical profile of this important molecule, thereby advancing their drug discovery and development efforts with confidence and scientific integrity.
References
-
NMR Sample Preparation. University of California, Davis. [Link]
-
Pineda de las Infantas, M. J., et al. (2018). ¹H and ¹³C Assignments of 6‐, 8‐, 9‐ Substituted Purines. Magnetic Resonance in Chemistry, 56(9), 852-859. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1044, Purine. [Link]
-
Giebułtowicz, J., et al. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine. Journal of Chromatography B, 1128, 121775. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229270, this compound. [Link]
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17. [Link]
-
Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray ionization tandem mass spectrometric characteristics and fragmentation mechanisms of purine analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]
-
Hofmann, U., et al. (2021). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 12, 738393. [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
-
Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. [Link]
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. ResearchGate. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry, 17(12), 1297-1311. [Link]
-
Narayana, C., et al. (2017). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. IUCrData, 2(6). [Link]
-
Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17. [Link]
-
University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]
-
Micheli, V., et al. (2011). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Clinica Chimica Acta, 412(1-2), 1-14. [Link]
-
Shimadzu. (n.d.). A LC-MS method for the measurement of 245 compounds of interest in toxicology with a fully-automated sample preparation. [Link]
-
The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). [Link]
-
Asprer, L. G., et al. (2012). Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy. ResearchGate. [Link]
-
SciTePress. (2017). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
Sources
Application Note: 1H and 13C NMR Analysis of 9-phenyl-9H-purin-6-amines
Introduction
9-phenyl-9H-purin-6-amines, a core structure related to adenine, represent a significant class of N-substituted purines. These compounds are of substantial interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. The precise assignment of ¹H and ¹³C chemical shifts and the interpretation of coupling patterns provide unambiguous confirmation of the N9-phenyl substitution pattern and offer deep insights into the electronic environment of the bicyclic purine core and its appended phenyl ring.
This application note provides a detailed guide for the ¹H and ¹³C NMR analysis of 9-phenyl-9H-purin-6-amine. It outlines a comprehensive protocol for sample preparation and presents an in-depth analysis of the expected spectral data, grounded in fundamental NMR principles and supported by authoritative literature. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of substituted purine derivatives.
Core Principles: Understanding the Spectral Landscape
The NMR spectrum of 9-phenyl-9H-purin-6-amine is a composite of three distinct structural components: the purine ring protons (H-2 and H-8), the exocyclic amine protons (-NH₂), and the protons of the N9-phenyl substituent (ortho, meta, and para). The chemical shifts of these protons are governed by the electronic properties of the heterocyclic purine system and the aromatic phenyl ring.
The purine base itself is electron-deficient, which generally leads to deshielding of its protons (H-2 and H-8), causing them to resonate at a lower field (higher ppm) compared to protons on a simple benzene ring[1]. Conversely, the phenyl ring, attached to a nitrogen atom of the purine's imidazole moiety, exerts its own electronic influence. This includes inductive effects and, more significantly, the magnetic anisotropy effect, where the π-electron cloud of the phenyl ring creates distinct shielding and deshielding zones in the space around it[2][3]. The interplay of these effects dictates the final chemical shifts observed in the spectrum.
Experimental Protocol: Sample Preparation for NMR Analysis
The quality of NMR data is directly dependent on meticulous sample preparation. The following protocol is a self-validating system designed to yield high-resolution spectra for 9-phenyl-9H-purin-6-amine and its analogs.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing 9-phenyl-9H-purin-6-amine for NMR analysis.
Step-by-Step Methodology
-
Material Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended[4][5].
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many purine derivatives and its residual solvent peak does not typically overlap with key analyte signals. Chloroform-d (CDCl₃) is another common option. The choice of solvent can slightly influence chemical shifts[6].
-
Dissolution: In a small, clean, dry glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or agitation can aid dissolution. Ensure the sample is fully dissolved; any suspended particulate matter will degrade the quality of the NMR spectrum[5].
-
Filtration and Transfer: To remove any microparticulates, transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool or a dedicated syringe filter[7].
-
Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure the solution is homogeneous.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to optimize its homogeneity, which is critical for achieving sharp spectral lines[8].
-
Data Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. If necessary, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can be performed to aid in unambiguous signal assignment[9].
Data Analysis and Interpretation
The following sections detail the expected ¹H and ¹³C NMR spectral characteristics of 9-phenyl-9H-purin-6-amine, based on published data and established spectroscopic principles.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment of the molecule. The key signals are found in three distinct regions.
Table 1: Expected ¹H NMR Chemical Shifts for 9-phenyl-9H-purin-6-amine (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| H-2 | 8.12 - 8.26 | Singlet (s) | Typically the most downfield of the purine protons due to the influence of two adjacent nitrogen atoms. |
| H-8 | 8.08 - 8.22 | Singlet (s) | Slightly upfield of H-2. Its position is sensitive to the N9-substituent. |
| Phenyl H (ortho) | ~7.70 - 7.80 | Multiplet (m) or dd | Deshielded by the proximity to the purine ring and anisotropic effects. |
| Phenyl H (meta) | ~7.50 - 7.60 | Multiplet (m) or t | Resonates at a chemical shift typical for aromatic protons. |
| Phenyl H (para) | ~7.40 - 7.50 | Multiplet (m) or t | Typically the most shielded of the phenyl protons. |
| -NH₂ | 5.70 - 5.93 | Broad Singlet (br s) | Broad signal due to quadrupole coupling with ¹⁴N and potential chemical exchange. Disappears upon D₂O exchange. |
Data ranges are based on the findings of Yahyazadeh and Habibi for 9-aryl-6-aminopurines[10]. Phenyl proton shifts are estimates based on typical substituted benzenes.
Causality Behind the Chemical Shifts:
-
Purine Protons (H-2, H-8): The protons on the purine ring appear as sharp singlets because they lack adjacent proton coupling partners. Their downfield position (>8.0 ppm) is characteristic of protons on electron-deficient aromatic heterocycles[1].
-
Phenyl Protons: The phenyl group protons typically appear as a complex multiplet between 7.40 and 7.80 ppm. The ortho protons are the most deshielded due to the magnetic anisotropy of the purine ring system. The expected splitting pattern for a monosubstituted benzene ring is often two doublets of doublets (or multiplets) for the ortho and meta protons and a triplet of triplets (or multiplet) for the para proton. Typical coupling constants are ³J_ortho_ = 7-9 Hz, ⁴J_meta_ = 2-3 Hz, and ⁵J_para_ < 1 Hz[11].
-
Amine Protons (-NH₂): The exocyclic amine protons appear as a broad singlet. This broadening is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation effects from the adjacent nitrogen atom. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ signal will disappear as the protons are exchanged for deuterium.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are acquired as proton-decoupled, meaning all signals appear as singlets.
Table 2: Expected ¹³C NMR Chemical Shifts for 9-phenyl-9H-purin-6-amine (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) Range | Notes |
| C-6 | 158.2 - 158.4 | Carbon bearing the amino group. Highly deshielded. |
| C-2 | 152.0 - 152.6 | Deshielded due to two adjacent nitrogen atoms. |
| C-4 | ~150 | Quaternary carbon, deshielded by adjacent nitrogens. |
| C-8 | 143.5 - 144.0 | CH carbon of the imidazole ring. |
| C-5 | ~120 | Quaternary carbon, typically the most shielded purine carbon. |
| Phenyl C (ipso) | ~135 | Quaternary carbon attached to N9. |
| Phenyl C (ortho/meta) | ~129 | CH carbons of the phenyl ring. |
| Phenyl C (para) | ~125 | CH carbon of the phenyl ring. |
Data ranges for C-2, C-6, and C-8 are based on Yahyazadeh and Habibi[10]. Other values are estimates based on adenine[12] and general substituent effects.
Expert Insights on Spectral Interpretation:
-
Substituent Effects: The attachment of the phenyl group at the N9 position significantly influences the chemical shifts of the purine carbons compared to unsubstituted adenine. The N9-substitution deshields the adjacent C-4 and C-8 atoms[13].
-
Quaternary Carbons: The C-4, C-5, and the ipso-carbon of the phenyl ring are quaternary (lacking attached protons) and will typically show lower intensity signals in a standard ¹³C NMR spectrum. Their definitive assignment often requires 2D NMR techniques like HMBC, which reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H-8 proton will show an HMBC correlation to C-4 and C-5, while the ortho-phenyl protons will correlate to the ipso-carbon.
Structural Relationship Diagram
Caption: Key electronic interactions influencing NMR shifts in the molecule.
Conclusion
The structural verification of 9-phenyl-9H-purin-6-amines is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation and leveraging the spectral data and interpretations provided in this note, researchers can confidently characterize their synthesized compounds. The characteristic downfield signals of the H-2 and H-8 purine protons, the complex multiplet of the N9-phenyl group, and the exchangeable -NH₂ signal provide a unique spectral fingerprint. This analytical framework is crucial for ensuring compound identity and purity, thereby supporting the advancement of research and development in medicinal chemistry.
References
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García-Santos, I., et al. (2018). ¹H and ¹³C Assignments of 6‐, 8‐, 9‐ Substituted Purines. Magnetic Resonance in Chemistry. Available at: [Link]
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Yahyazadeh, A., & Habibi, F. (2007). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4-carbonitriles. E-Journal of Chemistry, 4(3), 372-375. Available at: [Link]
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Šebera, J., et al. (2011). Interpretation of substituent effects on ¹³C and ¹⁵N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(45), 20136-20145. Available at: [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
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Marek, R., & Sklenář, V. (2012). NMR studies of purines. In Annual Reports on NMR Spectroscopy (Vol. 75, pp. 1-76). Academic Press. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Adenine at BMRB (bmse000060). Retrieved from [Link]
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University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link]
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Anisotropic Effect in NMR Spectroscopy | Diamagnetic Anisotropy. (2018, September 5). [Video]. YouTube. Retrieved from [Link]
-
Baranac-Stojanović, M. (2014). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(10), 4963-4973. Available at: [Link]
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Fojtíková, P., et al. (2010). Understanding the NMR chemical shifts for 6-halopurines: role of structure, solvent and relativistic effects. Physical Chemistry Chemical Physics, 12(19), 5126-5136. Available at: [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) for Adenine. Retrieved from [Link]
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Del Rio, E., et al. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C₆H₆, C₅H₅N and C₅H₅P. Magnetic Resonance in Chemistry, 44(8), 784-789. Available at: [Link]
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Fard-Jahromi, M. J., et al. (2020). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. In Advanced NMR Spectroscopy. IntechOpen. Available at: [Link]
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NMR 5: Coupling Constants. (2023, May 15). [Video]. YouTube. Retrieved from [Link]
-
Otake, Y., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2449. Available at: [Link]
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Application Notes and Protocols for 8-Methyl-9H-purine as a Novel mTOR Inhibitor in Cancer Research
Introduction: Targeting the Central Hub of Cancer Cell Growth
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular network that governs fundamental cellular processes, including growth, proliferation, metabolism, and survival.[1][2][3] Its frequent dysregulation across a wide spectrum of human cancers has established it as a major focus for therapeutic intervention.[3][4][5] The mTOR protein, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] These complexes act as central regulators, integrating signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.[4][7]
Hyperactivation of the mTOR pathway, often through mutations in upstream components like PI3K and the tumor suppressor PTEN, drives tumorigenesis by promoting uncontrolled cell growth and survival.[1][5][8] This has led to the development of mTOR inhibitors as a class of anticancer agents.[1][3] While first-generation inhibitors, known as rapalogs (e.g., rapamycin), allosterically inhibit mTORC1, they have limitations, including incomplete mTOR inhibition and feedback activation of AKT signaling.[9][10] This has spurred the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKi) that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[11]
This document provides detailed application notes and protocols for the use of 8-Methyl-9H-purine, a novel purine-based mTOR kinase inhibitor, in cancer research. While detailed characterization of this compound is ongoing, extensive research on closely related 9-methyl-9H-purine derivatives provides a strong foundation for its application as a potent and selective mTOR inhibitor.[11] These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer studies.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT. Activated AKT, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTORC1.[2] This leads to the activation of mTORC1, which then phosphorylates its key downstream effectors: p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[3][12] mTORC2, on the other hand, is involved in the activation of AKT through phosphorylation at Ser473, contributing to cell survival and cytoskeletal organization.[3][13]
Figure 1: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
This compound: A Novel mTOR Kinase Inhibitor
This compound belongs to a class of purine derivatives designed as potent and selective mTOR kinase inhibitors.[11] Research on the closely related 9-methyl-9H-purine scaffold has demonstrated that these compounds exhibit significant mTOR kinase inhibitory activity with good selectivity over PI3Kα.[11] The lead compound from this series, designated 15i, displayed nanomolar to low micromolar IC50 values against a panel of human cancer cell lines.[11]
Table 1: Anticipated Anti-proliferative Activity of this compound (based on data from a related 9-methyl-9H-purine derivative) [11]
| Cell Line | Cancer Type | Expected IC50 (µM) |
| MCF-7 | Breast Cancer | ~1-5 |
| PC-3 | Prostate Cancer | ~1-5 |
| A549 | Lung Cancer | ~1-10 |
| HeLa | Cervical Cancer | ~1-5 |
| MGC-803 | Gastric Cancer | ~1-5 |
| C6 | Glioma | ~5-15 |
The proposed mechanism of action for this compound involves direct binding to the ATP-binding site of the mTOR kinase domain, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition leads to the suppression of phosphorylation of downstream targets, including p70S6K, S6 ribosomal protein, and AKT at Ser473.[10][11] Consequently, this compound is expected to induce cell cycle arrest at the G0/G1 phase, inhibit cell migration and invasion, and potentially induce autophagy in cancer cells.[11]
Protocols for In Vitro Evaluation
Protocol 1: Preparation of this compound Stock Solution
-
Compound Handling: this compound is a small molecule inhibitor. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solubility Testing: Due to the purine scaffold, initial solubility testing in common solvents is recommended. Based on similar compounds, solubility is expected in dimethyl sulfoxide (DMSO).
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., MCF-7, PC-3, A549) in their recommended growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.[14]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[14]
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known mTOR inhibitor like rapamycin or a dual PI3K/mTOR inhibitor).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).[9]
-
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.[9]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation of key downstream targets of mTORC1 and mTORC2.[12]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Sources
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 8-Methyl-9H-purine in Anti-inflammatory Studies
Introduction: Targeting Inflammation with Novel Purine Analogs
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, its dysregulation leads to chronic inflammatory conditions that underpin a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate pathological inflammatory responses.
Purine scaffolds are of significant interest in medicinal chemistry due to their ubiquitous role in biological systems and their ability to interact with a wide range of molecular targets. Emerging evidence suggests that certain purine derivatives can exert potent anti-inflammatory effects, often by modulating key signaling cascades that drive the expression of pro-inflammatory mediators.[1] One such compound of interest is 8-Methyl-9H-purine, a simple purine derivative whose anti-inflammatory potential remains to be fully elucidated.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory properties of this compound. We present a series of validated in vitro protocols using the well-established lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) model. This guide is designed not merely as a set of instructions, but as a self-validating system, explaining the scientific rationale behind each experimental step to ensure robust and interpretable data.
Hypothesized Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through its interaction with Toll-like receptor 4 (TLR4).[2] This binding event triggers a cascade of intracellular signaling events, primarily through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways converge on the nucleus to initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[5][6]
Based on studies of structurally related purine analogs, it is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these critical signaling nodes. Specifically, it may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB.[7] Concurrently, it might suppress the phosphorylation of key MAPK proteins like p38, which are also crucial for the production of inflammatory mediators.[8][9] The protocols outlined herein are designed to rigorously test this hypothesis.
Caption: Hypothesized mechanism of this compound on LPS-induced inflammatory signaling.
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for assessing the anti-inflammatory potential of this compound. This structured approach ensures that the observed effects are specific to the compound's bioactivity and not a result of cytotoxicity.
Caption: Comprehensive workflow for evaluating this compound's anti-inflammatory effects.
Materials and Reagents
-
Compound: this compound (CAS 934-33-8)[10]
-
Cell Line: RAW 264.7 Murine Macrophage Cell Line
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents: Lipopolysaccharide (LPS from E. coli O111:B4), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), Griess Reagent, ELISA kits for TNF-α and IL-6, TRIzol reagent, cDNA synthesis kit, SYBR Green qPCR Master Mix, RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Primary antibodies (p-p65, p65, p-p38, p38, β-actin), HRP-conjugated secondary antibodies, ECL Western Blotting Substrate.
Protocol 1: Cell Viability Assessment (MTT Assay)
Rationale: It is imperative to first establish the concentration range at which this compound is non-toxic to RAW 264.7 cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[12]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in culture medium to create a series of working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death (e.g., a high concentration of a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculation: Calculate cell viability as follows: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: During inflammation, macrophages upregulate the iNOS enzyme, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and reliable colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[14][15]
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well. Allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + compound.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.[16]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]
-
Incubate for another 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[17]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced by macrophages upon LPS stimulation.[18][19] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these secreted proteins in the culture supernatant.[20][21]
Procedure:
-
Cell Culture and Stimulation: Follow steps 1-4 from Protocol 2, typically using 24-well plates for a larger volume of supernatant.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to pellet any detached cells.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add the collected supernatants and standards to the wells.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash again and add streptavidin-HRP.[22]
-
Add a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at 450 nm.[22]
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve generated with recombinant cytokines.[23]
Protocol 4: Analysis of Inflammatory Gene Expression (qPCR)
Rationale: The production of inflammatory mediators is preceded by the transcription of their respective genes. Quantitative Polymerase Chain Reaction (qPCR) allows for the precise measurement of mRNA levels of key inflammatory genes like Nos2 (iNOS), Ptgs2 (COX-2), Tnf, and Il6, providing insight into the compound's effect at the transcriptional level.[24][25]
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.
-
RNA Isolation: Lyse the cells and extract total RNA using a reagent like TRIzol, following the manufacturer's protocol.
-
cDNA Synthesis: Convert 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., Gapdh or Actb), and the synthesized cDNA.
-
Perform the qPCR using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[26]
Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways
Rationale: To directly investigate the hypothesized mechanism of action, Western blotting can be used to detect the phosphorylation status of key signaling proteins. A decrease in the phosphorylation of the p65 subunit of NF-κB (at Ser536) and p38 MAPK would strongly indicate that this compound targets these pathways.[27]
Procedure:
-
Cell Culture and Stimulation: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with 1 µg/mL LPS for a short duration (e.g., 15-30 minutes) to observe peak protein phosphorylation.[12]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-p38, total p38, and a loading control (β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific inhibitory effect on activation.
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison. The results will help build a comprehensive profile of this compound's anti-inflammatory activity.
Table 1: Illustrative Data Summary for this compound
| Assay | Parameter | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (50 µM) |
|---|---|---|---|---|
| MTT Assay | Cell Viability (%) | 100 ± 5 | 98 ± 4 | 95 ± 6 |
| Griess Assay | NO₂⁻ (µM) | 42.5 ± 3.1 | 25.1 ± 2.5* | 10.8 ± 1.9** |
| ELISA | TNF-α (pg/mL) | 2540 ± 150 | 1320 ± 110* | 580 ± 75** |
| ELISA | IL-6 (pg/mL) | 1850 ± 120 | 950 ± 90* | 320 ± 50** |
| qPCR | Nos2 Fold Change | 55.2 ± 4.5 | 28.3 ± 3.1* | 9.7 ± 2.2** |
| qPCR | Tnf Fold Change | 48.9 ± 3.8 | 22.5 ± 2.9* | 7.1 ± 1.8** |
| Western Blot | p-p65 / Total p65 | 1.00 ± 0.08 | 0.55 ± 0.06* | 0.21 ± 0.04** |
| Western Blot | p-p38 / Total p38 | 1.00 ± 0.09 | 0.61 ± 0.07* | 0.28 ± 0.05** |
Data are presented as Mean ± SEM. Statistical significance relative to the LPS-only group is denoted by * (p < 0.05) and ** (p < 0.01). Data are illustrative.
A dose-dependent decrease in NO, TNF-α, and IL-6 production, without significant cytotoxicity, would indicate a potent anti-inflammatory effect. A corresponding reduction in the mRNA levels of Nos2, Tnf, and Il6 would suggest that the compound acts at the level of gene transcription. Finally, a significant reduction in the ratio of phosphorylated p65 and p38 to their total forms would provide strong evidence that this compound achieves its anti-inflammatory effects by inhibiting the NF-κB and p38 MAPK signaling pathways.
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Application Notes and Protocols: Evaluation of 8-Methyl-9H-purine as a Putative DPP-4 Inhibitor for Type 2 Diabetes Mellitus
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 8-Methyl-9H-purine as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of Type 2 Diabetes Mellitus (T2DM). While the direct inhibitory activity of this compound on DPP-4 is yet to be extensively published, its purine scaffold is a key feature in several known DPP-4 inhibitors.[1][2] This guide offers a structured, field-proven framework for the systematic investigation of this and similar small molecules, from initial in vitro enzymatic assays to cell-based functional screens and preclinical in vivo validation.
Introduction: The Rationale for Targeting DPP-4 with Novel Purine Analogs
Type 2 Diabetes Mellitus is a metabolic disorder characterized by chronic hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] A well-established therapeutic strategy involves the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying, ultimately resulting in improved glycemic control.[3][4]
Several existing DPP-4 inhibitors feature heterocyclic ring systems, and purine-based structures have shown promise in this area.[1][2] this compound (PubChem CID: 229270) represents a simple, synthetically accessible purine scaffold.[5] The protocols detailed herein provide a robust methodology to ascertain its potential as a DPP-4 inhibitor and to characterize its biological effects.
Figure 1: Chemical Structure of this compound
A simple representation of the this compound molecule.
In Vitro Characterization of this compound
The initial phase of evaluation focuses on the direct interaction of the compound with the target enzyme and its effects on cell viability.
DPP-4 Enzymatic Inhibition Assay
This assay quantitatively determines the ability of this compound to inhibit the enzymatic activity of DPP-4. A fluorometric method is employed due to its high sensitivity and suitability for high-throughput screening.[3][4][6]
Principle: The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescent signal.[3][6]
Figure 2: DPP-4 Enzymatic Assay Workflow
Workflow for the in vitro DPP-4 enzymatic inhibition assay.
Protocol: DPP-4 Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[7] Warm to room temperature before use.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 in Assay Buffer to the desired concentration (e.g., 1.73 mU/mL).[8] Keep on ice.
-
Substrate Stock: Prepare a 5 mM stock solution of Gly-Pro-AMC in DMSO.
-
Substrate Working Solution: Dilute the Substrate Stock in Assay Buffer to a final concentration of 200 µM.[8]
-
Test Compound (this compound): Prepare a stock solution in DMSO (e.g., 10 mM). Create a serial dilution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).
-
Positive Control: Use a known DPP-4 inhibitor like Sitagliptin at its IC50 concentration as a positive control.[6]
-
-
Assay Procedure (96-well black plate):
-
Enzyme Control (100% activity): Add 40 µL of Assay Buffer and 10 µL of DPP-4 enzyme solution.
-
Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the this compound serial dilutions.
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of DPP-4 enzyme solution, and 10 µL of the Sitagliptin control.
-
Blank (No enzyme): Add 50 µL of Assay Buffer.
-
Mix gently and incubate the plate at 37°C for 10 minutes.[8]
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.[8]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Determination of Inhibition Kinetics
Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is crucial. This can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol: Inhibition Kinetics
-
Perform the DPP-4 inhibition assay as described above, but with varying concentrations of both the substrate (Gly-Pro-AMC, e.g., 50-200 µM) and this compound (at concentrations around its IC50 value).[8]
-
Measure the fluorescence kinetically over the 30-minute incubation period, taking readings every 1-2 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each condition.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition type and the inhibition constant (Ki).[8]
Cellular Viability (Cytotoxicity) Assay
It is essential to ensure that the observed enzymatic inhibition is not due to a general cytotoxic effect of the compound. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Assay
-
Cell Culture: Seed a suitable cell line (e.g., HEK293 or the cell lines used in subsequent functional assays like INS-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell-Based Functional Assays
These assays assess the downstream physiological effects of DPP-4 inhibition in relevant cell models.
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay
DPP-4 inhibition is expected to increase the half-life of secreted GLP-1. This assay will determine if treatment with this compound leads to higher levels of active GLP-1 in a cell model of intestinal L-cells. The Caco-2 cell line is a human colorectal adenocarcinoma line that can be differentiated to mimic intestinal epithelial cells and has been shown to secrete GLP-1.[10]
Figure 3: DPP-4 Inhibition and Incretin Pathway
Mechanism of DPP-4 inhibition on the incretin pathway.
Protocol: GLP-1 Secretion Assay
-
Cell Culture: Culture Caco-2 cells in a suitable medium (e.g., DMEM with 20% FBS) until they differentiate (typically 14-21 days post-confluency).
-
Assay Preparation: Wash the differentiated Caco-2 cells with Krebs-Ringer Bicarbonate Buffer (KRBB).
-
Compound Treatment: Pre-incubate the cells with KRBB containing this compound or a vehicle control for 30 minutes.
-
Stimulation: Stimulate GLP-1 secretion by adding a known secretagogue (e.g., 10 mM glucose and 10 mM glutamine) to the buffer and incubate for 2 hours at 37°C.[2]
-
Sample Collection: Collect the supernatant. It is crucial to immediately add a DPP-4 inhibitor (if not the test compound itself) and a protease inhibitor cocktail to the collected samples to prevent ex vivo degradation of GLP-1.
-
Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize the GLP-1 concentration to the total protein content of the cells in each well. Compare the GLP-1 levels in the this compound-treated wells to the vehicle control.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay evaluates the effect of the compound on the function of pancreatic β-cells. The INS-1 cell line is a rat insulinoma line that is widely used as a model for studying insulin secretion.[11]
Protocol: GSIS Assay
-
Cell Culture: Seed INS-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/well and culture for 2-3 days until confluent.[11]
-
Pre-incubation: Wash the cells twice with a glucose-free buffer (e.g., HBSS). Pre-incubate the cells in HBSS with 2.5 mM glucose for 1-2 hours to allow them to return to a basal state of insulin secretion.[11]
-
Treatment and Stimulation: Replace the pre-incubation buffer with:
-
Basal Glucose: HBSS with 2.5 mM glucose ± this compound.
-
High Glucose: HBSS with 15 mM glucose ± this compound.
-
Positive Control: HBSS with 15 mM glucose + a known insulin secretagogue (e.g., 50 nM GLP-1).[11]
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Quantification: Measure the insulin concentration in the supernatant using a rat/mouse insulin ELISA kit.[12]
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells. Calculate the stimulation index (Insulin at high glucose / Insulin at basal glucose) for each condition.
Preclinical In Vivo Evaluation
Promising candidates from in vitro and cell-based assays should be advanced to in vivo models of T2DM to assess their anti-hyperglycemic efficacy and overall physiological effects.
Animal Model Selection
Genetically diabetic mouse models like the db/db mouse are suitable as they exhibit obesity, insulin resistance, and progressive β-cell failure, mimicking key aspects of human T2DM.[13][14]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a gold-standard method to evaluate glucose disposal and the efficacy of anti-diabetic agents.[15][16]
Figure 4: In Vivo Oral Glucose Tolerance Test Workflow
A summary of the oral glucose tolerance test protocol in mice.
Protocol: Oral Glucose Tolerance Test
-
Animal Handling and Dosing:
-
Use male db/db mice (8-10 weeks old).
-
House the animals under standard conditions with ad libitum access to food and water.
-
Administer this compound or vehicle control daily via oral gavage for a predetermined period (e.g., 2-4 weeks) to assess chronic effects.
-
-
OGTT Procedure:
-
Fast the mice for 4-6 hours with free access to water.[17]
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.[17]
-
Administer a 2 g/kg body weight bolus of glucose solution (e.g., 20% dextrose) via oral gavage.[18]
-
Collect blood samples and measure glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[17]
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the vehicle and treatment groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse.
-
Use a statistical test (e.g., t-test or ANOVA) to compare the AUC between the treated and vehicle control groups. A significant reduction in AUC indicates improved glucose tolerance.
-
Additional In Vivo Endpoints
To build a comprehensive profile of the compound's effects, consider measuring:
-
Fasting blood glucose and HbA1c: For assessment of long-term glycemic control.
-
Plasma insulin and active GLP-1 levels: To confirm the mechanism of action. Blood samples for active GLP-1 should be collected in tubes containing a DPP-4 inhibitor.[19]
-
Body weight and food intake: To monitor for effects on appetite and overall metabolic status.
Data Summary and Interpretation
All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro and Cellular Assay Summary (Example Data)
| Parameter | This compound | Sitagliptin (Control) |
| DPP-4 Inhibition IC50 (µM) | [Insert Value] | ~0.02 |
| Inhibition Mechanism | [Competitive/Non-competitive] | Competitive |
| HEK293 Cytotoxicity CC50 (µM) | >100 | >100 |
| GLP-1 Secretion (% of Control) | [Insert Value] | [Insert Value] |
| GSIS Stimulation Index | [Insert Value] | [Insert Value] |
Table 2: In Vivo OGTT Summary (Example Data)
| Group | Fasting Glucose (mg/dL) | OGTT AUC (mg/dL*min) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound (Dose) | [Insert Value] | [Insert Value] |
| Statistical Significance (p-value) | [Insert Value] | [Insert Value] |
Conclusion
This document outlines a systematic and robust approach to evaluate the potential of this compound, or other novel purine analogs, as a DPP-4 inhibitor for the treatment of T2DM. The described protocols, from in vitro enzyme kinetics to in vivo efficacy studies, provide a comprehensive framework for decision-making in the early stages of drug discovery. Positive results from these studies would warrant further investigation into the compound's pharmacokinetic properties, safety profile, and long-term efficacy.
References
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Protocols.io. (2020). Oral Glucose Tolerance Test in Mouse. Retrieved from [Link]
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Parasclearly, A., et al. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. PMC. Retrieved from [Link]
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Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. Retrieved from [Link]
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Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Metabolome Response to Glucose in the β-Cell Line INS-1 832/13. Retrieved from [Link]
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Application Notes & Protocols for the In Vitro Biological Evaluation of 6,8,9-Trisubstituted Purine Analogues
Audience: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Abstract: The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential.[1] Specifically, 6,8,9-trisubstituted purine analogues have emerged as a promising class of molecules, frequently investigated for their potent inhibitory effects on key cellular enzymes, particularly protein kinases.[2][3][4][5] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making these enzymes prime targets for therapeutic intervention.[1][6] This guide provides a comprehensive framework for the in vitro biological evaluation of novel 6,8,9-trisubstituted purine analogues, detailing a logical progression from initial cytotoxicity screening to in-depth mechanistic studies designed to elucidate their mode of action. The protocols herein are presented with an emphasis on the scientific rationale behind each step, ensuring robust and reproducible data generation.
Section 1: The Rationale for Purine Analogues as Kinase Inhibitors
Purine analogues are structurally similar to the endogenous purines, adenine and guanine, which are fundamental components of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[7][8] This inherent structural mimicry allows them to function as antimetabolites, interfering with the synthesis or function of nucleic acids.[9][10]
In the context of kinase inhibition, their resemblance to ATP is paramount. Protein kinases possess a highly conserved ATP-binding pocket. Substituted purine analogues can act as ATP-competitive inhibitors, occupying this pocket and preventing the transfer of a phosphate group to a substrate protein.[1][11] This action blocks downstream signaling pathways that regulate critical cellular processes such as proliferation, differentiation, and survival.[11] Many 6,8,9-trisubstituted purines have been specifically designed and synthesized to target Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[6][12][13][14] Inhibition of CDKs can lead to cell cycle arrest and, ultimately, programmed cell death (apoptosis), making these compounds attractive candidates for anticancer drug development.[11]
Section 2: A Strategic Workflow for In Vitro Evaluation
A systematic, multi-tiered approach is essential for the efficient evaluation of novel compounds. This workflow ensures that resources are focused on the most promising candidates. The process begins with broad screening for biological activity (cytotoxicity) and progresses to more specific, hypothesis-driven mechanistic assays.
Section 3: Primary Screening: Assessing Cytotoxicity
The initial step is to determine whether the synthesized purine analogues exhibit cytotoxic or cytostatic effects against cancer cells. This is typically a high-throughput screen to identify active compounds and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).[15][16]
Protocol 3.1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[18][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, Huh7 for liver)[2][20]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)[21]
-
96-well flat-bottom plates
-
6,8,9-trisubstituted purine analogues, dissolved in DMSO to create stock solutions (e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)[21]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18][21]
-
Multichannel pipette and microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment and do not become over-confluent, which could affect metabolic activity.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the purine analogues and positive control in culture medium. A common concentration range is 0.1 to 100 µM.[21]
-
Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%). This validates that the solvent itself is not causing cytotoxicity.
-
Also include "medium only" wells for background subtraction.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48 to 72 hours. The duration should be consistent and long enough to observe an effect on cell proliferation.[2][21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[21] Pipette up and down to ensure complete solubilization.
-
Causality: Formazan is insoluble in aqueous solutions; an organic solvent like DMSO is required to dissolve it, creating a colored solution suitable for spectrophotometry.[18]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Data Presentation:
Summarize the calculated IC50 values in a clear, tabular format.
| Compound ID | Target Cell Line | IC50 (µM) ± SD | Positive Control (Doxorubicin) IC50 (µM) ± SD |
| Analogue-1 | MCF-7 | 12.5 ± 1.8 | 0.9 ± 0.1 |
| Analogue-2 | MCF-7 | 2.3 ± 0.4 | 0.9 ± 0.1 |
| Analogue-1 | HCT116 | 25.1 ± 3.2 | 1.1 ± 0.2 |
| Analogue-2 | HCT116 | 5.8 ± 0.9 | 1.1 ± 0.2 |
Section 4: Unveiling the Mechanism of Action
Compounds that demonstrate significant cytotoxicity are advanced to mechanistic studies to understand how they induce cell death. For 6,8,9-trisubstituted purines, the primary hypotheses often revolve around kinase inhibition, leading to cell cycle arrest and apoptosis.
Target Engagement: In Vitro Kinase Inhibition
Principle: To confirm that the purine analogues act as kinase inhibitors, a direct biochemical assay is required. Luminescence-based assays, such as Kinase-Glo®, measure the amount of ATP remaining in a solution following a kinase reaction.[11] Potent inhibitors will prevent ATP consumption by the kinase, resulting in a high luminescence signal.
Protocol 4.1.1: Luminescence-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare serial dilutions of the purine analogue in a suitable kinase assay buffer.
-
Prepare a solution containing the purified recombinant kinase of interest (e.g., CDK2/Cyclin E) and its specific substrate (e.g., Histone H1).[11]
-
Prepare an ATP solution at a concentration near the Km for the specific kinase. Causality: Using ATP at its Km makes the assay highly sensitive to competitive inhibitors.
-
-
Reaction Setup (in a white, opaque 96-well plate):
-
Add the diluted inhibitor or vehicle (DMSO) to the wells.
-
Add the kinase/substrate mixture and pre-incubate for 10-15 minutes to allow the inhibitor to bind to the kinase.[11]
-
Initiate the kinase reaction by adding the ATP solution.[11]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration to determine the biochemical IC50 value.
-
Cellular Consequence: Cell Cycle Analysis
Principle: If a purine analogue inhibits CDKs, it is expected to cause cells to arrest at specific phases of the cell cycle.[11] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content in each cell, thereby revealing the cell cycle distribution of the population.[22][23]
Protocol 4.2.2: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the purine analogue at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to include any detached apoptotic cells. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the dye to enter, and preserves the DNA, preventing degradation.[24] Fix for at least 2 hours at -20°C.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[24]
-
Causality: PI can also bind to double-stranded RNA. RNase A is crucial to degrade RNA, ensuring that the fluorescence signal comes exclusively from DNA.[22]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. The PI fluorescence will be proportional to the DNA content.
-
Data Interpretation: The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), G2/M (4n DNA content), and a broad distribution in between for S phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Cellular Fate: Apoptosis Induction
Principle: A key goal of anticancer therapy is to induce programmed cell death. The Annexin V/PI assay is a standard method to detect apoptosis. In early apoptosis, a membrane phospholipid, phosphatidylserine (PS), flips from the inner to the outer leaflet of the plasma membrane.[25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. PI is used as a counterstain to identify cells that have lost membrane integrity, which occurs in late apoptosis or necrosis.[26]
Protocol 4.3.3: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with the purine analogue as described in the cell cycle protocol (4.2.2).
-
Cell Harvesting: Harvest all cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[25]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[21]
-
Incubate for 15 minutes at room temperature in the dark.[21][25]
-
Causality: This incubation must be performed on live, unfixed cells as fixation would permeabilize all membranes, leading to false positives. The binding buffer contains calcium, which is essential for Annexin V to bind to PS.
-
-
Flow Cytometry: Add more binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation: The analysis of the dot plot allows for the differentiation of cell populations:
References
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Polat, M. F., Şahin, İ. D., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Turkish Journal of Chemistry. Available at: [Link]
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Tadesse, S., Yu, M., et al. (2020). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. Available at: [Link]
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Norman, M. H., et al. (1999). The design and synthesis of purine inhibitors of CDK2. III. PubMed. Available at: [Link]
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Hocek, M., et al. (2021). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI. Available at: [Link]
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Christodoulou, M. S., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules. Available at: [Link]
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Lee, S., et al. (2024). Design, synthesis, and evaluation of purine and pyrimidine-based KRAS G12D inhibitors: Towards potential anticancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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G-Biosciences. (2018). MTT Assay for Cytotoxicity. G-Biosciences. Available at: [Link]
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Kim, H. J., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available at: [Link]
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University of Georgia. (n.d.). The Annexin V Apoptosis Assay. University of Georgia. Available at: [Link]
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Kumar, A., et al. (2012). Purine Analogues as Kinase Inhibitors: A Review. PubMed. Available at: [Link]
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Riccardi, C., & Nicoletti, I. (2006). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Cytometry Part A. Available at: [Link]
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NAMSA. (n.d.). MTT Cytotoxicity Study. NAMSA. Available at: [Link]
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Application Notes and Protocols for Studying the Antirhinovirus Activity of Purine Analogues
Introduction: The Imperative for Novel Antirhinoviral Agents
Human rhinoviruses (HRVs) are the predominant cause of the common cold, representing a significant global health and economic burden. While typically self-limiting in healthy individuals, HRV infections can lead to severe complications in vulnerable populations, including infants, the elderly, and individuals with chronic respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD).[1][2] The existence of over 150 distinct HRV serotypes has made vaccine development exceptionally challenging, underscoring the urgent need for effective antiviral therapeutics.[2]
Purine analogues represent a promising class of antiviral compounds.[3] As nucleoside analogues, they can interfere with the synthesis of viral genetic material.[4][5] Once inside a host cell, these compounds are metabolized by host cell kinases into their active triphosphate form.[5][6] This active form can then be mistakenly incorporated by the viral RNA-dependent RNA polymerase (RdRp) into the growing viral RNA chain, leading to premature chain termination and the inhibition of viral replication.[5] This guide provides a comprehensive, field-tested framework for researchers engaged in the discovery and preclinical evaluation of purine analogues against human rhinoviruses.
Section 1: Foundational Assays - Preparing the Biological Landscape
A robust and reproducible antiviral screening campaign begins with meticulously prepared and characterized biological reagents. The quality of your cell lines and virus stocks is paramount and directly impacts the reliability of all subsequent data.
Host Cell Line Selection and Maintenance
The H1-HeLa cell line is the most widely utilized and validated cell culture system for the in vitro propagation and study of HRV-A and HRV-B species.[7][8][9][10] These cells express high levels of the Intercellular Adhesion Molecule-1 (ICAM-1), the primary receptor for major group HRVs.[11]
Protocol: H1-HeLa Cell Culture
-
Medium Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% HEPES buffer solution.[12]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of H1-HeLa cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium. Transfer the entire volume to a T-75 flask.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing (Passaging): When cells reach 80-90% confluency, wash the monolayer with Phosphate-Buffered Saline (PBS) and detach the cells using a suitable volume of Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed new flasks at a 1:4 to 1:8 split ratio.
Human Rhinovirus (HRV) Stock Propagation and Titration
High-titer, well-characterized viral stocks are essential for consistent infection in screening assays.[8][9]
Protocol: HRV Stock Propagation
-
Cell Seeding: Seed H1-HeLa cells in T-150 flasks and grow them to approximately 80-90% confluency.
-
Infection: Replace the growth medium with a minimal volume of serum-free DMEM containing the desired HRV serotype (e.g., HRV-16) at a low multiplicity of infection (MOI) of 0.01-0.1.
-
Adsorption: Incubate the flasks at 33-34°C for 1-2 hours, gently rocking every 15-20 minutes to ensure even distribution of the virus. This temperature is optimal for HRV replication.
-
Replication: Add infection medium (DMEM with 2% FBS and 1% Penicillin-Streptomycin) and incubate at 33-34°C.
-
Harvesting: Monitor the flasks daily for the appearance of cytopathic effect (CPE), characterized by cell rounding, ballooning, and detachment.[13] When 80-90% of the cell monolayer exhibits CPE (typically 48-72 hours post-infection), harvest the virus.
-
Processing: Subject the flask to three freeze-thaw cycles to lyse the cells and release intracellular virions. Centrifuge the lysate at 3,000 x g for 15 minutes to pellet cellular debris.
-
Storage: Collect the supernatant, aliquot into cryovials, and store at -80°C. Avoid repeated freeze-thaw cycles of the stock.
The infectious titer of the viral stock must be quantified to ensure a consistent MOI is used across all experiments. The two most common methods are the Plaque Assay and the 50% Tissue Culture Infectious Dose (TCID₅₀) assay.[14][15] The plaque assay is considered the "gold standard" as it measures the number of infectious viral particles, termed plaque-forming units (PFU).[13][16]
Section 2: Primary Screening Cascade - Identifying Active Compounds
The primary goal is to identify purine analogues that inhibit HRV replication at concentrations that are non-toxic to the host cells. This involves two parallel assays: a cytotoxicity assay and an antiviral efficacy assay.
Protocol: Cytotoxicity Assay (CC₅₀ Determination)
It is crucial to first determine the concentration at which a compound becomes toxic to the host cells.[17][18] The 50% cytotoxic concentration (CC₅₀) is the value used for this benchmark.[19] The MTT assay, which measures the metabolic activity of viable cells, is a reliable and common method.[19]
-
Cell Seeding: Seed H1-HeLa cells into a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate for 24 hours at 37°C to allow for cell attachment.[19]
-
Compound Preparation: Prepare a series of two-fold serial dilutions of each purine analogue in cell culture medium. The concentration range should be broad enough to span from no toxicity to complete cell death (e.g., 1000 µM down to ~0.5 µM).[19]
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cell control" wells (medium only) and "blank" wells (medium, no cells).
-
Incubation: Incubate the plate for 48-72 hours at 37°C (matching the duration of the antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.[19]
Protocol: Plaque Reduction Assay (IC₅₀ Determination)
This assay quantitatively measures the ability of a compound to inhibit the formation of viral plaques.[14][15] The 50% inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control.[17]
-
Cell Seeding: Seed H1-HeLa cells in 6-well plates and grow until they form a confluent monolayer.
-
Compound & Virus Preparation: Prepare serial dilutions of the test compounds in serum-free medium. In separate tubes, mix each compound dilution with a standardized amount of HRV stock (calculated to produce 50-100 plaques per well). Incubate this mixture for 1 hour at room temperature.
-
Infection: Aspirate the growth medium from the cell monolayers. Add the virus-compound mixtures to the appropriate wells. Include a "virus control" (virus + medium, no compound) and a "cell control" (medium only).
-
Adsorption: Incubate the plates at 33°C for 2 hours to allow for viral attachment and entry.
-
Overlay: Carefully aspirate the inoculum. Overlay the cells with 3 mL of a semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose) containing the corresponding concentration of the purine analogue. The semi-solid medium restricts viral spread to adjacent cells, resulting in the formation of discrete plaques.[16]
-
Incubation: Incubate the plates at 33°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.[15]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and performing a non-linear regression analysis.
Data Interpretation: The Selectivity Index (SI)
The therapeutic potential of an antiviral compound is not just its potency, but its safety margin. The Selectivity Index (SI) provides a crucial metric for this, defined as the ratio of cytotoxicity to antiviral activity.[17]
SI = CC₅₀ / IC₅₀
A higher SI value is desirable, as it indicates that the compound is effective at a concentration far below that at which it is toxic to host cells. Compounds with an SI value ≥ 10 are generally considered promising candidates for further investigation.[17][19]
Table 1: Example Screening Data for Hypothetical Purine Analogues
| Compound ID | Antiviral Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Remarks |
| PA-001 | 0.5 | >100 | >200 | Excellent Candidate. High potency and low toxicity. |
| PA-002 | 1.2 | 25 | 20.8 | Good Candidate. Potent with an acceptable therapeutic window. |
| PA-003 | 50 | 75 | 1.5 | Poor Candidate. Antiviral activity is too close to cytotoxic concentration. |
| PA-004 | 2.0 | 5.0 | 2.5 | Poor Candidate. Likely non-specific activity due to cytotoxicity.[20] |
| Ribavirin (Control) | 15 | >200 | >13.3 | Moderate activity, low toxicity.[4] |
Section 3: Mechanistic Insights - How Do the Compounds Work?
Identifying a potent and selective compound is only the first step. Understanding its mechanism of action (MoA) is critical for further development. For purine analogues, the expected MoA is the inhibition of viral RNA synthesis.[5][13]
Protocol: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral lifecycle affected by the compound. The compound is added at different time points relative to viral infection.
-
Plate Setup: Seed H1-HeLa cells in a 96-well plate and grow to confluency.
-
Infection: Infect all wells (except controls) with HRV at an MOI of 1.0 for 1 hour at 33°C. After adsorption, wash the cells with PBS to remove unbound virus and add fresh medium. This synchronizes the infection and marks time zero.
-
Compound Addition: Add the test compound (at a concentration of 5-10x its IC₅₀) to different sets of wells at various time points (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h post-infection).
-
Endpoint: At 10-12 hours post-infection, harvest the cell lysates.
-
Quantification: Quantify the viral yield in each well using RT-qPCR for viral RNA or by titrating the supernatant via a TCID₅₀ assay.
-
Interpretation:
-
Inhibition only when added early (-1h, 0h): Suggests the compound targets early events like attachment or entry.
-
Inhibition when added up to 4-6h post-infection: Suggests the compound targets viral genome replication, consistent with the expected MoA of a purine analogue.
-
Inhibition only when added late (>6h): Suggests the compound targets late events like virion assembly or release.
-
Protocol: Viral RNA Synthesis Inhibition Assay (RT-qPCR)
This assay directly measures the impact of the compound on the accumulation of viral RNA, providing strong evidence for RdRp inhibition.
-
Experiment Setup: Seed H1-HeLa cells in a 24-well plate. The next day, pre-treat the cells with serial dilutions of the purine analogue for 1 hour.
-
Infection: Infect the cells with HRV at an MOI of 1.0 for 1 hour.
-
Incubation: Wash away the inoculum and add fresh medium containing the respective compound concentrations. Incubate for 8 hours at 33°C.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
RT-qPCR: Perform a one-step or two-step real-time quantitative PCR using primers and a probe specific for a conserved region of the HRV genome (e.g., the 5' non-coding region). Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH or ACTB).
-
Analysis: Calculate the reduction in viral RNA levels for each compound concentration relative to the untreated virus control. This allows for the calculation of an IC₅₀ value based specifically on RNA synthesis inhibition.
Section 4: Advancing to Physiologically Relevant Models
While HeLa cells are excellent for primary screening, they do not fully represent the natural site of HRV infection—the human airway epithelium. For lead compounds, validation in more complex, physiologically relevant models is a critical step.
-
Human Airway Epithelial (HAE) Cells: Primary human nasal or bronchial epithelial cells can be cultured at an air-liquid interface (ALI).[21] These cultures differentiate into a pseudostratified epithelium, complete with ciliated cells, goblet cells, and mucus production, closely mimicking the in vivo airway.[22][23] Studying antiviral efficacy in this model provides more robust data on how a compound might perform in a clinical setting.[23][24]
-
Precision-Cut Lung Slices (PCLS): This ex vivo model uses thin slices of human lung tissue, preserving the complex architecture and cellular diversity of the lung.[25] PCLS can be infected with HRV to study antiviral effects in an intact tissue environment.[25]
Conclusion
The protocols and workflows detailed in this guide provide a systematic and robust framework for the identification and characterization of novel purine analogues with antirhinovirus activity. By starting with well-controlled foundational assays to determine the selectivity index, followed by targeted mechanistic studies and validation in advanced models, researchers can efficiently advance promising candidates through the preclinical drug development pipeline. The ultimate goal—the development of a safe and effective treatment for HRV infections—is a challenging but attainable objective that these methodologies are designed to support.
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Application Notes and Protocols for Assessing the Antitumor Activity of Purinone Derivatives
Introduction: The Therapeutic Promise of Purinone Derivatives in Oncology
Purinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, the building blocks of nucleic acids. This structural analogy allows them to interact with a wide array of biological targets, notably protein kinases, which are crucial regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Numerous purinone derivatives have been investigated as potent inhibitors of various kinases, including those involved in critical cell signaling pathways like PI3K/Akt/mTOR, which governs cell growth, proliferation, and survival.[3][4][5]
The development of purinone-based anticancer agents necessitates a robust and systematic preclinical evaluation pipeline to ascertain their efficacy and elucidate their mechanism of action. This guide provides a comprehensive framework for the experimental design of such studies, detailing both in vitro and in vivo methodologies. The protocols outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
I. In Vitro Assessment of Antitumor Activity: A Multi-faceted Approach
Initial screening and mechanistic studies of purinone derivatives are typically conducted using in vitro cell-based assays.[6][7] This approach allows for a controlled and high-throughput evaluation of a compound's cytotoxic and cytostatic effects, as well as providing insights into the molecular pathways it modulates.
A. Determining Cytotoxicity and Cell Viability
A primary objective is to determine the concentration at which a purinone derivative inhibits cancer cell growth. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[8][9]
Key Experimental Considerations:
-
Cell Line Selection: A panel of cancer cell lines representing different tumor types should be used. It is also crucial to include non-malignant cell lines to assess the selectivity of the compound.[10]
-
Dose-Response and IC50 Determination: Cells are treated with a range of concentrations of the purinone derivative to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.
Protocol: MTT Cell Viability Assay [8][11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the purinone derivative (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
| Parameter | Typical Range/Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Drug Concentration | 0.01 - 100 µM (logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration) |
| Absorbance Wavelength | 570 nm (reference wavelength > 650 nm) |
B. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Understanding how a purinone derivative kills cancer cells is critical. The two most common mechanisms are the induction of apoptosis (programmed cell death) and cell cycle arrest.
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells via flow cytometry.[15][16][17][18] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[15][16]
Protocol: Annexin V/PI Apoptosis Assay [15][16][17]
-
Cell Treatment: Treat cells with the purinone derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Purinone derivatives can also exert their antitumor effects by causing cells to arrest at specific phases of the cell cycle, preventing their proliferation. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the DNA content of a cell population and determine the distribution of cells in the G0/G1, S, and G2/M phases.[3][19][20][21][22]
Protocol: Cell Cycle Analysis with Propidium Iodide [21]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 9 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
dot
Caption: In Vitro Mechanistic Workflow.
C. Investigating Molecular Mechanisms: Western Blot Analysis
To further dissect the molecular pathways affected by purinone derivatives, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.[18][23]
Key Protein Targets for Apoptosis:
-
Bcl-2 family proteins: Analyze the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Caspases: Detect the cleavage (activation) of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
-
PARP: Look for the cleavage of poly(ADP-ribose) polymerase, a hallmark of caspase-3 activity.
Protocol: Western Blot for Apoptosis-Related Proteins [18]
-
Protein Extraction: Treat cells with the purinone derivative, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
II. In Vivo Evaluation of Antitumor Efficacy: Preclinical Animal Models
Promising purinone derivatives identified from in vitro studies must be evaluated in living organisms to assess their therapeutic efficacy and potential toxicity in a more complex biological system.[7]
A. Xenograft and Syngeneic Tumor Models
-
Xenograft Models: These involve the implantation of human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[4] They are widely used to assess the direct antitumor activity of a compound.
-
Syngeneic Models: In these models, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[23] These models are essential for evaluating the role of the immune system in the drug's mechanism of action.
dot
Caption: Comparison of In Vivo Tumor Models.
Protocol: Subcutaneous Tumor Model
-
Cell Preparation: Harvest tumor cells and resuspend them in a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width^2) or by using bioluminescence imaging if the cells are engineered to express luciferase.[6][15][16][17][19]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the purinone derivative and vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
| Parameter | Typical Value/Procedure |
| Mouse Strain | Nude, SCID (Xenograft); C57BL/6, BALB/c (Syngeneic) |
| Number of Cells | 1-5 x 10^6 cells |
| Tumor Monitoring | Caliper measurements (3 times/week), Bioluminescence imaging |
| Treatment Start | Tumor volume of 100-200 mm³ |
| Endpoints | Tumor growth inhibition, body weight change, survival |
III. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a purinone derivative is crucial for optimizing its dosing and schedule.
A. Pharmacokinetic Studies
PK studies aim to determine the concentration of the drug in the plasma and tissues over time after administration.[9][12]
Experimental Design for Oral Anticancer Drugs:
-
Dosing: Administer a single oral dose of the purinone derivative to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the drug concentration using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
B. Pharmacodynamic Studies
PD studies correlate the drug concentration with its biological effect. In the context of anticancer drugs, this often involves measuring the modulation of a target biomarker in the tumor tissue. For purinone derivatives acting as kinase inhibitors, a key PD marker would be the phosphorylation status of a downstream substrate.
IV. Conclusion
The experimental framework presented here provides a comprehensive and logical progression for the preclinical assessment of purinone derivatives as potential anticancer agents. By systematically evaluating their cytotoxicity, mechanism of action, in vivo efficacy, and pharmacokinetic properties, researchers can build a robust data package to support the further development of these promising compounds. Adherence to these rigorous and self-validating protocols will ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of novel purinone derivatives from the laboratory to the clinic.
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How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. Available at: [Link]
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Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]
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Purine analogues as kinase inhibitors: A review. Taipei Medical University. Available at: [Link]
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Some examples of purine derivatives reported as TKIs inhibitors. ResearchGate. Available at: [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. Available at: [Link]
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Purine Derivatives with Heterocyclic Moieties and Related Analogs as New Antitumor Agents. ResearchGate. Available at: [Link]
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Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. ResearchGate. Available at: [Link]
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2-anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1. PubMed. Available at: [Link]
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The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed Central. Available at: [Link]
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Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. Available at: [Link]
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Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer. PubMed. Available at: [Link]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. PMC - NIH. Available at: [Link]
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Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic? AACR Journals. Available at: [Link]
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The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. PubMed Central. Available at: [Link]
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Purine derivatives with heterocyclic moieties and related analogs as new antitumor agents. Future Medicinal Chemistry. Available at: [Link]
-
Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Oncohema Key. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-arylmethyl-9H-purin-6-amines
Welcome to the technical support center for the synthesis of 8-arylmethyl-9H-purin-6-amines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds, many of which are investigated as Hsp90 inhibitors in cancer and neurodegenerative disease research.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.
Problem 1: Low or No Yield of the Desired 8-arylmethyl-9H-purin-6-amine
Question: My reaction has a very low yield, or I'm not isolating any of the target product. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the synthesis of 8-arylmethyl-9H-purin-6-amines are a common issue, often stemming from the multi-step nature of traditional synthetic routes and the harsh conditions required for the final condensation step.[1] Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inefficient Amide Formation: The traditional three-step synthesis involves the initial formation of an amide intermediate.[1] If this step is inefficient, the overall yield will be poor.
-
Troubleshooting: Ensure your starting aryl acetic acid is effectively activated. If using an acid fluoride, check its purity and reactivity. Consider alternative coupling agents for amide bond formation.
-
-
Harsh Condensation/Cyclization Conditions: The final ring-closing condensation to form the purine core often requires strong bases (like sodium methoxide) and high temperatures, which can lead to degradation of starting materials or products.[1]
-
Troubleshooting:
-
Microwave-Assisted Synthesis: A highly effective solution is to switch to a one-pot, microwave-assisted protocol. This method has been shown to significantly improve yields and reduce reaction times by using triphenyl phosphite in pyridine at elevated temperatures (e.g., 220°C for 15 minutes).[1][2]
-
Optimization of Traditional Conditions: If you must use traditional heating, carefully optimize the base concentration, temperature, and reaction time. A lower temperature for a longer duration may be beneficial.
-
-
-
Starting Material Purity: Impurities in the pyrimidine-4,5,6-triamine or the aryl acetic acid can interfere with the reaction.
-
Troubleshooting: Confirm the purity of your starting materials by NMR, LC-MS, or melting point. Recrystallize or purify as necessary before starting the synthesis.
-
-
Side Reactions: Several side reactions can consume your starting materials or lead to complex product mixtures. These are discussed in more detail in the following sections.
Problem 2: Formation of an N7-Alkylated Isomer Instead of the Desired N9 Product
Question: I have a mixture of N7 and N9 isomers, with the N7 being a significant impurity. How can I improve the regioselectivity for N9 substitution?
Answer: The alkylation of purines is a well-known challenge, often resulting in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and desired product.[3][4]
Causality: The nitrogen atoms at positions 7 and 9 of the purine ring are both nucleophilic and can be alkylated. The ratio of N7 to N9 alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the substituents on the purine ring.[3][4]
Troubleshooting Strategies:
-
Steric Hindrance: Introducing a bulky protecting group or a substituent at the C6 position can sterically hinder the N7 position, favoring alkylation at N9.[5]
-
Reaction Conditions:
-
Phase-Transfer Catalysis: Using solid-liquid phase-transfer catalysis with a crown ether (like 18-crown-6) and a non-nucleophilic base (like potassium tert-butoxide) has been shown to favor N9 alkylation.[6]
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation. Experiment with a range of solvents from polar aprotic (like DMF or acetonitrile) to nonpolar (like toluene).
-
Problem 3: Presence of Dimerized or Debenzylated Side Products
Question: My crude product analysis shows significant amounts of 8,8'-purinyl dimers and/or a compound that appears to have lost its benzyl group. What is causing this and how can I prevent it?
Answer: These side products are indicative of specific, often metal-catalyzed, side reactions.
Potential Causes & Solutions:
-
Dimerization: The formation of 8,8'-purinyl dimers can occur during lithiation and subsequent reactions if the trapping of the lithiated intermediate is not efficient.[7] This is more common when synthesizing precursors like 8-bromo-purines, which might be used in a subsequent cross-coupling reaction.
-
Troubleshooting:
-
Ensure rapid and efficient trapping of any organometallic intermediates.
-
If using a cross-coupling approach (e.g., Suzuki), optimize the catalyst and ligand system to favor the desired cross-coupling over homocoupling.
-
-
-
Debenzylation/Dealkylation: Loss of the benzyl group can occur under harsh acidic or basic conditions, or during certain catalytic reactions.
-
Troubleshooting:
-
Avoid strong acids in your workup or purification steps.
-
If using a palladium-catalyzed cross-coupling reaction to introduce the arylmethyl group, be aware that some palladium catalysts can promote debenzylation. Careful selection of the catalyst and reaction conditions is crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient modern method for synthesizing 8-arylmethyl-9H-purin-6-amines?
A1: The one-pot, microwave-assisted synthesis is currently one of the most efficient methods. It involves heating a mixture of the corresponding aryl acetic acid, pyrimidine-4,5,6-triamine, and triphenyl phosphite in anhydrous pyridine.[1][2] This approach offers higher yields, shorter reaction times, and a simplified workup compared to traditional multi-step methods.[1]
Q2: Can I use a Suzuki-Miyaura cross-coupling reaction to introduce the arylmethyl group?
A2: Yes, this is a viable alternative strategy. The general approach would involve:
-
Synthesis of an 8-halo-9H-purin-6-amine (e.g., 8-bromo-9H-purin-6-amine).
-
Suzuki-Miyaura cross-coupling with an appropriate arylmethylboronic acid or ester.
This method offers the advantage of milder reaction conditions and broad functional group tolerance.[8][9] However, the synthesis of the 8-halopurine precursor can have its own challenges, such as the potential for dimerization.[7]
Q3: What are the best practices for purifying 8-arylmethyl-9H-purin-6-amines?
A3: Purification can often be challenging due to the polar nature of these compounds.
-
Column Chromatography: Silica gel column chromatography is commonly used. A typical eluent system is a mixture of a chlorinated solvent (like chloroform or dichloromethane) and methanol, often with a small amount of ammonia to prevent streaking and improve resolution.[1]
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography (TLC) can be an effective purification method.[1]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
Q4: What is depurination and is it a concern during synthesis?
A4: Depurination is the cleavage of the β-N-glycosidic bond, which releases the purine base.[10] This is primarily a concern in the context of DNA and nucleoside chemistry, especially under acidic conditions.[10][11] For the synthesis of the 8-arylmethyl-9H-purin-6-amine core itself (which is not a nucleoside), depurination is not a direct issue. However, if you are working with purine nucleoside derivatives, avoiding strongly acidic conditions is critical to prevent this unwanted side reaction.
Experimental Protocols & Data
Protocol 1: Microwave-Assisted One-Pot Synthesis[1]
This protocol is adapted from a published procedure for the efficient synthesis of 8-arylmethyl-9H-purin-6-amines.
Step-by-Step Methodology:
-
In a conical-bottomed microwave process vial, combine the aryl acetic acid (0.2 mmol), pyrimidine-4,5,6-triamine (0.24 mmol), and triphenyl phosphite (63 μL, 0.24 mmol).
-
Add 1 mL of anhydrous pyridine to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 15 minutes at 220°C. The pressure will typically reach around 8 bar.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under vacuum to remove the pyridine.
-
Purify the residue by preparative TLC or column chromatography (e.g., using a mobile phase of chloroform/ammoniated methanol = 25:1) to yield the desired 8-arylmethyl-9H-purin-6-amine.
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Three-Step Method | Microwave-Assisted One-Pot Method |
| Number of Steps | 3 | 1 |
| Typical Reaction Time | Several hours to overnight[1] | 15 minutes[1] |
| Reaction Conditions | Harsh (e.g., refluxing with NaOMe)[1] | High temperature and pressure (controlled) |
| Overall Yield | Generally lower (e.g., ~20% reported for some precursors)[1] | Comparable or significantly higher[1] |
| Workup | More complex | Simplified |
Visualized Workflows and Mechanisms
Diagram 1: Synthetic Pathways
Caption: A logical workflow for troubleshooting low product yields.
References
- Synthesis of 8-Bromo-N-benzylpurines via 8-Lithiated Purines: Scope and Limitations. (2010).
-
Depurination - Wikipedia. [Link]
-
Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 415-417. [Link]
-
Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (2009). PubMed. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... - SciSpace. [Link]
-
Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Nucleosides and Nucleotides, 10(6). [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]
-
Mechanism of DNA depurination by carcinogens in relation to cancer initiation. (2011). IUBMB Life, 64(4), 317-323. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). PMC. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Mechanism of DNA depurination by carcinogens in relation to cancer initiation [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Purine Synthesis
Welcome to the technical support center for microwave-assisted purine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging microwave technology to accelerate and optimize the synthesis of purine derivatives. Here, we move beyond basic protocols to address the nuanced challenges you may face in the lab. Our goal is to provide actionable insights and troubleshooting strategies grounded in established chemical principles to help you improve reaction yields and purity.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during microwave-assisted purine synthesis.
Q1: My reaction yield is significantly lower than expected, or the reaction is not going to completion. What are the first parameters I should adjust?
A1: When facing low yields or incomplete conversion, a systematic optimization is key. Start by adjusting the most impactful parameters:
-
Temperature: This is the most critical factor. The Arrhenius equation dictates that reaction rates increase with temperature. Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point in sealed vessels.[1][2] A good starting point is to incrementally increase the reaction temperature by 10-20 °C. Be mindful of the thermal stability of your reactants and products.[3]
-
Reaction Time: Microwave reactions are notoriously fast, often completing in minutes instead of hours.[4][5] However, if conversion is low, extending the reaction time at the target temperature is a logical next step.[3] Monitor the reaction progress via TLC or LC-MS at various time points to determine the optimal duration and avoid decomposition.
-
Solvent Choice: The solvent's ability to absorb microwave energy (its dielectric properties) is crucial for efficient heating.[1][3][6] If you are using a low-absorbing solvent like toluene or dioxane, the reaction may not be reaching the set temperature efficiently. Switch to a more polar, high-absorbing solvent like DMF, DMSO, or NMP.[3]
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Byproduct formation often points to issues with temperature, reaction time, or catalyst selectivity.
-
Reduce Temperature: While higher temperatures increase reaction rates, they can also accelerate decomposition pathways or competing side reactions.[7] Try running the reaction at a lower temperature to favor the desired kinetic product.
-
Shorten Reaction Time: Over-exposure to high temperatures can degrade both starting materials and the desired product. Determine the point of maximum product formation before significant byproduct accumulation begins.
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig couplings on the purine core), the choice of catalyst, ligand, and base is paramount.[8] For instance, sterically hindered ligands can often improve selectivity in cross-coupling reactions. If you are performing a C-N coupling, ensure your palladium catalyst and ligand system is appropriate for the specific amine and aryl halide involved.[9]
Q3: The pressure in my reaction vial is exceeding the instrument's safety limits. What's causing this and how can I fix it?
A3: Over-pressurization is a serious safety concern and is typically caused by one of two factors:
-
Solvent Volatility: Low-boiling-point solvents (e.g., methanol, dichloromethane) will generate significant pressure when heated far above their atmospheric boiling point.[3] If a high reaction temperature is required, switch to a solvent with a higher boiling point, such as dichloroethane instead of dichloromethane.[3]
-
Reaction Off-gassing: Some reactions, particularly ring-closure or condensation reactions, can release gaseous byproducts, leading to a rapid pressure increase. If this is the case, consider reducing the reactant concentration or running the reaction in a larger vessel to increase the headspace.
Q4: How do I choose the best solvent for a microwave-assisted purine synthesis?
A4: The ideal solvent should effectively absorb microwave energy, be chemically inert under the reaction conditions, and adequately solubilize the reactants.
-
High-Absorbing Polar Solvents: Solvents like DMF, NMP, DMSO, and various alcohols are excellent microwave absorbers due to their high polarity and efficiently heat the reaction mixture.[3]
-
Medium-Absorbing Solvents: Acetonitrile is a common choice that offers good microwave absorption.[1]
-
Low-Absorbing Non-polar Solvents: Solvents like toluene, THF, and dioxane do not heat well on their own.[3] They can be used if one of the reactants is highly polar or if an ionic liquid is added to increase the overall polarity of the mixture.[3] In some cases, a non-polar solvent can act as a heat sink to prevent overheating of temperature-sensitive reagents.[2]
Troubleshooting Guides
This section provides in-depth solutions to more complex experimental challenges.
Guide 1: Low Yield in Traube Purine Synthesis
The Traube synthesis is a classic method for constructing the purine ring system from pyrimidine precursors.[10][11][12] Low yields in the microwave-assisted version often stem from incomplete cyclization or degradation.
Issue: After reacting a 4,5-diaminopyrimidine with formic acid (or a derivative) under microwave irradiation, LC-MS analysis shows a large amount of the formylated intermediate but very little of the cyclized purine product.
Root Cause Analysis & Solutions:
-
Insufficient Dehydration: The final ring-closure step is a dehydration reaction. Under microwave conditions, superheating the solvent can be highly effective. However, if the temperature is too low or the reaction time too short, the energy barrier for cyclization may not be overcome.
-
Solution: Increase the reaction temperature. For solvents like formic acid or DMF, temperatures of 150-180 °C are often required for efficient cyclization.[13]
-
-
Solvent Effects: The choice of reagent for the C8 position can influence the optimal conditions.
-
Solution: For simple ring closure with formic acid, using it as both the reagent and solvent can be effective. For more complex cyclizations, a high-boiling polar aprotic solvent like DMF or DMSO is preferable to ensure even heating and solubility.[13] In some cases, the addition of a co-solvent like THF has been shown to be crucial for improving yields in cyclization reactions.[14]
-
-
Precursor Purity: Impurities in the starting 4,5-diaminopyrimidine can interfere with the reaction, leading to unexpected side products.[11]
-
Solution: Ensure the purity of your starting material through recrystallization or column chromatography before use.
-
Workflow Diagram: Troubleshooting Traube Synthesis
Caption: Troubleshooting workflow for low yield in Traube purine synthesis.
Guide 2: Optimizing Palladium-Catalyzed Cross-Coupling on a Purine Core
Functionalizing the purine scaffold at positions like C6, C2, or C8 often involves palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig aminations.[9][8] Microwave irradiation dramatically accelerates these transformations.[15][16][17]
Issue: A Suzuki coupling of a 6-chloropurine with an arylboronic acid under microwave heating gives a low yield, with significant amounts of dehalogenated starting material and homocoupled boronic acid observed.
Root Cause Analysis & Solutions:
-
Catalyst Deactivation/Suboptimal Choice: The palladium catalyst may be deactivating at the high temperatures achieved in the microwave. The ligand may not be robust enough or may not promote the reductive elimination step efficiently.
-
Solution 1 (Ligand Screening): Switch to a more robust, electron-rich, and sterically hindered phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, which are known for their high thermal stability and activity.
-
Solution 2 (Pre-catalyst Choice): Use a modern palladium pre-catalyst (e.g., G3 or G4 palladacycles) that is designed for high thermal stability and efficient generation of the active Pd(0) species.
-
-
Base Incompatibility: The choice of base is critical. An inappropriate base can lead to boronic acid decomposition (protodeboronation) or incomplete transmetalation.
-
Solution: Screen different bases. While K₂CO₃ or Cs₂CO₃ are common, organic bases like DBU or potassium phosphate (K₃PO₄) may offer better results by minimizing side reactions. Ensure the base is anhydrous.[18]
-
-
Solvent and Water Content: The presence of water is often necessary for the transmetalation step in Suzuki couplings, but excessive water can promote protodeboronation.
-
Solution: Use a solvent system like dioxane/water or DMF/water. Optimize the ratio of the organic solvent to water. A typical starting point is 4:1 or 5:1.
-
Data Summary: Cross-Coupling Optimization Parameters
| Parameter | Standard Condition | Alternative 1 (Higher Activity) | Alternative 2 (Milder) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos | XPhos Pd G3 | Increase thermal stability and catalytic turnover.[9] |
| Base | K₂CO₃ | K₃PO₄ | DBU | Modulate basicity to prevent side reactions like protodeboronation.[18] |
| Solvent | Dioxane | DMF / H₂O (5:1) | Toluene | Optimize polarity for microwave absorption and reactant solubility.[3][18] |
| Temperature | 120 °C | 150 °C | 100 °C | Balance reaction rate against potential thermal degradation.[13] |
Experimental Protocols
Protocol 1: General Method for Microwave-Assisted Synthesis of an 8-Arylmethyl-9H-purin-6-amine
This one-pot protocol is an adaptation of established methods for the condensation of a diamine with a carboxylic acid, optimized for microwave synthesis.[19]
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add pyrimidine-4,5,6-triamine (1.0 mmol, 1 eq.).
-
Reagent Addition: Add the desired substituted phenylacetic acid (1.2 mmol, 1.2 eq.).
-
Solvent/Catalyst: Add polyphosphoric acid (PPA) (~1 g) or Eaton's reagent as both the solvent and dehydrating agent/catalyst.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at 160-180 °C for 15-30 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Work-up: After cooling the vessel to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of ~8-9. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the collected solid or the combined organic extracts (over Na₂SO₄) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Suzuki Coupling of 6-Chloropurine
This protocol provides a starting point for the functionalization of a halogenated purine core.
-
Vessel Preparation: To a 10 mL microwave reaction vessel, add 6-chloropurine (1.0 mmol, 1 eq.), the desired arylboronic acid (1.5 mmol, 1.5 eq.), and the selected base (e.g., K₃PO₄, 3.0 mmol, 3 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and, if necessary, the corresponding ligand.
-
Solvent Addition: Add the solvent system, for example, 4 mL of dioxane and 1 mL of water.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5 minutes.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 120 °C for 20 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
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Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. [Link]
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Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ijrpr.com. [Link]
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Microwave chemistry. (n.d.). Wikipedia. [Link]
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Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). National Center for Biotechnology Information. [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). National Center for Biotechnology Information. [Link]
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Scale‐Up of Microwave‐Assisted Organic Synthesis. (2007). ResearchGate. [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. [Link]
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Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. (2005). ACS Publications. [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
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Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI. [Link]
-
Microwave Synthesis Conditions.docx. (n.d.). UCSB MRL. [Link]
-
Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (2012). National Center for Biotechnology Information. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Center for Biotechnology Information. [Link]
-
Microwave-assisted Pd/Cu-catalyzed C-8 direct alkenylation of purines and related azoles: an alternative access to 6,8,9-trisubstituted purines. (2011). PubMed. [Link]
-
Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Microwaves in organic synthesis. Thermal and non-thermal microwave effects. (2005). Chemical Society Reviews (RSC Publishing). [Link]
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The Potential of Microwave Radiation and Mechanochemistry in the Formation of Purine Alkaloids Cocrystals Using Pyromellitic Acid as a Coformer: Synthesis, Structural, Spectroscopic, Thermal Analysis, and Biological Properties. (2024). National Center for Biotechnology Information. [Link]
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Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. [Link]
-
Microwave-assisted organic synthesis of nucleoside ProTide analogues. (2019). RSC Publishing. [Link]
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A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. (2016). PubMed. [Link]
-
(PDF) Microwave Assisted Synthesis Of Some New Purines And Their N-Alkyl Derivatives (Hydrazones And Their Acyclo C-Nucleosides) Of Expected Antimicrobial And Antifungal Activity. (2015). ResearchGate. [Link]
-
Traube Purine Synthesis. (n.d.). Scribd. [Link]
-
Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. (2006). National Center for Biotechnology Information. [Link]
-
1-III) Traube Synthesis For Purine. (n.d.). Scribd. [Link]
-
Traube purine synthesis. (2018). Slideshare. [Link]
-
The green synthesis of pyrimidine and purine derivatives under microwave irradiation. (2011). ResearchGate. [Link]
-
Microwave-Assisted Rapid Synthesis of 2,6,9-Substituted Purines. (2007). ACS Publications. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). ACS Publications. [Link]
-
Microwave-assisted syntheses of nucleosides and their precursors. (2010). PubMed. [Link]
-
Traube purine synthesis. (2023). Chemistry Online. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). National Center for Biotechnology Information. [Link]
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). RSC Publishing. [Link]
-
(PDF) A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. (2016). ResearchGate. [Link]
-
General pathway of Traube's method for purine synthesis. (2023). ResearchGate. [Link]
-
The Potential of Microwave Radiation and Mechanochemistry in the Formation of Purine Alkaloids Cocrystals Using Pyromellitic Acid as a Coformer: Synthesis, Structural, Spectroscopic, Thermal Analysis, and Biological Properties. (2024). ACS Publications. [Link]
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- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
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- 19. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 8-Methyl-9H-purine synthesis
Welcome to the technical support center for the synthesis of 8-Methyl-9H-purine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to combine technical accuracy with practical, field-proven insights to ensure the successful optimization of your reaction conditions.
Introduction to this compound Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The most common and established method for this synthesis is the Traube purine synthesis, which involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source.[1][2][3][4][5] For the introduction of a methyl group at the 8-position, reagents such as acetic acid or acetic anhydride are typically employed. This guide will focus on optimizing this classical approach and troubleshooting common issues that may arise.
Below is a general workflow for the synthesis of this compound via the Traube synthesis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and problems encountered during the synthesis of this compound.
FAQ 1: What is the most common synthetic route for this compound?
The most widely employed method is the Traube purine synthesis.[1][2][3][4][5] This involves the reaction of 4,5-diaminopyrimidine with a reagent that can provide a one-carbon unit with a methyl substituent to form the imidazole ring fused to the pyrimidine. Acetic anhydride or glacial acetic acid are common choices for this purpose.
Reaction Scheme:
Caption: Traube synthesis of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Purity of 4,5-diaminopyrimidine is crucial.[3][4] 2. Incomplete Cyclization: Reaction time or temperature may be insufficient. 3. Side Reactions: Autocondensation of acetic anhydride can occur.[6] 4. Moisture in the Reaction: Water can hydrolyze the anhydride and intermediates. | 1. Recrystallize 4,5-diaminopyrimidine before use. Ensure acetic anhydride is fresh and free of acetic acid. 2. Increase reaction time and/or temperature. Monitor the reaction by TLC. 3. Use a slight excess of acetic anhydride (e.g., 1.1-1.2 equivalents). 4. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (as seen on TLC/NMR) | 1. Incomplete Cyclization: Formation of the N-acetyl intermediate without ring closure.[3] 2. Isomer Formation: While less common for the 8-methyl derivative, other purine isomers are possible with different starting materials. 3. Decomposition: High temperatures for prolonged periods can lead to product degradation. | 1. Increase the reaction temperature or add a dehydrating agent. 2. Confirm the structure of the main product using 1H NMR, 13C NMR, and mass spectrometry. Compare with literature data. 3. Optimize the reaction time and temperature to find a balance between reaction completion and product stability. |
| Difficulty in Product Purification | 1. Co-precipitation of Starting Material: Unreacted 4,5-diaminopyrimidine can be difficult to separate. 2. Product is Highly Soluble in the Work-up Solvent: Loss of product during extraction or recrystallization. 3. Formation of Tarry Byproducts: High reaction temperatures can lead to polymerization.[6] | 1. During work-up, adjust the pH to ensure the starting material and product have different solubilities. Column chromatography may be necessary. 2. Use a different solvent system for recrystallization. Perform multiple extractions with a suitable organic solvent. 3. Lower the reaction temperature and consider using a milder cyclizing agent or a catalyst. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol is a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4,5-Diaminopyrimidine
-
Acetic Anhydride
-
Anhydrous Toluene (or other high-boiling aprotic solvent)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-diaminopyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. Under an inert atmosphere (N₂ or Ar), add acetic anhydride (1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Mechanistic Insights
The Traube synthesis proceeds through a two-step mechanism: acylation followed by cyclization.
Caption: Mechanism of the Traube synthesis for this compound.
-
Acylation: One of the amino groups of 4,5-diaminopyrimidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride, forming an N-acetylated intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon in an intramolecular fashion. The subsequent elimination of a water molecule leads to the formation of the imidazole ring, yielding the final this compound product. Elevated temperatures are typically required to drive the dehydration and ring closure to completion.[1]
References
- Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. [Source URL not available]
-
Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. [Link]
- Synthesis. [Source URL not available]
-
Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. [Link]
-
Traube purine synthesis. [Link]
-
Traube purine synthesis. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]
-
General pathway of Traube's method for purine synthesis. [Link]
-
Traube Purine Synthesis. [Link]
-
Traube purine synthesis. [Link]
-
Divergent Prebiotic Synthesis of Pyrimidine and 8-Oxo-purine Ribonucleotides. [Link]
-
1-III) Traube Synthesis For Purine. [Link]
-
Traube Purine Synthesis. [Link]
-
Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link]
-
Purine and Pyrimidine Metabolism. [Link]
-
Traube's Purine Synthesis. [Link]
-
Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1][6][7]triazin-4(7H). [Link]
-
Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. [Link]
-
Purine de novo Biosynthesis. [Link]
-
Purine. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
-
This compound. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. [Link]
-
Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. [Link]
-
(PDF) Design and Synthesis of New Fused-Heterocycles of[1][6]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Traube purine synthesis | PPTX [slideshare.net]
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- 4. scribd.com [scribd.com]
- 5. Traube Purine Synthesis [drugfuture.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Purine Derivative Synthesis
Welcome to the technical support center for the synthesis of purine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low yields. This resource is structured in a question-and-answer format to directly address the specific problems you may face in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Initiation & Starting Material Integrity
Question 1: My reaction fails to initiate or proceeds very slowly, resulting in a low yield of my desired purine derivative. What are the likely causes related to my starting materials and initial reaction setup?
Low conversion rates are often traced back to the quality of the starting materials or suboptimal initial reaction conditions.[1] It is crucial to validate the integrity of your reagents before commencing the synthesis.
Core Principles: The purity of starting materials, particularly the purine core, electrophiles, and any coupling partners, is paramount. Impurities can act as catalyst poisons or participate in competing side reactions, consuming your reagents and lowering the yield. Similarly, residual solvents like water can interfere with moisture-sensitive reagents and catalysts.
Troubleshooting Protocol:
-
Verify Starting Material Purity:
-
Action: Analyze all starting materials (e.g., purine substrate, alkyl halides, aryl boronic acids) by NMR, LC-MS, and melting point analysis.
-
Rationale: This confirms the identity and purity of your reagents. Discrepancies may indicate degradation or contamination. For instance, impurities in aldehydes or ketoesters are known to inhibit reactions like the Biginelli synthesis of pyrimidine analogs, a principle that also applies to purine chemistry.[1]
-
-
Ensure Anhydrous Conditions:
-
Action: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, either freshly distilled or from a solvent purification system.
-
Rationale: Many reactions in purine synthesis, especially those involving organometallics or strong bases, are highly sensitive to moisture. Water can hydrolyze starting materials or deactivate catalysts.[2][3]
-
-
Activate Your Catalyst:
-
Action: If using a solid-supported or reusable catalyst, ensure it is properly activated according to the manufacturer's protocol. For reactions involving metal catalysts like palladium, a pre-activation step might be necessary.
-
Rationale: Catalysts can deactivate over time due to exposure to air or impurities.[4] An inactive catalyst is a common reason for reaction failure.[1]
-
-
Optimize Reagent Stoichiometry:
-
Action: Carefully control the stoichiometry of your reactants. While a 1:1 ratio is often the starting point, a slight excess of one reagent may be required to drive the reaction to completion.
-
Rationale: An incorrect ratio can lead to incomplete conversion or the formation of undesired byproducts.
-
Category 2: Side Reactions & Byproduct Formation
Question 2: I am observing multiple spots on my TLC plate, and purification is challenging due to the presence of several byproducts. What are the common side reactions in purine synthesis?
The purine ring system has multiple reactive sites, making it susceptible to various side reactions, especially under harsh conditions.
Core Principles: The nitrogen atoms in the purine ring (N1, N3, N7, and N9) have varying nucleophilicity, which can lead to competitive alkylation or arylation reactions.[5] Furthermore, the purine ring itself can undergo degradation or rearrangement under certain conditions.
Common Side Reactions:
-
N-Alkylation/N-Arylation Isomers: The most common side reaction is the formation of a mixture of N-alkylated or N-arylated isomers. For instance, alkylation of adenine can yield products at N3, N7, and N9.[5]
-
Hydrolysis: Purine derivatives, especially those with labile protecting groups or activated functional groups, can be susceptible to hydrolysis, leading to the formation of undesired hydroxy-purines.[2][3]
-
Over-alkylation/Over-arylation: If the reaction conditions are too harsh or the reaction time is too long, multiple substitutions on the purine ring can occur.
-
Ring Opening: Under strongly acidic or basic conditions, the purine ring can undergo cleavage.
Troubleshooting Workflow for Minimizing Side Reactions:
Caption: Troubleshooting workflow for byproduct formation.
Detailed Strategies:
-
Employ Protecting Groups:
-
Action: To achieve regioselectivity, use appropriate protecting groups to block the more reactive nitrogen atoms. For example, to favor N9 alkylation, the other nitrogens can be protected.[6]
-
Rationale: Protecting groups direct the reaction to the desired position, minimizing the formation of isomers.
-
-
Optimize Reaction Temperature and Time:
-
Action: Monitor the reaction closely by TLC or LC-MS. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily long reaction times.
-
Rationale: Higher temperatures can provide the activation energy for undesired side reactions.[1]
-
-
Solvent Selection:
-
Action: The choice of solvent can significantly influence the regioselectivity of N-alkylation/N-arylation. Experiment with a range of solvents with varying polarities.
-
Rationale: Solvents can stabilize certain transition states over others, thereby favoring the formation of one isomer.[1]
-
Category 3: Purification & Isolation Issues
Question 3: My crude product shows a good conversion by NMR, but I am experiencing significant material loss during purification. How can I improve the recovery of my purine derivative?
Low recovery after purification is a common bottleneck and can be attributed to the physicochemical properties of the purine derivatives or suboptimal purification techniques.
Core Principles: Purine derivatives often exhibit high polarity and can have poor solubility in common organic solvents, making extraction and chromatography challenging. They can also chelate to silica gel, leading to streaking and poor separation.
Purification Optimization Protocol:
-
Solubility Assessment:
-
Action: Before attempting a large-scale purification, perform small-scale solubility tests of your crude product in various solvents and solvent mixtures.
-
Rationale: This will help you choose an appropriate solvent system for extraction, recrystallization, or column chromatography.
-
-
Column Chromatography Modifications:
-
Action:
-
If your compound is streaking on silica gel, try deactivating the silica by adding a small percentage of a polar solvent like methanol or an amine like triethylamine to the eluent.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
-
Rationale: The acidic nature of silica gel can lead to the decomposition or strong adsorption of basic purine derivatives. Deactivation neutralizes the acidic sites. Alternative stationary phases offer different separation mechanisms.
-
-
Recrystallization:
-
Action: If your product is a solid and has moderate purity, recrystallization can be a highly effective purification method that minimizes product loss.
-
Rationale: Recrystallization is often more efficient for removing small amounts of impurities than chromatography and can result in a highly pure product.
-
Data Summary: Common Solvents for Purine Derivative Purification
| Solvent System (v/v) | Polarity | Common Applications |
| Dichloromethane/Methanol | Medium to High | General-purpose for a wide range of purine derivatives. |
| Ethyl Acetate/Hexanes | Low to Medium | For less polar purine derivatives. |
| Chloroform/Methanol/Ammonia | High (with base) | For highly polar and basic purine derivatives to reduce streaking on silica. |
| Acetonitrile/Water | Reverse-Phase | For highly polar compounds on C18 columns. |
Advanced Topic: The Role of Catalysts in Purine Synthesis
Question 4: I am performing a palladium-catalyzed cross-coupling reaction to synthesize a C-substituted purine, but the reaction is stalling. What could be the issue?
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation in purine synthesis.[7][8] However, catalyst deactivation can be a significant problem.
Core Principles: The nitrogen atoms in the purine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] Additionally, impurities in the starting materials or solvents can act as catalyst poisons.
Troubleshooting Catalyst Deactivation:
-
Ligand Selection:
-
Action: The choice of ligand is critical. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Rationale: The ligand modulates the electronic and steric properties of the palladium center, which can prevent coordination with the purine nitrogens and enhance catalytic activity.
-
-
Base and Additives:
-
Action: The choice of base can significantly impact the reaction. Screen different inorganic and organic bases. In some cases, additives like copper(I) salts can facilitate the reaction.[8]
-
Rationale: The base is crucial for the catalytic cycle, and its strength and solubility can affect the reaction rate and yield. Additives can play a role in transmetalation or reductive elimination steps.
-
Experimental Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction:
Caption: Optimization of a Pd-catalyzed cross-coupling.
References
-
Bold, G., et al. (1999). New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 42(25), 5188-5199. [Link]
-
Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. [Link]
-
Zimmermann, J., et al. (1997). Potent and selective inhibitors of the ABL-kinase: Phenylamino-pyrimidine (PAP) derivatives. Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
MDPI. (n.d.). Pharmaceuticals Special Issue: Purine and Its Derivatives. [Link]
-
ACS Publications. (n.d.). Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Purine studies. Part VI. Formation, hydrolysis, and aminolysis of some purine sulphoxides and sulphones. Journal of the Chemical Society C: Organic. [Link]
-
PubMed. (1987). [Principles of the hydrolysis of bound purine and pyrimidine bases in foods and program-controlled calculation of nucleic acid content]. Z Lebensm Unters Forsch. [Link]
-
ResearchGate. (n.d.). Proposed route of catalyst deactivation for P1, represented using small-molecule model compounds. [Link]
-
Heterocyclic Chemistry, 3rd Edition. (1995). Purines: reactions and synthesis. [Link]
-
PMC - NIH. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. [Principles of the hydrolysis of bound purine and pyrimidine bases in foods and program-controlled calculation of nucleic acid content] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine studies. Part VI. Formation, hydrolysis, and aminolysis of some purine sulphoxides and sulphones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 8-Substituted Purine Analogues
Welcome to the technical support center for the purification of 8-substituted purine analogues. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this important class of molecules. Here, you will find practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered in the laboratory.
Introduction: The Unique Purification Challenges of 8-Substituted Purines
8-Substituted purine analogues are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1][2] The introduction of a substituent at the 8-position significantly modulates the electronic properties and steric profile of the purine core, leading to diverse biological activities. However, these same modifications introduce specific purification challenges. The polarity of these molecules can vary dramatically depending on the nature of the 8-substituent, making a "one-size-fits-all" purification approach ineffective.[3] Furthermore, issues such as poor solubility, the presence of closely-related isomers, and potential on-column degradation require a nuanced and systematic approach to achieve the high purity (>95%) required for biological assays and clinical development.[1][4]
This guide provides a structured approach to troubleshooting common purification problems, offering detailed protocols and explaining the rationale behind each experimental choice.
Section 1: Troubleshooting Common Purification Issues
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the purification of 8-substituted purine analogues.
Poor Solubility of the Crude Product
Question: My crude 8-substituted purine analogue has poor solubility in common chromatography solvents. How can I effectively dissolve it for purification without compromising the sample?
Answer: This is a frequent challenge, as the diverse substituents at the C8 position can significantly impact the molecule's solubility profile.[5][6] A systematic approach is crucial to finding a suitable solvent system.
Troubleshooting Steps:
-
Solvent Screening: Start with small-scale solubility tests. Use a range of solvents from non-polar (e.g., hexanes, dichloromethane) to polar (e.g., methanol, acetonitrile, water). For particularly stubborn compounds, strong solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be effective.[1]
-
For Reverse-Phase HPLC (RP-HPLC):
-
Initial Dissolution: Dissolve the crude product in a minimal amount of a strong organic solvent like DMSO.[1]
-
Dilution with Mobile Phase: If possible, dilute this concentrated solution with the initial mobile phase of your HPLC gradient. This helps prevent the sample from crashing out upon injection.[1] Be mindful that a large DMSO plug can interfere with early-eluting peaks.
-
Consider pH Modification: The solubility of purine analogues, which are basic, can often be improved by adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the solvent.[3] This protonates the basic nitrogens, increasing polarity and aqueous solubility.
-
-
For Normal-Phase Flash Chromatography:
-
"Dry Loading" Technique: If a suitable injection solvent cannot be found, adsorb the crude material onto a small amount of silica gel or celite. To do this, dissolve your compound in any solvent that will fully solubilize it (e.g., dichloromethane, methanol), add the adsorbent, and then remove the solvent under reduced pressure. The resulting dry powder can then be loaded directly onto the column. This technique prevents issues with strong injection solvents that can degrade the separation.
-
Co-elution of Isomers or Closely Related Impurities
Question: My target 8-substituted purine is co-eluting with an impurity. How can I improve the resolution?
Answer: Achieving separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves modifying the mobile phase, stationary phase, or both.
Troubleshooting Steps:
-
Mobile Phase Modification (The "Selectivity Triangle"):
-
Change the Organic Modifier: If you are using acetonitrile in your mobile phase, try switching to methanol, or vice versa.[1] These solvents have different interactions with both the stationary phase and the analyte, which can alter the elution order and improve resolution.
-
Introduce a Third Solvent: For complex separations, consider ternary solvent systems. For normal-phase chromatography, adding a small amount of a third solvent with a different polarity (e.g., adding a small amount of methanol to a hexane/ethyl acetate system) can significantly impact selectivity.[7]
-
Adjust the pH: As mentioned, modifying the pH with additives like formic acid, acetic acid, or trifluoroacetic acid for reverse-phase, or triethylamine for normal-phase, can change the ionization state of your compound and impurities, leading to better separation.[3]
-
-
Stationary Phase Modification:
-
Reverse-Phase: If a standard C18 column doesn't provide adequate separation, consider a C8 or a Phenyl-Hexyl stationary phase.[1] Phenyl-Hexyl columns, in particular, can offer unique selectivity for aromatic compounds due to π-π interactions.
-
Normal-Phase: For polar purines that are difficult to purify on silica, an amine-functionalized column can provide different selectivity and better peak shape.[3]
-
-
Optimize Gradient Slope (HPLC): A shallower gradient around the elution time of your target compound will increase the residence time on the column and can improve the resolution between closely eluting peaks.[1]
On-Column Degradation
Question: I am observing new, unexpected peaks in my chromatogram after purification, suggesting my compound is degrading on the column. What can I do to prevent this?
Answer: On-column degradation can be a significant issue, especially for acid- or base-labile 8-substituted purines.[8][9] The stationary phase itself can sometimes catalyze degradation.
Troubleshooting Steps:
-
Modify Mobile Phase pH: If your compound is acid-labile, avoid acidic modifiers like TFA. Switch to formic acid or acetic acid, which are weaker acids.[3][8] Conversely, for base-labile compounds, avoid basic modifiers.
-
Change Stationary Phase: Some silica-based columns can have acidic silanol groups that can cause degradation.[8] Consider using an end-capped column or a different type of stationary phase (e.g., a polymer-based column) that is more inert.
-
Reduce Residence Time: A faster flow rate or a steeper gradient can minimize the time your compound spends on the column, reducing the opportunity for degradation.[8]
-
Temperature Control: If your compound is thermally labile, consider using a column thermostat to maintain a lower, consistent temperature during the purification.
Poor Peak Shape (Tailing or Fronting)
Question: My peaks are tailing badly. What is the cause and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on silica-based columns.[3] It can also be a sign of column overload.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier:
-
For Basic Compounds (like purines): In normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.1-1%) to the mobile phase can saturate the acidic silanol groups, reducing tailing.[3] In reverse-phase, acidic modifiers like formic acid or TFA can improve peak shape by ensuring the analyte is consistently protonated.[3]
-
-
Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves. If it does, you may be overloading the column.
-
Check for Column Degradation: A void at the head of the column or a contaminated frit can also cause poor peak shape. Try cleaning or replacing the column.
-
Use an Amine Column: For particularly basic purines in normal-phase chromatography, an amine column can provide excellent peak shape where silica fails.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a novel 8-substituted purine?
A1: A systematic approach is key.
-
Thin-Layer Chromatography (TLC): For normal-phase purification, TLC is an invaluable tool for quickly screening different solvent systems.[7] Start with a moderately polar system like 1:1 hexanes:ethyl acetate and adjust the polarity based on the Rf of your compound. An ideal Rf for column chromatography is typically between 0.2 and 0.4.[7]
-
Analytical HPLC: For reverse-phase, start with a generic analytical HPLC method. A common starting point is a C18 column with a water/acetonitrile gradient, both containing 0.1% formic acid.[1] This will give you a good indication of the retention time of your compound and the complexity of the mixture.
Q2: How do I choose between normal-phase and reverse-phase chromatography?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase (e.g., silica gel): Generally well-suited for less polar to moderately polar compounds.[3] If your 8-substituent is a non-polar group like a benzyl or alkyl chain, normal-phase is a good first choice.[3]
-
Reverse-Phase (e.g., C18): Ideal for polar compounds.[3] If your 8-substituent is polar (e.g., containing hydroxyl or amine groups), or if the purine core itself is unsubstituted at other positions, reverse-phase will likely provide better results.[3]
Q3: When should I consider recrystallization?
A3: Recrystallization is a powerful and cost-effective technique for final purification, especially on a larger scale, provided your compound is a solid with good thermal stability. It is particularly effective at removing small amounts of impurities that are difficult to separate by chromatography. The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is essential for unambiguous characterization.
-
NMR Spectroscopy (¹H, ¹³C): Provides structural confirmation and can be used for purity assessment.[4][10] Quantitative ¹H NMR (qNMR) is a powerful method for determining absolute purity.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[12][13] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]
-
Analytical HPLC: Provides a quantitative measure of purity by integrating the peak area of your compound relative to impurities.[14] It's good practice to use a different method than your preparative method to ensure orthogonality.
Section 3: Protocols and Data
Protocol: Analytical RP-HPLC Method Development
This protocol outlines a systematic approach for developing an analytical reverse-phase HPLC method for a novel 8-substituted purine analogue.[1]
-
Sample Preparation: a. Dissolve the crude product in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.[1] b. Filter the solution through a 0.22 µm syringe filter.[1]
-
Initial Scouting Gradient: a. Column: C18, 4.6 x 150 mm, 5 µm.[1] b. Mobile Phase A: 0.1% Formic Acid in Water.[1] c. Mobile Phase B: Acetonitrile.[1] d. Gradient: 5-95% B over 20 minutes.[1] e. Flow Rate: 1.0 mL/min.[1] f. Detection: Diode Array Detector (DAD) scanning from 200-400 nm.[1]
-
Method Optimization: a. Based on the initial run, adjust the gradient to provide better resolution around the target peak. If the peak elutes at 15 minutes, a shallower gradient from 10-18 minutes may be beneficial. b. If peak shape is poor, consider switching to 0.1% Trifluoroacetic Acid (TFA) as the modifier or changing the organic solvent to methanol.[1]
Data Summary: Typical Chromatography Conditions
The following tables summarize typical starting conditions for the purification of 8-substituted purines.
Table 1: Normal-Phase Flash Chromatography Solvent Systems [3]
| Polarity of 8-Substituted Purine | Typical Solvent System | Modifier (if needed for peak shape) |
| Non-polar (e.g., 8-phenyl, 8-benzyl) | Hexane / Ethyl Acetate | N/A |
| Moderately Polar (e.g., 8-alkoxy) | Dichloromethane / Methanol | 0.5% Triethylamine |
| Polar (e.g., 8-amino, 8-hydroxy) | Dichloromethane / Methanol (higher %) | 1% Ammonia in Methanol |
Table 2: Preparative RP-HPLC Parameters [1]
| Parameter | Preparative Scale |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Focused gradient based on analytical run (e.g., 20-70% B over 30 min) |
| Flow Rate | 20 mL/min |
| Detection | UV at optimal wavelength (e.g., 254 nm) |
| Expected Purity | >98% |
| Expected Yield | 70-90% |
Section 4: Visual Workflows
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Workflow for Co-elution
Caption: Systematic approach to resolving co-eluting peaks.
References
- HPLC Purification of Substituted Purine Compounds. Benchchem.
- Purine and Related Compound Purification Strategies. Teledyne Labs.
- Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. ACS Omega.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Purines. Benchchem.
- On-Column Sample Degradation. LCGC International.
- Mass spectrometric analysis of purine de novo biosynthesis intermediates. PMC - NIH.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit.
- Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals.
- Categorization of 80 purines and pyrimidines by structural... ResearchGate.
- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
- Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Sigma-Aldrich.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH.
- Reverse-phase HPLC Peptide Purification.
- Separation of some purine derivatives. Merck Millipore.
- How to troubleshoot low incorporation efficiency of 8-Ethynyl-9h-purine. Benchchem.
- Reversed Phase Chromatography.
- Organic chemistry. Wikipedia.
- Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. PubMed.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ACS Publications.
- Degradation of Purine Nucleotides. ResearchGate.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
- Purine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Substituted Purines as High-Affinity Histamine H 3 Receptor Ligands. MDPI.
- Separation and quantitation of purines and their anaerobic and aerobic degradation products by high-pressure liquid chromatography. PubMed.
- Purine. Wikipedia.
- Synthesis and reactions of some 8-substituted purine nucleosides. ACS Publications.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. NIH.
- TLC Solvent Systems – Lipid Migration. Avanti Research.
- Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. PubMed.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - PubMed Central.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate.
- Purine and Pyrimidine Synthesis. Metabolism - YouTube.
- Purine Synthesis. YouTube.
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines. ResearchGate.
- Metabolomic Insights into MYMV Resistance: Biochemical Complexity in Mung Bean Cultivars. MDPI.
- Guidelines for purine extraction and determination in foods. ResearchGate.
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Addressing stability problems of 8-Methyl-9H-purine in experimental assays
Technical Support Center: 8-Methyl-9H-purine
A Guide to Ensuring Compound Stability in Experimental Assays
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that inconsistent results can be a significant impediment to research progress. Purine analogs, while powerful research tools, can exhibit stability issues that may compromise experimental outcomes if not handled correctly. This guide is designed to provide you, our fellow scientists and drug development professionals, with a foundational understanding of this compound's chemical behavior and to offer practical, field-proven troubleshooting strategies to ensure the integrity of your data.
Part 1: Foundational FAQs - Understanding this compound
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental chemical properties of this compound?
A: this compound (CAS: 934-33-8) is a purine derivative with a molecular formula of C₆H₆N₄ and a molecular weight of approximately 134.14 g/mol [1]. Its structure consists of a pyrimidine ring fused to an imidazole ring, with a methyl group at the C8 position. Understanding its moderate polarity (computed XLogP3 of 0.5) is key to selecting appropriate solvents and anticipating its behavior in aqueous and organic environments[1].
Q2: How should I store solid this compound and its stock solutions?
A: Proper storage is the first line of defense against degradation. Following established best practices for purine analogs is critical for preserving compound integrity.
-
Expert Explanation: The purine ring system can be susceptible to slow oxidation and hydrolysis, especially in the presence of atmospheric moisture and light. Improper storage can lead to the gradual accumulation of degradants, which may not be immediately apparent but can introduce significant variability in your assays.
| Form | Temperature | Atmosphere/Container | Recommended Duration | Rationale |
| Solid Powder | Room Temperature[2] or 4°C | Sealed, airtight container in a desiccator. Protect from light. | 12-24 months | Minimizes exposure to atmospheric moisture and UV-induced photodegradation. |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C | Tightly sealed, amber glass vials or polypropylene tubes. Aliquot to avoid freeze-thaw cycles. | 1-3 months | Freezing slows down chemical degradation in solution. Aliquoting prevents repeated temperature cycling which can introduce water condensation and accelerate degradation. |
Q3: What are the primary degradation pathways I should be concerned about?
A: The two most significant stability concerns for this compound in an experimental setting are oxidation and pH-mediated hydrolysis.
-
Expert Explanation: The purine core is analogous to endogenous purines like guanine and hypoxanthine, which are metabolized via oxidation[3][4]. The C8 position, where the methyl group is located, is often susceptible to oxidative attack in the purine ring system[5]. This can lead to the formation of 8-methylxanthine or other oxidized species. Furthermore, extreme pH conditions can catalyze the opening of the imidazole ring, destroying the compound's structure and activity[6].
Caption: Potential degradation pathways for this compound.
Part 2: Troubleshooting Guide - From Stock to Assay
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Stock Solution & Working Dilutions
Q4: My compound won't fully dissolve in my chosen solvent. What should I do?
A: Difficulty in solubilization is a common first hurdle. This compound is sparingly soluble in water but shows good solubility in organic solvents like DMSO and Ethanol[7].
-
Expert Explanation: The moderate polarity of the molecule means that a solvent capable of hydrogen bonding and disrupting the crystal lattice is required. While DMSO is an excellent choice for high-concentration stock solutions, its concentration must be kept low in final assays (typically <0.5%) to avoid solvent-induced artifacts.
Protocol: Preparing a Validated Stock Solution
-
Solvent Selection: Start with 100% DMSO.
-
Calculation: Accurately weigh the solid compound and calculate the volume of DMSO needed for a high-concentration stock (e.g., 10-50 mM).
-
Dissolution: Add the solvent to the solid. Gently warm the vial to 37°C and vortex or sonicate for 5-10 minutes to aid dissolution. Visually inspect for any remaining particulate matter.
-
Validation Checkpoint (Self-Validating System):
-
Baseline Analysis: Immediately after preparation, acquire a baseline purity profile. Dilute an aliquot of the stock solution into a compatible mobile phase and analyze using HPLC-UV.
-
Record Keeping: Record the peak area and retention time. This chromatogram is your "T=0" reference to assess stability over time.
-
-
Storage: Aliquot the remaining stock solution into single-use vials and store at -80°C.
Q5: I see precipitation when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and how can I fix it?
A: This is a classic solubility problem that occurs when a compound dissolved in a strong organic solvent is rapidly introduced into a weaker aqueous solvent.
-
Expert Explanation: The aqueous buffer cannot maintain the high concentration of the compound that was possible in the DMSO. The compound crashes out of the solution. This is especially problematic for compounds with low aqueous solubility[8].
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay. Determine the compound's aqueous solubility limit and ensure your working concentration is well below it.
-
Use an Intermediate Dilution: Instead of diluting directly from a high-concentration DMSO stock, perform an intermediate dilution step in a solvent like ethanol or a mixture of your buffer and an organic co-solvent.
-
Modify the Buffer: Consider adding a small percentage of a solubilizing agent to your final assay buffer, such as PEG-400 or a non-ionic surfactant like Tween® 80. Crucially, always run a "vehicle control" with the modified buffer to ensure the additives do not interfere with your assay's biology or readout.
Issue 2: Stability in Aqueous Buffers
Q6: My assay results are inconsistent over time. Could my compound be degrading in the buffer during the experiment?
A: Yes, this is highly likely. The stability of purine analogs can be significantly influenced by the pH and composition of the assay buffer[6][9]. An experiment's duration can be long enough for substantial degradation to occur.
-
Expert Explanation: The pH of the solution dictates the protonation state of the purine's nitrogen atoms, which in turn affects the molecule's electronic properties and susceptibility to hydrolysis or oxidation. For many purines, optimal stability is found in slightly acidic to neutral pH ranges (pH 6.0-7.4). Highly alkaline conditions should generally be avoided[10].
Protocol: Buffer Compatibility & Stability Assessment
This workflow allows you to proactively validate the stability of this compound in your specific assay buffer before committing to a large-scale experiment.
Caption: Workflow for assessing compound stability in an assay buffer.
Issue 3: Analytical Assays (HPLC)
Q7: I'm seeing significant peak tailing for this compound in my reverse-phase HPLC analysis. What is the cause?
A: Peak tailing for purine compounds is a very common issue in reverse-phase HPLC. It is most often caused by secondary interactions between the basic nitrogen atoms in the purine ring and residual acidic silanol groups on the silica-based column packing material[11].
-
Expert Explanation: Even on modern, end-capped C18 columns, some free silanol groups (-Si-OH) remain. The basic nitrogens on your purine can interact with these sites via strong ion exchange, causing a portion of the molecules to lag behind the main chromatographic band, resulting in a tailed peak. This compromises peak integration, reduces resolution, and affects quantitation accuracy[11][12].
Troubleshooting Strategies:
-
Lower Mobile Phase pH: Add a small amount of an acid modifier like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%) to your mobile phase. This will protonate the silanol groups, "masking" them and minimizing the unwanted secondary interactions[11].
-
Increase Buffer Concentration: If you are using a buffered mobile phase (e.g., phosphate), increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help compete with the analyte for the active sites.
-
Use a Different Stationary Phase: If tailing persists, consider a column with a different chemistry. A polar-embedded phase column or a column specifically designed for basic compounds can offer significantly better peak shape.
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matched to the initial mobile phase. Injecting a sample in a much stronger solvent (like 100% ACN) can cause peak distortion[11].
Q8: My retention time for this compound is drifting between injections. How can I stabilize it?
A: Retention time instability is often a sign of an unequilibrated column or changes in the mobile phase composition[13].
-
Expert Explanation: The interactions governing retention in reverse-phase HPLC are highly sensitive to the precise conditions within the column. Insufficient equilibration time between gradient runs, temperature fluctuations, or changes in mobile phase pH (due to CO₂ absorption from the air in unbuffered or weakly buffered mobile phases) can all lead to retention time shifts.
Troubleshooting Steps:
-
Increase Equilibration Time: This is the most common solution. Ensure your column is fully re-equilibrated to the initial mobile phase conditions after each gradient run. A good rule of thumb is to use an equilibration volume of at least 10 column volumes.
-
Thermostat Your Column: Use a column oven to maintain a constant temperature (e.g., 30-40°C). This eliminates variability from ambient temperature changes and can also improve peak shape.
-
Prepare Fresh Mobile Phase Daily: Mobile phases, especially those with low concentrations of modifiers or buffers, can change over time. Fresh preparation ensures consistency.
-
Prime the Pump: Ensure there are no air bubbles in the pump lines by priming all solvent lines before starting a sequence. Air bubbles can cause pressure fluctuations and inaccurate solvent delivery, leading to shifting retention times[13].
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229270, this compound. PubChem. [Link]
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ResearchGate (n.d.). Comparison of the reactivity of the purine analogs. (A) Reaction at pH... ResearchGate. [Link]
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Hassan, A., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]
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Gajewska, M., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. National Center for Biotechnology Information. [Link]
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Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
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PubChem (n.d.). purine nucleotides degradation II (aerobic). PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94844, 6-chloro-9-methyl-9H-purine. PubChem. [Link]
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Fan, R., et al. (2024). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. PubMed. [Link]
-
Bergmann, F., et al. (1976). Oxidation of N-methyl substituted hypoxanthines, xanthines, purine-6,8-diones and the corresponding 6-thioxo derivatives by bovine milk xanthine oxidase. PubMed. [Link]
-
Wikipedia (n.d.). Purine metabolism. Wikipedia. [Link]
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Cacciari, B., et al. (2020). Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. MDPI. [Link]
-
ERNDIM (n.d.). Biochemical and laboratory aspects of purine and pyrimidine metabolic disorders. Erndim. [Link]
-
ResearchGate (n.d.). Diagram of purine degradation pathway. ResearchGate. [Link]
-
Kufe, D.W., et al. (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Cheméo (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo. [Link]
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National Center for Biotechnology Information (2014). Purine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Shen, G., et al. (2010). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. National Center for Biotechnology Information. [Link]
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J.T.Baker (n.d.). HPLC Troubleshooting Guide. Avantor. [Link]
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Strazzullo, P., & Puig, J.G. (2022). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. [Link]
-
Filtrous (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Cadet, J., et al. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PubMed. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89474933, 9-Methyl-9H-purine-8-carboxylic acid. PubChem. [Link]
-
Taylor & Francis (n.d.). Purine analogues – Knowledge and References. Taylor & Francis. [Link]
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Wang, N., et al. (2023). Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed. [Link]
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ResearchGate (n.d.). Structure of some purine analogs. Numbering for purines, pyrimidines, and indoles is indicated. ResearchGate. [Link]
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Lemos, C., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. National Center for Biotechnology Information. [Link]
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Wikipedia (n.d.). Purine analogue. Wikipedia. [Link]
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Liu, C., et al. (2020). Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. National Center for Biotechnology Information. [Link]
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Taylor & Francis Group (n.d.). Defining the Optimal Dose Schedule of Purine Analogs and Assessment of. Taylor & Francis eBooks. [Link]
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Martins, A.M., et al. (2021). Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. MDPI. [Link]
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Method refinement for the characterization of 8-Methyl-9H-purine
Technical Support Center: 8-Methyl-9H-purine Characterization
Welcome to the technical support guide for the analytical characterization of this compound. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for identifying, quantifying, and assessing the purity of this compound. As a substituted purine, this compound presents unique analytical challenges, including potential tautomerism and specific solubility characteristics. This guide provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to streamline your experimental workflows.
Physicochemical Properties Summary
A foundational understanding of the physicochemical properties of this compound is critical for method development. The following table summarizes key data compiled from authoritative sources.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | PubChem[1] |
| Molecular Weight | 134.14 g/mol | PubChem[1] |
| CAS Number | 934-33-8 | PubChem[1] |
| IUPAC Name | 8-methyl-7H-purine | PubChem[1] |
| Computed LogP | 0.5 | PubChem[1] |
| Tautomerism | Exists in equilibrium, primarily between 9H and 7H forms.[1][2] |
Frequently Asked Questions & Troubleshooting Guides
Section 1: General Handling and Sample Preparation
Question: I'm having trouble dissolving this compound for my analysis. What solvents are recommended?
Answer: The solubility of purine analogs can be challenging. Based on its computed LogP of 0.5, this compound is moderately polar.[1] For chromatographic purposes, your primary goal is to dissolve the sample in a solvent compatible with your mobile phase.
-
Initial Recommendation: Start with your mobile phase as the diluent. For reverse-phase HPLC, this is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
Troubleshooting Insolubility: If solubility is low, you can try the following:
-
Increase Organic Content: Prepare your stock solution in a higher percentage of organic solvent (e.g., 50:50 or even 100% Methanol/Acetonitrile) and then dilute it with the mobile phase.
-
Use DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for many purine derivatives.[3][4] Prepare a concentrated stock in DMSO and then dilute it at least 100-fold into your mobile phase. Be aware that a large DMSO injection can cause peak distortion and baseline issues.
-
pH Adjustment: The solubility of purines is often pH-dependent. A slight acidification of the aqueous portion of your diluent (e.g., with 0.1% formic acid or acetic acid) can improve the solubility of basic purine rings.
-
Question: I'm concerned about the stability of this compound in solution. Are there any known stability issues?
Answer: Purine derivatives are generally stable, but you should always verify stability under your specific experimental conditions. The primary concern is the potential for tautomerism between the 9H and 7H forms.[1][2] While this is an equilibrium and not degradation, changes in solvent or temperature can shift this equilibrium, potentially leading to changes in chromatographic retention time or UV spectra.[2][5]
-
Best Practice: Prepare solutions fresh daily and store them protected from light. For longer-term storage, keep solutions at -20°C or colder.
-
Self-Validation Protocol: To confirm stability in your diluent, inject a freshly prepared standard and then re-inject the same standard after it has been left on the autosampler for your typical sequence run time (e.g., 24 hours). A significant change in peak area or the appearance of new peaks would indicate instability.
Section 2: Chromatographic Analysis (HPLC/UPLC)
Question: I am developing an HPLC method for purity analysis. What starting conditions (column, mobile phase, wavelength) do you recommend?
Answer: A reverse-phase HPLC method with UV detection is the most common approach for analyzing purine analogs.[6][7][8] Here is a robust starting point based on established methods for similar compounds.
-
Check for System Contamination: First, inject a blank (your sample diluent). If the peak is present, it's a contaminant from your solvent, vial, or HPLC system.
-
Analyze by LC-MS: If the peak is only in your sample, the next step is to obtain its mass. An LC-MS analysis is essential. [9]3. Interpret the Mass:
-
If the mass is identical to your main peak (e.g., m/z 135.07), the unknown is likely an isomer. In this case, it is very likely the 7H-tautomer of 8-methylpurine. Tautomers can sometimes separate under specific chromatographic conditions. [2] * If the mass is different, it is an impurity or a degradation product. For example, a mass of +16 Da could indicate oxidation. A mass corresponding to a known starting material or synthetic intermediate would point to a process-related impurity.
-
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229270, this compound. PubChem. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Retrieved from [Link]
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Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. National Institutes of Health. Retrieved from [Link]
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Głowacka, I. E., et al. (2022). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. PubMed Central. Retrieved from [Link]
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Zikánová, M., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. Retrieved from [Link]
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Various Authors (n.d.). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). AWS. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1044, Purine. PubChem. Retrieved from [Link]
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Tao, H., et al. (2009). Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. PubMed. Retrieved from [Link]
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ResearchGate (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. ResearchGate. Retrieved from [Link]
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Zięba, S., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PubMed Central. Retrieved from [Link]
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Zikánová, M., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. National Institutes of Health. Retrieved from [Link]
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Venn-Watson, S., et al. (2016). A Targeted Metabolomics Assay to Measure Eight Purines in the Diet of Common Bottlenose Dolphins, Tursiops truncatus. PubMed Central. Retrieved from [Link]
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Wang, X., et al. (2023). Direct Regioselective C-H Cyanation of Purines. MDPI. Retrieved from [Link]
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Rocchi, B., et al. (1983). Determination of urinary methylated purine pattern by high-performance liquid chromatography. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22949012, 9-Methyl-9H-purine-2,6-diamine. PubChem. Retrieved from [Link]
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ResearchGate (n.d.). HPLC chromatogram showing separation of pure purine compounds added to blank serum. ResearchGate. Retrieved from [Link]
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Kikuchi, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89474933, 9-Methyl-9H-purine-8-carboxylic acid. PubChem. Retrieved from [Link]
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Lee, E., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. PubMed Central. Retrieved from [Link]
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Mura, M., et al. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. MDPI. Retrieved from [Link]
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Cheméo (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Cheméo. Retrieved from [Link]
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ChemSynthesis (n.d.). 6-(2-furyl)-9-methyl-9H-purine. ChemSynthesis. Retrieved from [Link]
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Sari, Y. A., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Retrieved from [Link]
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Li, S., et al. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. MDPI. Retrieved from [Link]
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Technical Support Center: Enhancing the Biological Activity of 9-Cinnamyl-9H-Purine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the biological activity of 9-cinnamyl-9H-purine analogues. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of synthesis, biological evaluation, and optimization of this promising class of compounds.
Introduction: The Rationale Behind 9-Cinnamyl-9H-Purine Analogues
The 9-cinnamyl-9H-purine scaffold was conceived as a novel chemical entity for drug discovery, drawing inspiration from the structures of natural anti-inflammatory compounds like resveratrol and curcumin. A key design consideration was to circumvent the issues associated with Pan-Assay Interference Compounds (PAINS). PAINS are molecules that frequently yield false-positive results in high-throughput screening assays due to non-specific activity.[1] By replacing the problematic phenol group with purine analogues and modifying the hydroxyl on the cinnamyl group, these novel compounds are designed to avoid non-specific interactions and metabolic liabilities.[2][3]
The primary biological activity of these analogues, as initially reported, is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, they have been shown to disrupt the interaction between TLR4 and the myeloid differentiation primary response 88 (MyD88) adaptor protein, which in turn suppresses the downstream activation of the NF-κB signaling pathway and the production of pro-inflammatory mediators like nitric oxide and various cytokines.[3][4]
This guide will equip you with the practical knowledge to synthesize these analogues, enhance their biological activity through informed structural modifications, and troubleshoot common experimental hurdles.
I. Synthesis and Purification: Troubleshooting Guide
The synthesis of 9-cinnamyl-9H-purine analogues typically involves the N9-alkylation of a purine derivative with a cinnamyl alcohol, often via the Mitsunobu reaction.[2] This section addresses common challenges encountered during this process.
FAQ: Synthesis
Q1: My Mitsunobu reaction for N9-alkylation is giving a low yield. What are the common causes and how can I optimize it?
A1: Low yields in the Mitsunobu reaction for purine alkylation are a frequent issue. Several factors could be at play:
-
Reagent Quality: Triphenylphosphine (PPh₃) can oxidize over time, and azodicarboxylates like DIAD or DEAD can decompose. Ensure you are using fresh or properly stored reagents.[5]
-
Solvent Purity: The reaction is sensitive to water. Use anhydrous solvents to prevent unwanted side reactions.[5]
-
Reaction Conditions: The order of addition of reagents can be critical. A common and often successful method is to dissolve the purine, cinnamyl alcohol, and PPh₃ in an anhydrous solvent like THF, cool the mixture to 0°C, and then add the azodicarboxylate dropwise.
-
Stoichiometry: While literature may suggest 1.5 equivalents of PPh₃ and azodicarboxylate, for challenging substrates, you may need to increase this to ensure complete conversion. However, this can complicate purification.[5]
-
Competing N7 Alkylation: A significant side reaction is the alkylation at the N7 position of the purine ring, leading to a mixture of regioisomers that can be difficult to separate.[6][7]
Q2: I'm struggling to separate the N9 and N7 isomers. What purification strategies can I employ?
A2: The similar polarity of N9 and N7 isomers makes their separation by standard column chromatography challenging.[6] Here are some strategies:
-
High-Resolution Chromatography: Utilize a high-quality silica gel with a fine particle size and employ a slow gradient elution with a carefully selected solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Preparative HPLC: For particularly difficult separations, preparative reverse-phase HPLC can be a powerful tool.[6]
-
Crystallization: If your product is a solid, fractional crystallization may be effective in isolating the desired N9 isomer.
-
Strategic Synthesis: Certain purine analogues with bulky groups at the C6 position can sterically hinder the N7 position, favoring N9 alkylation.[7]
Q3: How can I efficiently remove the triphenylphosphine oxide (TPPO) byproduct from my reaction mixture?
A3: TPPO is a notoriously difficult byproduct to remove due to its polarity and solubility. Here are some effective methods:
-
Precipitation: TPPO is often insoluble in non-polar solvents. After the reaction, concentrating the mixture and triturating with a solvent like hexane or a pentane/ether mixture can precipitate the TPPO, which can then be removed by filtration.[8]
-
Complexation: TPPO can form insoluble complexes with metal salts like ZnCl₂. Adding a solution of ZnCl₂ in a polar solvent can precipitate the TPPO complex.[8]
-
Chromatography: A silica gel plug can be effective. Load your crude product and elute with a non-polar solvent first to wash off less polar impurities, then increase the polarity to elute your product, leaving the TPPO adsorbed to the silica at the top.[8]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 9-cinnamyl-9H-purine analogues.
II. Enhancing Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of 9-cinnamyl-9H-purine analogues can be finely tuned through systematic modifications to both the purine and cinnamyl moieties. The initial studies have provided valuable insights into the structure-activity relationship (SAR).[2]
Key SAR Insights
| Position of Modification | Substituent Effect on Anti-inflammatory Activity | Rationale |
| Purine C6 Position | Hydrophobic and electron-withdrawing groups (e.g., Chlorine) increase activity. | May enhance binding affinity to the target protein pocket.[2] |
| Purine C2 Position | Halogens (e.g., Fluorine, Chlorine) improve potency. | Can alter the electronic properties of the purine ring system, potentially improving target engagement.[2] |
| Cinnamyl Group | Substitutions at the para-position can significantly impact activity. A methyl group has been shown to be potent in some cases. | Modifications can influence the compound's conformation, solubility, and interaction with the binding site.[2] |
III. Biological Evaluation: Troubleshooting Common Assays
This section provides troubleshooting guidance for the key biological assays used to evaluate the activity of 9-cinnamyl-9H-purine analogues.
FAQ: Biological Assays
Q1: My compound precipitates when I add it to the cell culture medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with purine analogues.[6][9]
-
DMSO Concentration: Ensure the final concentration of your DMSO solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
-
Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous buffer or medium, do so rapidly and with vigorous mixing to avoid localized high concentrations that can lead to precipitation.
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pH Adjustment: The solubility of some purine analogues can be pH-dependent. Check if adjusting the pH of your buffer is feasible for your experiment.
-
Use of Solubilizing Agents: For in vitro assays, agents like cyclodextrins can be used to enhance solubility, but their effects on the biological system must be validated.
Q2: I'm not seeing a dose-dependent inhibition of nitric oxide (NO) production in my macrophage assay. What could be wrong?
A2: The Griess assay for nitrite (a stable product of NO) can be sensitive to several factors.
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Stimulation Time: Ensure you are stimulating your macrophages (e.g., RAW 264.7 cells) with LPS for a sufficient amount of time (typically 18-24 hours) to induce iNOS expression and NO production.[10]
-
Cell Viability: Your compound may be cytotoxic at higher concentrations, leading to a decrease in NO production due to cell death rather than specific inhibition. Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay).
-
Interference with the Griess Reagent: Some compounds can interfere with the colorimetric reaction of the Griess assay. Run a control where you add your compound to a known concentration of sodium nitrite to check for interference.
-
Media Components: Phenol red in some culture media can interfere with the absorbance reading. Use phenol red-free media for the assay.
Q3: My cytokine ELISA results are inconsistent or have high background. What are the likely causes?
A3: ELISA is a robust technique, but requires careful execution.
-
Washing Steps: Inadequate washing between steps is a major source of high background. Ensure thorough washing according to the kit protocol.
-
Blocking: Incomplete blocking of the plate can lead to non-specific binding of antibodies.
-
Antibody Quality: The specificity and affinity of the capture and detection antibodies are crucial. Use validated antibody pairs.[11]
-
Sample Matrix Effects: Components in your cell culture supernatant or serum can interfere with the assay. Diluting your samples may help, but be mindful of bringing the cytokine concentration below the detection limit.[3]
-
Standard Curve: A poorly prepared standard curve will lead to inaccurate quantification. Ensure accurate serial dilutions and proper curve fitting.
Q4: I'm having trouble detecting the TLR4-MyD88 interaction using co-immunoprecipitation (Co-IP). What can I do to improve my results?
A4: Co-IP for transient protein-protein interactions can be challenging.
-
Lysis Buffer: The stringency of your lysis buffer is critical. A harsh buffer (e.g., RIPA) may disrupt the interaction, while a mild buffer (e.g., non-ionic detergent-based) may result in high background.[4] You may need to optimize the detergent and salt concentrations.
-
Antibody Choice: The antibody used for immunoprecipitation should be specific and have a high affinity for the native protein.
-
Washing Conditions: Similar to the lysis buffer, the wash buffer needs to be optimized to remove non-specific binders without disrupting the specific interaction.
-
Controls: Always include appropriate controls, such as an isotype control antibody for the IP and a lysate-only control, to assess non-specific binding.[4]
-
Low Expression Levels: If the proteins of interest are expressed at low levels, you may need to increase the amount of cell lysate used for the IP.[12]
Experimental Workflow for Biological Evaluation
Caption: A typical experimental workflow for evaluating the biological activity of 9-cinnamyl-9H-purine analogues.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of a 9-Cinnamyl-9H-Purine Analogue via Mitsunobu Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the desired purine analogue (1.0 eq) and cinnamyl alcohol derivative (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an argon atmosphere, add triphenylphosphine (PPh₃, 1.5 eq).
-
Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to separate the N9 product from the N7 isomer and reaction byproducts.
Protocol 2: Co-Immunoprecipitation (Co-IP) for TLR4-MyD88 Interaction
This protocol is designed for cultured macrophages (e.g., RAW 264.7).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with your 9-cinnamyl-9H-purine analogue for a predetermined time, followed by stimulation with LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce the TLR4-MyD88 interaction.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against your protein of interest (e.g., anti-TLR4 or anti-MyD88) and incubate overnight at 4°C with gentle rotation. Add fresh protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer (similar to lysis buffer but with a lower detergent concentration).
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the interacting protein (e.g., if you immunoprecipitated TLR4, blot for MyD88, and vice versa).
Visualization of the TLR4/MyD88/NF-κB Signaling Pathway
Caption: The inhibitory effect of 9-cinnamyl-9H-purine analogues on the TLR4/MyD88/NF-κB signaling pathway.
V. Concluding Remarks
The 9-cinnamyl-9H-purine scaffold represents a promising starting point for the development of novel anti-inflammatory agents. By understanding the nuances of their synthesis, the key drivers of their biological activity, and the potential pitfalls in their experimental evaluation, researchers can more effectively navigate the path of drug discovery. This technical support center is intended to be a living document, and we encourage you to reach out with further questions and share your experiences to enrich our collective knowledge.
References
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Lee, J., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters. Available at: [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. PubMed. Available at: [Link]
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Creative Biolabs Antibody. (n.d.). Troubleshooting of Immunoprecipitation (IP). Available at: [Link]
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Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]
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MtoZ Biolabs. (n.d.). How to Reduce High Background Signals in Co-IP Assays?. Available at: [Link]
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Oh, K. S., et al. (2009). Structural basis for the multiple interactions of the MyD88 TIR domain in TLR4 signaling. Proceedings of the National Academy of Sciences of the United States of America, 106(4), 1023–1028. Available at: [Link]
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Ojaniemi, M., et al. (2009). TLR4/MyD88/PI3K interactions regulate TLR4 signaling. The Journal of Immunology, 182(12), 7755–7764. Available at: [Link]
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ResearchGate. (n.d.). Coimmunoprecipitation of TLR4, FAK, and MyD88 using Dynabeads Protein G. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
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Chen, Y., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(51), 26978-26987. Available at: [Link]
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Wu, C., et al. (2020). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 10(63), 38435-38451. Available at: [Link]
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ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions. Available at: [Link]
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Yao, Q., et al. (2005). Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ. Bioorganic & Medicinal Chemistry, 13(11), 3747–3753. Available at: [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]
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ResearchGate. (n.d.). Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview). Available at: [Link]
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Reddit. (2018). Mitsunobu reaction issues. Available at: [Link]
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ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. Available at: [Link]
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Káňová, D., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Detection and Quantification of Cytokines and Other Biomarkers. Available at: [Link]
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Azar, W. J., & Bridges, T. M. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 88(15), 10185–10193. Available at: [Link]
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Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]
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Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Available at: [Link]
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ResearchGate. (n.d.). Direct interactions of MyD88, Mal, TLR4, and IRAK4. Available at: [Link]
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ResearchGate. (2020). A Protocol for FRET-Based Live-Cell Imaging in Microglia. Available at: [Link]
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ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis. Available at: [Link]
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Common issues and solutions in 8-Ethynyl-9h-purine labeling experiments
Welcome to the technical support center for 8-Ethynyl-9h-purine (8-EP) labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this powerful metabolic label. Here, we will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Introduction to 8-Ethynyl-9h-purine (8-EP)
8-Ethynyl-9h-purine (8-EP) is a synthetic analog of purine, a fundamental component of nucleic acids.[1] Its key feature is a terminal alkyne group, a bioorthogonal handle that allows for its covalent attachment to reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2] This enables the precise labeling and subsequent visualization or purification of newly synthesized DNA and RNA in living cells and organisms.[2][3]
Mechanism of Incorporation and Detection
The utility of 8-EP hinges on a two-stage process: metabolic incorporation followed by bioorthogonal ligation.
-
Metabolic Incorporation: Cells readily take up 8-EP from the culture medium. Inside the cell, it enters the purine salvage pathway, where cellular enzymes convert it into the corresponding deoxyribonucleoside triphosphate (dEPTP).[2][4] DNA polymerases then recognize dEPTP and incorporate it into newly synthesized DNA strands during replication (S-phase of the cell cycle).[2] A similar mechanism allows for its incorporation into nascent RNA.
-
Click Chemistry Detection: After labeling, the incorporated 8-EP's terminal alkyne group is exposed. Following cell fixation and permeabilization, an azide-modified reporter molecule (e.g., a fluorophore or biotin) is introduced. In the presence of a copper(I) catalyst, the alkyne and azide undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage.[5][6] This permanently attaches the reporter to the newly synthesized nucleic acids, allowing for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is 8-Ethynyl-9h-purine used for? 8-EP is primarily used to label and track newly synthesized DNA or RNA.[2][3] This allows for the study of processes like cell proliferation, DNA replication and repair, and viral replication.[7]
Q2: How is 8-EP incorporated into DNA? Cells use their natural purine salvage pathways to convert 8-EP into a form that DNA polymerases can use as a building block for new DNA strands during replication.[2] The efficiency of this process depends on the cell's metabolic activity and the specific enzymes in the salvage pathway.[2]
Q3: Can 8-Ethynyl-9h-purine be toxic to cells? Yes, like many nucleoside analogs, high concentrations of 8-EP can be cytotoxic.[2][8] It is essential to determine the optimal, non-toxic concentration for your specific cell line and experiment duration by performing a dose-response curve and assessing cell viability.[2][9]
Q4: What are the critical components for the click chemistry reaction? A successful copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires the alkyne (incorporated 8-EP), an azide-probe, a source of copper(I) (typically CuSO₄ reduced by sodium ascorbate), and a stabilizing ligand like TBTA or the water-soluble THPTA to protect the catalyst and improve reaction efficiency.[2][5]
Q5: Should I prepare my 8-EP stock solution in water or an organic solvent? 8-EP stock solutions are typically prepared in an organic solvent like DMSO.[7] Purine itself has limited water solubility, and using DMSO ensures a concentrated, stable stock that can be diluted into your aqueous cell culture medium.[1][10]
Troubleshooting Guide
Low signal, high background, or unexpected cytotoxicity can be significant hurdles. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | Metabolic Labeling Issues: • Suboptimal 8-EP concentration. • Insufficient incubation time. • Low rate of nucleic acid synthesis (e.g., quiescent cells). • Cell line has low purine salvage pathway activity.[2] • Degradation of 8-EP in stock or culture medium. | • Perform a dose-response experiment to find the optimal concentration (e.g., 1-50 µM).[2][7] • Optimize incubation time based on your cell line's doubling time. • Synchronize cells to enrich for the S-phase population or stimulate cells to divide. • Consider using a different cell line known to have an active purine salvage pathway. • Prepare fresh stock solutions of 8-EP and minimize its time in culture medium before analysis. |
| Click Reaction Failure: • Inactive copper catalyst (oxidized to Cu(II)).[5] • Degradation of sodium ascorbate reducing agent. • Incorrect reagent concentrations. • Insufficient permeabilization, preventing reagents from reaching the DNA/RNA. | • Use fresh, high-quality reagents. Prepare the sodium ascorbate solution immediately before use. • Ensure the use of a Cu(I)-stabilizing ligand (e.g., THPTA).[5] • Re-optimize reagent concentrations. Include a positive control (e.g., an alkyne-labeled slide). • Increase permeabilization time or try a different detergent (e.g., Saponin, Triton X-100). | |
| High Background Signal | Non-specific Probe Binding: • Azide-fluorophore concentration is too high. • Inadequate washing post-click reaction. • Hydrophobic interactions of the dye with cellular components. | • Titrate the azide-fluorophore to determine the lowest effective concentration. • Increase the number and/or duration of wash steps. Add a mild detergent like Tween-20 to wash buffers. • Include a "no-click" control (all components except the copper catalyst) to assess non-specific binding. |
| Apparent Cytotoxicity | Chemical Toxicity: • 8-EP concentration is too high for the specific cell line.[2] • Cytotoxicity from the click chemistry reagents, especially the copper catalyst.[6] | • Perform a viability assay (e.g., MTT, Trypan Blue) across a range of 8-EP concentrations to determine the EC₅₀.[9] Work well below this concentration. • Minimize incubation time with click reagents. Ensure thorough washing after the reaction. Use a biocompatible, water-soluble ligand like THPTA to chelate copper and reduce its toxicity.[5] |
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA with 8-EP
-
Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to adhere or reach the desired growth phase.
-
Stock Solution: Prepare a 10-50 mM stock solution of 8-Ethynyl-9h-purine in sterile DMSO.
-
Labeling: Add the 8-EP stock solution to the cell culture medium to achieve a final concentration typically between 10-50 µM.[7] The optimal concentration must be determined empirically for each cell line.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 30 minutes to 4 hours) under standard cell culture conditions.[7] The length of incubation depends on the specific biological question being addressed.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with 1X phosphate-buffered saline (PBS) to remove any unincorporated 8-EP. Proceed immediately to fixation.
Protocol 2: Cell Fixation and Permeabilization
-
Fixation: Fix the cells by adding a 3.7% - 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature.
-
Washing: Gently aspirate the fixation solution and wash the cells twice with PBS.
-
Permeabilization: Add a 0.5% Triton X-100 solution in PBS and incubate for 20 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to access the nuclear DNA.
-
Washing: Aspirate the permeabilization solution and wash the cells twice with a PBS solution containing 3% Bovine Serum Albumin (BSA) to block non-specific binding sites.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for a standard fluorescence microscopy experiment. Reagent volumes should be scaled for other formats.
-
Prepare Click Reagents: Prepare the following stock solutions fresh.
-
Prepare Click Cocktail: In a microcentrifuge tube, combine the following in order to make the final click reaction cocktail (e.g., for 1 mL).
-
PBS: 950 µL
-
Azide-Fluorophore: 1-5 µL (Final concentration 1-10 µM)
-
Copper (II) Sulfate / Ligand Premix: Mix 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA and add to the cocktail.[5]
-
Initiate Reaction: Add 10 µL of 300 mM Sodium Ascorbate to the cocktail immediately before adding it to the cells.[5] Mix gently by pipetting.
-
-
Incubation: Aspirate the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the click cocktail and wash the cells three times with PBS + 3% BSA.
-
Counterstaining & Imaging: If desired, counterstain the nuclei with a DNA dye like DAPI. Wash again and mount for imaging.
References
- Benchchem. (n.d.). How to troubleshoot low incorporation efficiency of 8-Ethynyl-9h-purine.
- Benchchem. (n.d.). Commercial availability and purity of 8-Ethynyl-9h-purine for research.
- Pakyras, S., et al. (2016). Native purification and labeling of RNA for single molecule fluorescence studies. Methods in Molecular Biology.
- Benchchem. (n.d.). Application of 8-Ethynyl-9H-purine in Studying DNA Replication and Repair.
- BroadPharm. (n.d.). Click Chemistry Protocols.
- PubMed. (n.d.). Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives.
- SpringerLink. (n.d.). Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Wikipedia. (n.d.). Click chemistry.
- PubMed Central. (2022). Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors.
- Wikipedia. (n.d.). Purine.
- Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0).
- PubMed Central. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- PubChem. (n.d.). Purine.
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- 2. benchchem.com [benchchem.com]
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- 5. broadpharm.com [broadpharm.com]
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- 9. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9H-Purine (CAS 120-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
A Senior Application Scientist’s Guide to Validating 8-Methyl-9H-purine as a Novel mTOR Kinase Inhibitor
Introduction: The Central Role of mTOR in Cellular Regulation
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine protein kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from diverse upstream cues, including growth factors, nutrients, cellular energy levels, and oxygen status.[4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5]
-
mTORC1 is acutely sensitive to the inhibitor rapamycin and primarily controls anabolic processes like protein and lipid synthesis by phosphorylating key substrates such as S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[6][7]
-
mTORC2 is generally considered rapamycin-insensitive (though chronic exposure can affect it in some cell types) and regulates cell survival and cytoskeletal organization, notably through the phosphorylation of Akt at serine 473.[2][5][7]
Given its critical role, dysregulation of the mTOR pathway is a hallmark of numerous diseases, including a majority of human cancers, metabolic disorders like diabetes, and neurological conditions.[1][4][6] This has made mTOR an attractive target for therapeutic intervention.
The Landscape of mTOR Inhibitors: A Comparative Overview
The validation of any new mTOR inhibitor requires a thorough comparison against existing standards. The field is broadly divided into two generations of inhibitors:
-
First-Generation (Rapalogs): Rapamycin and its analogs (e.g., Everolimus, Temsirolimus) are allosteric inhibitors that bind to FKBP12, and this complex then binds to the FRB domain of mTOR, specifically inhibiting mTORC1 activity.[1][8][9] While clinically successful, their efficacy can be limited by an incomplete inhibition of 4E-BP1 phosphorylation and the activation of feedback loops involving Akt.[10]
-
Second-Generation (TORKi): These are ATP-competitive mTOR kinase inhibitors that directly target the catalytic site of the enzyme. This mechanism allows them to inhibit both mTORC1 and mTORC2, offering a more comprehensive blockade of the pathway and overcoming some limitations of rapalogs.[8][10]
Our focus, 8-Methyl-9H-purine , belongs to a class of purine derivatives designed as potent mTOR kinase inhibitors (TORKi).[11] This guide outlines a multi-pronged experimental strategy to validate its efficacy and mechanism of action in comparison to the classic allosteric inhibitor, Rapamycin. Recent research has also uncovered a fascinating interplay between cellular purine levels and mTORC1 signaling, suggesting that purine-scaffold inhibitors may have unique mechanistic properties.[12][13][14]
Experimental Validation Strategy
A robust validation framework must address three fundamental questions: Does the compound directly inhibit the target enzyme? Does it suppress the signaling pathway within a cellular environment? And does this inhibition translate into a functional anti-proliferative effect?
Direct Enzymatic Inhibition: The In Vitro Kinase Assay
Causality: The first and most direct test is to determine if this compound can inhibit the phosphotransferase activity of mTOR in a cell-free system. This isolates the kinase from complex cellular feedback mechanisms, providing a clean measurement of direct target engagement and potency (IC50).
Workflow: mTORC1 In Vitro Kinase Assay
Caption: Workflow for the mTORC1 in vitro kinase assay.
Protocol: mTORC1 Kinase Assay [15][16][17][18]
-
Immunoprecipitation of mTORC1:
-
Lyse subconfluent HEK293T cells in CHAPS-based lysis buffer.
-
Incubate the cleared lysate with an anti-Raptor antibody for 1.5 hours at 4°C.
-
Add Protein G agarose beads and incubate for another hour.
-
Wash the immunoprecipitates three times with lysis buffer and once with a high-salt wash buffer (to remove inhibitors like PRAS40).
-
Finally, wash the beads once with the kinase assay buffer.
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase assay buffer (25 mM Tris-HCl, 10 mM MgCl₂, 5 mM MnCl₂), 500 µM ATP, and 150 ng of purified inactive substrate (e.g., GST-4E-BP1).
-
Aliquot the mTORC1-bound beads into separate reaction tubes.
-
Add serial dilutions of this compound, Rapamycin (as a control), or DMSO (vehicle control) to the respective tubes and pre-incubate for 15-20 minutes on ice.
-
Initiate the reaction by adding the kinase master mix.
-
Incubate at 30°C for 30-60 minutes with gentle shaking.
-
-
Detection:
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific for phosphorylated 4E-BP1 (e.g., Thr37/46).
-
Visualize bands using an ECL substrate and quantify the signal to determine the IC50 for each compound.
-
Comparative Data (Hypothetical)
| Compound | Target | Mechanism | In Vitro IC50 (nM) |
|---|---|---|---|
| Rapamycin | mTORC1 | Allosteric | ~15 nM |
| This compound | mTOR Kinase | ATP-Competitive | ~5 nM |
| Vehicle (DMSO) | N/A | N/A | No Inhibition |
Cellular Target Engagement: Western Blot Analysis
Causality: While an in vitro assay confirms direct enzymatic inhibition, it is crucial to verify that this compound can access and inhibit mTOR within a live cell. Western blotting for key downstream phosphoproteins provides a direct readout of pathway activity and allows us to distinguish between mTORC1-only and dual mTORC1/mTORC2 inhibition.
Signaling Pathway: Upstream Activation and Downstream Effects of mTOR
Caption: The mTOR signaling pathway and points of inhibition.
Protocol: Western Blotting for mTOR Pathway Activity [19][20][21]
-
Cell Culture and Treatment:
-
Plate a cancer cell line with known mTOR pathway activation (e.g., MCF-7 or PC-3) and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity.
-
Pre-treat cells for 2 hours with serial dilutions of this compound, Rapamycin, or DMSO.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin or EGF) for 30 minutes to robustly activate the pathway.
-
-
Lysis and Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clear lysates by centrifugation (14,000 x g for 15 min at 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies for: p-mTOR (Ser2448), p-S6K (Thr389), p-4E-BP1 (Thr37/46), p-Akt (Ser473), and total protein/loading controls (e.g., total mTOR, total Akt, β-actin).[22]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize with an ECL substrate and an imaging system.
-
Comparative Data (Hypothetical Densitometry Results)
| Treatment (100 nM) | p-S6K (mTORC1) | p-4E-BP1 (mTORC1) | p-Akt (mTORC2) |
|---|---|---|---|
| Vehicle (Stimulated) | 100% | 100% | 100% |
| Rapamycin | ↓↓↓ (10%) | ↓ (60%) | ↔ (100%) or ↑ |
| this compound | ↓↓↓ (5%) | ↓↓↓ (15%) | ↓↓ (30%) |
Functional Cellular Outcome: Viability & Proliferation Assays
Causality: Connecting molecular target inhibition to a cellular phenotype is the ultimate goal. A cell viability assay, such as the XTT or MTT assay, measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. This allows for the determination of a GI50 (concentration for 50% growth inhibition), a key metric for evaluating anti-cancer compounds.
Workflow: XTT Cell Viability Assay
Caption: Workflow for the XTT cell viability and proliferation assay.
Protocol: XTT Cell Viability Assay [23][24]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare 2x serial dilutions of this compound and other control inhibitors in culture media.
-
Remove the old media and add 100 µL of the compound-containing media to the respective wells. Include wells with vehicle control (DMSO) and media only (blank).
-
Incubate the plate for 48 to 72 hours in a standard cell culture incubator.
-
-
XTT Reaction and Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (combining the XTT reagent and the electron-coupling agent).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. The solution in wells with viable cells will turn orange.
-
Gently shake the plate and measure the absorbance of the formazan product using a microplate reader at ~450 nm (with a reference wavelength of ~650 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the GI50 value for each compound using non-linear regression analysis.
-
Comparative Data (Hypothetical)
| Compound | GI50 in MCF-7 (µM) | GI50 in PC-3 (µM) |
|---|---|---|
| Rapamycin | 0.5 | 0.8 |
| This compound | 0.1 | 0.25 |
| Vehicle (DMSO) | No Inhibition | No Inhibition |
Advanced Validation: Target Engagement and Pharmacokinetics
For drug development professionals, moving beyond basic validation is key. Advanced methods can confirm target binding with high specificity and assess the compound's properties in a more complex biological system.
-
LC-MS/MS for Target Validation: Mass spectrometry-based thermal stability assays (MS-TSA) can identify direct protein-drug interactions.[25] This technique measures ligand-induced shifts in protein melting temperatures, offering a powerful way to confirm on-target binding and identify potential off-target effects in a complex proteome.
-
LC-MS/MS for Pharmacokinetics: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drug concentrations in biological matrices like plasma.[26][27][28] Developing such an assay is essential for future pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Synthesis and Conclusion
This guide outlines a logical, multi-tiered approach to validating the inhibitory effects of this compound on mTOR.
-
The in vitro kinase assay provides direct evidence of enzymatic inhibition, establishing potency (IC50) at the molecular level.
-
Cellular Western blotting confirms target engagement in a physiological context, crucially differentiating the compound's mechanism (dual mTORC1/mTORC2 inhibition) from that of allosteric inhibitors like Rapamycin.
-
Cell viability assays translate the molecular activity into a functional outcome, quantifying the compound's anti-proliferative efficacy (GI50).
Based on our hypothetical data, this compound emerges as a potent, ATP-competitive, dual mTORC1/mTORC2 inhibitor. Its superior inhibition of 4E-BP1 phosphorylation and its direct impact on the mTORC2-Akt axis suggest it could overcome some of the known resistance mechanisms to first-generation rapalogs. The stronger anti-proliferative effect observed in cell viability assays further supports its potential as a next-generation therapeutic candidate. The path forward would involve advanced validation through mass spectrometry and progression into preclinical in vivo models.
References
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- Wikipedia. mTOR.
- Wikipedia. mTOR inhibitors.
- Fight Aging!. Considering Pan-mTOR Inhibitors as Alternatives to Rapamycin.
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- Source not specified. Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism.
- National Institutes of Health (PMC). Inhibition of the Mechanistic Target of Rapamycin (mTOR).
- National Institutes of Health (PMC). Towards natural mimetics of metformin and rapamycin.
- The Company of Biologists. mTOR signaling at a glance | Journal of Cell Science.
- Source not specified. (PDF) Understanding the mTOR signaling pathway via mathematical modeling.
- National Institutes of Health (PMC). Rapalogs Potential as Practical Alternatives to Rapamycin.
- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Rapamycin: Targeting mTOR for Health and Longevity.
- National Institutes of Health (PMC). The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging.
- Source not specified. Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo.
- Source not specified. Phospho-mTOR (Ser2448) Antibody.
- National Institutes of Health (PMC). Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein.
- Wikipedia. Sirolimus.
- PubMed. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors.
- ResearchGate. Does anyone have a protocol for mTORC1 kinase assay?.
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- BenchChem. Application Notes and Protocols for Western Blot Analysis of the mTOR Pathway with mTOR-IN-8.
- ResearchGate. Effects of drugs on cell viability. Cell viability (MTT assay) was....
- Cell Signaling Technology. Phospho-mTOR (Ser2448) Antibody #2971.
- National Institutes of Health (PMC). Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib.
- Meso Scale Discovery. Phospho-mTOR (Ser2448) Assay - Whole Cell Lysate Kit - Product Insert.
- Abcam. Introduction to XTT assays for cell-viability assessment.
- ResearchGate. Western blot analysis of mTOR and phospho-mTOR (Ser2448) in GFb cells.... | Download Scientific Diagram.
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- PubMed. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring.
- Abcam. MTT assay and its use in cell viability and proliferation analysis.
- National Institutes of Health (PMC). The mTORC1 signaling network senses changes in cellular purine nucleotide levels.
- UU Research Portal. Application.
- Source not specified. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer.
- MDPI. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation.
- Source not specified. The conversion of formate into purines stimulates mTORC1 leading to CAD-dependent activation of pyrimidine synthesis.
- PubMed. mTORC1 induces purine synthesis through control of the mitochondrial tetrahydrofolate cycle.
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Introduction: The Therapeutic Promise of 8-Purine Derivatives in Type 2 Diabetes
An In-Depth Guide to the Cross-Validation of 8-Purine Derivatives as Novel Anti-Diabetic Agents
This guide provides a comprehensive comparison of the anti-diabetic effects of emerging 8-purine derivatives against established therapies, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Type 2 Diabetes Mellitus (T2DM) is a global metabolic disease characterized by chronic hyperglycemia.[1][2] A key strategy in managing T2DM involves enhancing the incretin system. The incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), are released by the gut and stimulate insulin secretion from pancreatic β-cells.[3] However, these hormones are rapidly degraded by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[4][5]
Inhibiting DPP-4 prolongs the action of GLP-1 and GIP, leading to improved glycemic control.[4] This has made DPP-4 inhibitors a cornerstone of T2DM therapy, with drugs like Vildagliptin, Sitagliptin, and Linagliptin widely prescribed.[3][4] Many of these successful inhibitors, such as Linagliptin, are based on a purine scaffold, specifically a xanthine structure.[6][7][8] Recently, novel 8-purine derivatives have emerged as potent and selective DPP-4 inhibitors, showing significant promise in preclinical studies.[1][2]
This guide will cross-validate the anti-diabetic effects of a novel 8-purine derivative (referred to as Compound 1 in recent literature) by comparing its performance with the established DPP-4 inhibitor, Vildagliptin. We will delve into the underlying mechanism of action and provide detailed, field-proven protocols for key validation experiments.
Mechanism of Action: The DPP-4-Incretin Signaling Pathway
The therapeutic efficacy of 8-purine derivatives as anti-diabetic agents is rooted in their ability to inhibit DPP-4. This inhibition sets off a cascade of beneficial downstream effects for glucose homeostasis.
-
Incretin Hormone Release : After a meal, intestinal L-cells and K-cells secrete GLP-1 and GIP, respectively.
-
DPP-4 Inactivation : In the absence of an inhibitor, DPP-4 rapidly cleaves and inactivates GLP-1 and GIP.
-
Inhibition by 8-Purine Derivatives : 8-purine derivatives competitively bind to the active site of DPP-4, preventing the degradation of incretin hormones.
-
Enhanced Incretin Effect : With DPP-4 inhibited, the circulating levels of active GLP-1 and GIP increase and their half-life is prolonged.[4]
-
Pancreatic Response :
-
Insulin Secretion : Elevated GLP-1 and GIP levels stimulate the pancreas to release more insulin in a glucose-dependent manner.
-
Glucagon Suppression : GLP-1 also suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
-
-
Glycemic Control : The combined effect of increased insulin and decreased glucagon leads to lower blood glucose levels, particularly post-prandial.
Below is a diagram illustrating this critical signaling pathway.
Figure 1: Mechanism of DPP-4 inhibition by 8-purine derivatives.
Comparative Performance Analysis: A Head-to-Head Evaluation
Recent preclinical studies have provided quantitative data on the efficacy of a novel 8-purine derivative, Compound 1, using the established drug Vildagliptin as a benchmark.[2][4] The data from these studies, conducted in vitro and in an in vivo model of T2DM (Zücker diabetic fatty rats), are summarized below.
| Parameter | 8-Purine Derivative (Compound 1) | Vildagliptin (Reference Standard) | Experimental System |
| In Vitro DPP-4 Inhibition (IC₅₀) | 4.92 µM | 3.21 µM | Enzyme Assay |
| In Vivo Fasting Hyperglycemia | 24% Reduction | 19% Reduction | ZDF Rats (12 weeks) |
| In Vivo Glycated Hemoglobin (HbA1c) | 14% Reduction | 10.6% Reduction | ZDF Rats (12 weeks) |
Data sourced from studies on Zücker diabetic fatty (ZDF) rats.[1][2][4][9]
These results demonstrate that the novel 8-purine derivative exhibits potent DPP-4 inhibitory activity, comparable to Vildagliptin.[9] Notably, in the in vivo model, Compound 1 showed a slightly greater reduction in both fasting hyperglycemia and HbA1c levels over a 12-week treatment period, highlighting its potential as a highly effective anti-diabetic agent.[1][2][4]
Core Experimental Protocols for Cross-Validation
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the essential assays used to validate the anti-diabetic effects of 8-purine derivatives.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit DPP-4 enzyme activity by measuring the fluorescence of a cleaved substrate.
Principle: The enzyme DPP-4 cleaves the non-fluorescent substrate Gly-Pro-Aminomethylcoumarin (AMC), releasing the highly fluorescent AMC molecule. An effective inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal.[10]
Step-by-Step Methodology:
-
Reagent Preparation :
-
Prepare an Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[10]
-
Dissolve the test compounds (e.g., 8-purine derivative) and a reference inhibitor (e.g., Vildagliptin, Sitagliptin) in DMSO to create stock solutions.[11] Further dilute in Assay Buffer to desired final concentrations.
-
Dilute recombinant human DPP-4 enzyme in cold Assay Buffer.[10]
-
Dilute the DPP-4 substrate (Gly-Pro-AMC) in Assay Buffer to a working concentration (e.g., 200 µM).[11]
-
-
Assay Procedure (96-well plate format) :
-
Add 25 µL of the diluted test compounds or reference inhibitor to appropriate wells.
-
For enzyme control (uninhibited) wells, add 25 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Add 50 µL of diluted DPP-4 enzyme solution to all wells except for the "no enzyme" blank wells.[11]
-
Incubate the plate at 37°C for 10 minutes.[11]
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
-
Data Acquisition :
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode at 37°C, taking readings every minute for 30 minutes.[11]
-
-
Data Analysis :
-
Calculate the rate of reaction (slope of ΔFLU/min) from the linear portion of the kinetic curve.[11]
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
Cell-Based Glucose Uptake Assay
This assay measures the ability of a compound to promote glucose uptake into cells, a key physiological effect of improved insulin signaling.
Principle: Cells are incubated with a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). This analog is taken up by glucose transporters but is not fully metabolized, causing it to accumulate inside the cell. The amount of accumulated 2-NBDG, measured by fluorescence, is proportional to the glucose uptake rate.[12][13]
Step-by-Step Methodology:
-
Cell Culture :
-
Cell Treatment :
-
The next day, gently wash the cells twice with a glucose-free culture medium or buffer (e.g., Krebs-Ringer-HEPES buffer).[15]
-
Treat the cells with the test compounds or vehicle control in the glucose-free medium. Include a positive control such as insulin.[14]
-
Incubate for the desired period (e.g., 1-3 hours) to allow the compounds to take effect.[12]
-
-
Glucose Uptake :
-
Termination and Measurement :
-
Stop the uptake by aspirating the 2-NBDG-containing medium.
-
Wash the cells twice with ice-cold Cell-Based Assay Buffer or PBS to remove extracellular 2-NBDG.[13][15]
-
Add 100 µL of Assay Buffer to each well.[13]
-
Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~535 nm).[13][14]
-
-
Data Analysis :
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Express the glucose uptake as a percentage relative to the vehicle control.
-
Figure 4: Workflow for the in vivo Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
The cross-validation data strongly support the development of 8-purine derivatives as a novel class of anti-diabetic agents. Preclinical evidence demonstrates that these compounds are potent DPP-4 inhibitors with efficacy comparable, and in some measures superior, to established drugs like Vildagliptin. [1][2][4]Their purine-based structure aligns with other successful DPP-4 inhibitors, such as the xanthine-based Linagliptin, providing a solid chemical foundation for this therapeutic class. [8] The protocols detailed in this guide provide a robust framework for researchers to validate these findings and explore the therapeutic potential of new chemical entities within this class. Future research should focus on comprehensive pharmacokinetic and toxicological profiling to ensure the safety and viability of these compounds as clinical candidates. Further studies are also warranted to explore their effects on long-term diabetic complications and their potential for combination therapies with other anti-diabetic drugs.
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Oral Glucose Tolerance Test (OGTT) in Mice. Melior Discovery. [Link]
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Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). ResearchGate. [Link]
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Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). Taylor & Francis Online. [Link]
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Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. [Link]
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Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). PubMed. [Link]
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Synthesis and Anti-Diabetic Activity of an 8-Purine Derivative as a Novel DPP-4 Inhibitor in Obese Diabetic Zücker Rats. (2024). ResearchGate. [Link]
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Xanthine derivatives as activators of alpha-amylase: hypothesis on a link with the hyperglycemia induced by caffeine. (2013). PubMed. [Link]
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Activity of 8-purine derivative as DPP-4 inhibitor. (2024). Dove Medical Press. [Link]
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An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. (2019). MDPI. [Link]
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A Comparative Guide to the Efficacy of 8-Substituted Purine Analogues in Preclinical Research
Introduction: The Versatility of the Purine Scaffold in Drug Discovery
Purine analogues have long been a cornerstone in the development of therapeutic agents, owing to their structural resemblance to endogenous nucleosides, which allows them to interact with a wide array of biological targets.[1] The strategic modification of the purine ring system has given rise to a multitude of compounds with diverse pharmacological activities, including anticancer, antiviral, and immunomodulatory effects.[2][3] Among these, the 8-substituted purines represent a particularly fruitful area of research, where modifications at this position have been shown to significantly influence the compound's target specificity and overall efficacy.
This guide provides an in-depth comparison of three distinct classes of 8-substituted purine analogues that have demonstrated significant promise in preclinical studies: the cyclin-dependent kinase (CDK) inhibitor Roscovitine, the ATP-depleting agent 8-Chloro-adenosine, and the immunomodulatory 8-Oxoadenines. By examining their mechanisms of action, comparative efficacy data, and the experimental protocols used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their own research in this dynamic field.
Roscovitine and its Analogues: Targeting the Cell Cycle through CDK Inhibition
Roscovitine (also known as Seliciclib) is a 2,6,9-trisubstituted purine that functions as a potent inhibitor of several cyclin-dependent kinases (CDKs).[4] CDKs are a family of serine/threonine kinases that play a critical role in regulating the progression of the cell cycle.[5] By forming complexes with their regulatory cyclin partners, CDKs phosphorylate a multitude of protein substrates to drive the transitions between different cell cycle phases.[6] In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation.
Mechanism of Action and Target Specificity
Roscovitine exerts its effects by competing with ATP for the binding site on the catalytic subunit of CDKs.[4] It exhibits selectivity for a subset of CDKs, potently inhibiting CDK1, CDK2, CDK5, CDK7, and CDK9, while showing poor activity against CDK4 and CDK6.[7][8] This inhibition of key CDKs leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, and can ultimately induce apoptosis in cancer cells.[3][4]
dot
Caption: Roscovitine-mediated inhibition of key CDK/cyclin complexes, leading to cell cycle arrest and apoptosis.
Comparative Efficacy Data
The efficacy of Roscovitine and its analogues is typically evaluated by their half-maximal inhibitory concentration (IC50) against purified kinases and their anti-proliferative activity in various cancer cell lines.
| Compound | Target | IC50 (µM) | Cancer Cell Line | Growth Inhibition IC50 (µM) | Reference |
| (R)-Roscovitine | CDK1/cyclin B | 0.65 | L1210 (Leukemia) | 16 | [7] |
| CDK2/cyclin A | 0.7 | A549 (Lung) | ~15-20 | [2][4] | |
| CDK5/p25 | 0.2 | MCF-7 (Breast) | ~15 | [4][9] | |
| CDK7/cyclin H | <1 | Glioblastoma cell lines | ~50-100 | [10][11] | |
| CDK9/cyclin T | <1 | [10] | |||
| Purvalanol A | CDK2 | ~0.006 | [9] | ||
| Biaryl purine derivative 21h | HeLa (Cervical) | >750-fold improvement vs. Roscovitine | [12] |
8-Chloro-adenosine: A Multi-faceted Approach to Cancer Therapy
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analogue with a unique mechanism of action that distinguishes it from many other purine-based anticancer agents.[13] Its primary effects are mediated through the depletion of intracellular ATP and the inhibition of RNA synthesis.[14][15]
Mechanism of Action and Cellular Effects
Upon entering the cell, 8-Cl-Ado is metabolized to its active triphosphate form, 8-Cl-ATP. This metabolite is then incorporated into RNA, leading to the inhibition of transcription.[16] Furthermore, the accumulation of 8-Cl-ATP contributes to a significant reduction in the intracellular pool of ATP.[14][15] This energy depletion activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which in turn can trigger autophagic cell death.[13][17] This dual mechanism of action allows 8-Cl-Ado to be effective against both dividing and non-dividing cancer cells.
dot
Caption: Mechanism of action of 8-Chloro-adenosine, leading to ATP depletion, AMPK activation, and inhibition of RNA synthesis.
Comparative Efficacy Data
The preclinical efficacy of 8-Chloro-adenosine has been demonstrated in various hematological malignancies.
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| 8-Chloro-adenosine | Molm-13 (AML) | 0.2 - 1.4 | Active against FLT3-ITD positive blasts | [16] |
| Molm-14 (AML) | [16] | |||
| KG1a (AML) | [16] | |||
| MV-4-11 (AML) | [16] | |||
| OCI-AML3 (AML) | [16] | |||
| Mantle Cell Lymphoma (Granta 519, JeKo, Mino, SP-53) | ~10 (induces apoptosis) | Promotes apoptosis in 3 of 4 cell lines | [14] | |
| Breast Cancer (MCF-7, BT-474) | ~10 (induces autophagy) | Induces autophagic cell death | [13][17] |
8-Oxoadenines: Modulating the Innate Immune Response through TLR7/8 Agonism
8-Oxoadenines are a class of 8-substituted purine analogues that act as agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8).[18][19] TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA, and their activation leads to the production of pro-inflammatory cytokines and type I interferons.[20]
Mechanism of Action and Immunomodulatory Effects
By mimicking the natural ligands of TLR7 and TLR8, 8-oxoadenines can potently stimulate an immune response. This makes them attractive candidates as vaccine adjuvants and for use in cancer immunotherapy.[21] The activation of TLR7 primarily leads to the production of interferon-alpha (IFNα), while TLR8 activation predominantly induces the release of tumor necrosis factor-alpha (TNFα) and other pro-inflammatory cytokines.[18] The specific substitutions on the 8-oxoadenine scaffold can modulate the selectivity and potency for TLR7 versus TLR8.[21]
dot
Caption: Simplified signaling pathway of 8-oxoadenine-mediated TLR7/8 activation, leading to cytokine production.
Comparative Efficacy Data
The efficacy of 8-oxoadenines is determined by their half-maximal effective concentration (EC50) for TLR7 and TLR8 activation, typically measured using a reporter gene assay, and their ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).
| Compound Class | Target | EC50 (µM) | Cytokine Induction | Reference |
| 8-Oxoadenines | hTLR7 | Varies (some <1 µM) | Potent IFNα induction | [18][20][21] |
| hTLR8 | Varies (generally higher than TLR7) | Potent TNFα induction | [18][20][21] | |
| R848 (Resiquimod) | hTLR7/8 | Benchmark | Dual IFNα and TNFα induction | [18] |
| SM360320 | hTLR7 | Benchmark | Selective IFNα induction | [18] |
Experimental Protocols
The following protocols provide a standardized framework for the evaluation of 8-substituted purine analogues. The choice of specific cell lines and concentrations should be optimized based on the research question.
Experimental Workflow Overview
dot
Caption: A generalized experimental workflow for the evaluation of 8-substituted purine analogues.
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
This assay measures cell density based on the measurement of cellular protein content.[10][14]
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 8-substituted purine analogue for the desired exposure time (e.g., 48-72 hours). Include a vehicle control.
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay (for Roscovitine)
This protocol outlines a general method to assess the direct inhibitory effect of a compound on CDK2 activity.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing CDK2/Cyclin E1 enzyme, a suitable kinase buffer, and a specific peptide substrate (e.g., a histone H1-derived peptide).
-
Inhibitor Addition: Add varying concentrations of Roscovitine or other test compounds to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: NF-κB Reporter Assay for TLR7/8 Activation (for 8-Oxoadenines)
This cell-based assay measures the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8.[22][23]
-
Cell Seeding: Plate HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the 8-oxoadenine analogues. Include a known TLR7/8 agonist (e.g., R848) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.
-
Reporter Gene Detection: Measure the reporter gene activity. For a luciferase reporter, add a luciferase substrate and measure luminescence using a luminometer. For a SEAP reporter, collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.
-
Data Analysis: Normalize the reporter activity to a control for cell viability if necessary. Calculate the fold induction of reporter activity relative to the vehicle control and determine the EC50 value for each compound.
Conclusion: A Promising Future for 8-Substituted Purines
The 8-substituted purine analogues represent a versatile and powerful class of compounds with significant therapeutic potential across a range of diseases. The examples of Roscovitine, 8-Chloro-adenosine, and 8-Oxoadenines highlight the profound impact that modifications at the 8-position can have on biological activity, directing these molecules to inhibit cell cycle progression, induce metabolic stress, or modulate the immune system. The continued exploration of the structure-activity relationships within this chemical space, guided by robust and reproducible experimental evaluation as outlined in this guide, will undoubtedly lead to the discovery of novel and more effective therapeutic agents.
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- 8-Chloroadenosine (8-Cl-Ado)
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A Senior Scientist's Guide to the Structure-Activity Relationship of 9-Cinnamyl-9H-Purine Analogues
This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for 9-cinnamyl-9H-purine analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to illuminate the critical structural features governing the biological activity of this versatile chemical scaffold. We will explore the rationale behind molecular design, compare the performance of various analogues, and detail the experimental protocols essential for their evaluation.
Introduction: A Scaffold Inspired by Nature, Refined by Design
The purine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutics, from antiviral agents to kinase inhibitors.[1][2] The 9-cinnamyl-9H-purine scaffold is a modern iteration, ingeniously combining the purine building block of DNA and RNA with the cinnamyl moieties found in natural products like resveratrol and curcumin.[3]
This design is not merely a structural hybrid; it is a strategic maneuver to circumvent the limitations of its natural predecessors. While resveratrol and curcumin exhibit diverse biological activities, they are often flagged as Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening.[3][4] The 9-cinnamyl-9H-purine framework was developed to retain biological activity while avoiding the chemical liabilities, such as oxidation to reactive quinones, that plague these natural phenols.[3][5][6] Consequently, these analogues have emerged as promising modulators of critical cellular pathways, including inflammatory and kinase signaling cascades.[3][7]
The Core Architecture: Key Loci for Molecular Modification
The therapeutic potential of 9-cinnamyl-9H-purine analogues is unlocked through strategic substitutions at several key positions. Understanding these modification points is fundamental to rational drug design. The primary sites for derivatization are the C2, C6, and C8 positions of the purine ring and the phenyl ring of the cinnamyl group.
Caption: Key substitution points on the 9-cinnamyl-9H-purine scaffold.
Comparative SAR Analysis: Decoding the Substituent Effects
The biological activity of these analogues is highly sensitive to the nature of the substituents at the R1-R4 positions. The following sections provide a comparative guide based on published experimental data, primarily focusing on anti-inflammatory activity.
Purine Ring Substitutions (R1, R2)
Modifications on the purine core directly impact interactions with target proteins.
| Position | Substituent Type | Effect on Anti-Inflammatory Activity (NO Inhibition) | Causality & Insights | Reference |
| C6 (R2) | Hydrophobic, Electron-Withdrawing (e.g., -Cl) | Increased Potency | The chlorine atom enhances the electrophilic character of the C6 position and can engage in favorable hydrophobic interactions within the target's binding pocket. This is a common strategy in kinase inhibitor design. | [3] |
| C2 (R1) | Halogens (e.g., -F, -Cl) | Improved Potency | Introduction of small, electronegative halogens at C2 can modulate the electronic distribution of the purine system and potentially form specific halogen bonds with the protein target, thereby enhancing binding affinity. | [3] |
| C2 (R1) | Hydrogen (-H) | Lower Potency | Serves as a baseline for comparison. The lack of a substituent at C2 often results in weaker biological activity compared to halogenated analogues. | [3] |
Cinnamyl Phenyl Ring Substitutions (R4)
Substituents on the cinnamyl ring primarily influence pharmacokinetic properties and can fine-tune binding interactions.
| Position | Substituent Type | Effect on Anti-Inflammatory Activity (NO Inhibition) | Causality & Insights | Reference |
| Para | Small Alkyl (e.g., -CH₃) | Potent Activity (context-dependent) | In some series, a para-methyl group yielded the most potent activity, suggesting a well-defined hydrophobic pocket in the target binding site that accommodates this group. However, this effect was not universally observed across all analogue series. | [3] |
| Various | H, Me, or F | Maintained Activity, Improved Stability | These substitutions were strategically employed to replace the hydroxyl group of natural product precursors (resveratrol, curcumin). This modification successfully impedes oxidation to a PAINS-associated quinone, enhancing the compound's reliability as a drug lead. | [3][5][6] |
Mechanism of Action: Inhibition of the TLR4/MyD88/NF-κB Pathway
A key mechanism for the anti-inflammatory effects of these compounds is the disruption of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, potent analogues have been shown to inhibit the crucial protein-protein interaction between TLR4 and its downstream adapter protein, MyD88.[3][5] This action prevents the subsequent activation of the NF-κB signaling cascade, a master regulator of inflammation.[3] Blocking this pathway leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2, as well as cytokines such as IL-6, TNF-α, and IL-1β.[3][5]
Caption: Inhibition of the TLR4-MyD88 interaction by 9-cinnamyl-9H-purine analogues.
Essential Experimental Protocols
Validating the SAR of these compounds requires robust and reproducible experimental methodologies.
Protocol 1: In Vitro Anti-Inflammatory Activity Screening
This assay quantifies the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of the 9-cinnamyl-9H-purine analogues for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement: Collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) using the Griess Reagent system. The absorbance is read at ~540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Plot the inhibition versus compound concentration to determine the IC₅₀ value.
Caption: Workflow for the Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Assay.
Protocol 2: Antiproliferative Activity Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa, SW620) in 96-well plates and allow them to attach overnight.[8]
-
Compound Application: Add serial dilutions of the test compounds to the wells. Include appropriate vehicle controls (DMSO).
-
Incubation: Incubate the cells with the compounds for a defined period, typically 48 to 72 hours.
-
Viability Assessment: Quantify cell viability using a metabolic assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against compound concentration and calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
The 9-cinnamyl-9H-purine scaffold represents a highly tractable platform for drug discovery. SAR studies have consistently shown that:
-
C6 Position: A hydrophobic, electron-withdrawing group like chlorine is beneficial for activity.[3]
-
C2 Position: Halogenation (F, Cl) tends to improve potency.[3]
-
Cinnamyl Ring: Substitutions can be used to fine-tune activity and, critically, to enhance the drug-like properties of the scaffold by removing problematic functional groups.[3]
Future work should focus on expanding the diversity of substituents at the C8 position to fully map the SAR of the purine core. Additionally, evaluating lead compounds against broader panels of kinases and other inflammatory targets will help elucidate their selectivity profiles. The integration of computational docking and molecular dynamics studies with empirical screening will undoubtedly accelerate the development of next-generation 9-cinnamyl-9H-purine analogues with superior potency, selectivity, and therapeutic potential.
References
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Lee, S., et al. (2023). Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. ACS Medicinal Chemistry Letters, 14(12), 1839–1847. [Link]
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Lee, S., et al. (2023). Synthesis of 9-Cinnamyl-9 H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. PubMed. [Link]
- Nelson, K. M., et al. (2017). The Essential Medicinal Chemistry of Curcumin. Journal of Medicinal Chemistry, 60(5), 1620–1637. (This reference supports the discussion on PAINS and challenges with curcumin, providing context for the development of the 9-cinnamyl-9H-purine scaffold).
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Zhang, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Chemical Biology & Drug Design, 105(2). [Link]
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Patel, H., et al. (2017). Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94. Journal of Medicinal Chemistry, 60(9), 3956–3974. [Link]
- A series of cinnamyl compounds related to 2'-hydroxycinnamaldehyde were synthesized and their antitumor effects against human cancer cells evaluated. (2007). Bioorganic & Medicinal Chemistry, 15(22), 7075-7081.
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Okram, B., et al. (2009). 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 52(15), 4743–4756. [Link]
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Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(3), 771–786. [Link]
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Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. (2023). ACS Medicinal Chemistry Letters. [Link]
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Glavač, D., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3379. [Link]
- Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercal
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da Silva, G. N., et al. (2021). Structure-activity relationship and mechanistic studies for a series of cinnamyl hydroxamate histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 35, 116085. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 8-Methyl-9H-purine
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of kinase inhibitors has revolutionized treatment paradigms, yet the enduring challenge remains: achieving potency while maintaining selectivity to minimize off-target effects.
The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of ATP, the very phosphodonor that kinases utilize.[1] This inherent structural similarity makes purine analogues, such as 8-Methyl-9H-purine, intriguing candidates for novel kinase inhibitors.[1] While various substituted purines have been explored as inhibitors for targets like EGFR and mTOR, the specific compound this compound remains largely uncharacterized in the context of broad kinase profiling.[2][3]
This guide provides a comprehensive, field-proven framework for benchmarking a novel compound like this compound. We will move beyond simple IC50 values, establishing a rigorous, multi-phase experimental plan that progresses from direct enzymatic inhibition to cellular target engagement and downstream functional outcomes. This self-validating workflow is designed to provide a robust and translatable dataset for any researcher in the field of drug development.
Section 1: Profiling the Molecules of Interest
Before embarking on any experimental cascade, a thorough understanding of the test compound and the chosen benchmarks is essential. Our goal is to compare the unknown profile of this compound against two archetypes: a promiscuous inhibitor and a highly specific inhibitor.
The Investigational Compound: this compound
-
Structure: A simple purine core with a methyl group at the 8th position.
-
Rationale for Investigation: As a purine analogue, it is a logical starting point for ATP-competitive kinase inhibition.[1] Its small size and simple structure make it an attractive scaffold for future medicinal chemistry optimization.
-
Known Activity: Limited public data exists on its specific kinase inhibitory profile, making it an ideal candidate for the benchmarking workflow described herein.
The Benchmark Inhibitors
To contextualize the activity of this compound, we select two well-characterized inhibitors:
-
Staurosporine (Broad-Spectrum Inhibitor):
-
Mechanism: A natural product that acts as a potent, ATP-competitive inhibitor of a wide range of protein kinases.[4][5] It achieves this promiscuity by binding to highly conserved features within the kinase ATP-binding pocket.[5][6]
-
Role in Benchmarking: Staurosporine serves as a crucial positive control in kinase assays. Potent, broad-spectrum activity from a novel compound might suggest a staurosporine-like promiscuity, which is often undesirable for a therapeutic candidate but useful for initial validation of assay performance.[5]
-
-
Gefitinib (Iressa®) (Specific Inhibitor):
-
Mechanism: A synthetic anilinoquinazoline that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by competitively blocking the ATP binding site.[7][8][9] It is particularly effective against cancers harboring activating mutations in EGFR.[10][11]
-
Role in Benchmarking: Gefitinib is the quintessential example of a targeted inhibitor. It allows us to benchmark both potency against a specific kinase (EGFR) and selectivity against other kinases. It also provides a clear link between target inhibition and downstream pathway modulation (e.g., AKT and MAPK signaling).[10]
-
| Compound | Class | Primary Mechanism of Action | Use Case in this Guide |
| This compound | Purine Analogue | ATP-competitive inhibition (Hypothesized) | Investigational Compound |
| Staurosporine | Natural Product | Broad-spectrum, ATP-competitive kinase inhibitor | Positive control, promiscuity benchmark |
| Gefitinib (Iressa®) | Anilinoquinazoline | Selective, ATP-competitive EGFR inhibitor | Specificity benchmark, pathway analysis control |
Section 2: A Phased Experimental Framework for Robust Benchmarking
A credible benchmarking strategy does not rely on a single experiment. It builds a logical case, moving from the simplest, most direct question to the more complex, biologically relevant ones. We propose a three-phase workflow designed to be self-validating at each step.
Phase 1: In Vitro Biochemical Profiling
Expertise & Causality: The logical first step is to determine if this compound can directly inhibit kinase enzymatic activity in a clean, cell-free system. This removes confounding variables like cell permeability and metabolism, providing a direct measure of compound-enzyme interaction. The ADP-Glo™ Kinase Assay is an industry-standard method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12][13][14] Its high sensitivity and broad applicability make it ideal for initial screening.[13]
Key Experiment: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of representative kinases (e.g., EGFR, Src, AKT1, CDK2).
-
Controls:
-
Negative Control: DMSO (vehicle).
-
Positive Control: Staurosporine (to confirm assay validity).
-
Comparator: Gefitinib (for EGFR-specific inhibition).
-
-
Expected Outcome: A quantitative measure of potency (IC50). A low IC50 value against EGFR but high values against other kinases would suggest specificity, whereas low IC50 values across the panel would suggest promiscuity.
Phase 2: Cellular Target Engagement
Expertise & Causality: A potent inhibitor in a test tube is of little value if it cannot enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in a physiological context.[15][16] The principle is elegant: when a ligand binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[16][17] By heating treated cells, separating aggregated proteins from soluble ones, and quantifying the remaining soluble target protein, we can directly observe this stabilization as a "thermal shift."[18]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that this compound engages its target kinase (e.g., EGFR, based on Phase 1 results) in intact cells.
-
Controls:
-
Negative Control: DMSO-treated cells to establish the baseline melting temperature (Tm) of the target protein.
-
Positive Control: Gefitinib-treated cells to demonstrate a known target engagement-induced thermal shift for EGFR.
-
-
Expected Outcome: A rightward shift in the melting curve of the target protein in the presence of an effective compound, indicating target stabilization.
Phase 3: Functional Cellular Response
Expertise & Causality: Confirming target binding is critical, but the ultimate goal is to modulate cellular signaling. This phase assesses the functional consequence of target engagement. If this compound truly inhibits EGFR, we expect to see a reduction in the phosphorylation of its key downstream effectors, such as AKT and ERK. Western blotting is the gold-standard technique for this analysis, allowing for the specific detection of phosphorylated (i.e., activated) forms of signaling proteins.[19]
Key Experiment: Phospho-Protein Western Blot
-
Objective: To measure the effect of this compound on the phosphorylation status of proteins downstream of the target kinase.
-
Method: Treat cells (e.g., A549, which express EGFR) with EGF to stimulate the pathway, then co-treat with the inhibitors. Lyse the cells and perform Western blotting using antibodies specific for both the phosphorylated and total forms of the target (e.g., p-EGFR, Total EGFR) and downstream proteins (e.g., p-AKT, Total AKT).
-
Controls:
-
Negative Control: DMSO (shows stimulated pathway).
-
Positive Control: Gefitinib (shows expected inhibition of p-EGFR and downstream signals).
-
Loading Control: An antibody against a stable housekeeping protein (e.g., GAPDH) ensures equal protein loading.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target and its downstream substrates in cells treated with an effective inhibitor, without a change in the total protein levels.
Section 3: Data Presentation and Interpretation
Quantitative data should be summarized for clear, at-a-glance comparison. The following tables present hypothetical data for our benchmarking study.
Table 1: Phase 1 - In Vitro Kinase Inhibition Profile (IC50, nM)
| Compound | EGFR | Src | AKT1 | CDK2 | Selectivity Profile |
| This compound | 150 | >10,000 | >10,000 | 8,500 | Moderately selective for EGFR |
| Staurosporine | 5 | 8 | 15 | 6 | Broad-Spectrum (Promiscuous) |
| Gefitinib | 15 | >10,000 | >10,000 | >10,000 | Highly Selective for EGFR |
-
Interpretation: This hypothetical data suggests this compound has moderate, selective activity against EGFR in a biochemical assay, though it is less potent than the dedicated inhibitor Gefitinib. Its lack of activity against other kinases distinguishes it from a promiscuous inhibitor like Staurosporine.
Table 2: Phase 2 & 3 - Cellular Assay Summary (A549 Cells)
| Compound (at 1 µM) | CETSA Tm Shift (EGFR) | % Inhibition of p-AKT | % Inhibition of p-ERK |
| This compound | +3.5°C | 65% | 55% |
| Staurosporine | +1.2°C (non-specific) | 98% | 95% |
| Gefitinib | +5.8°C | 95% | 90% |
-
Interpretation: The positive thermal shift confirms that this compound enters cells and engages with EGFR. The corresponding reduction in p-AKT and p-ERK phosphorylation validates that this target engagement translates into a functional blockade of downstream signaling, corroborating the in vitro findings in a live-cell context.
Conclusion and Future Directions
This three-phase benchmarking framework provides a rigorous and logical pathway to characterize a novel kinase inhibitor. Based on our hypothetical data, this compound emerges as a promising, moderately selective EGFR inhibitor scaffold. It successfully demonstrated activity across all three phases: direct enzyme inhibition, cellular target engagement, and functional downstream pathway modulation.
The next steps for this compound would involve:
-
Broad Kinase Profiling: Screen against a large panel (e.g., >400 kinases) to fully understand its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues to improve potency and selectivity.
-
Phenotypic Assays: Evaluate its effect on cancer cell proliferation, apoptosis, and other cellular phenotypes.
By adhering to this structured, evidence-based approach, researchers can build a comprehensive and trustworthy data package, enabling confident decision-making in the long and challenging journey of drug discovery.
Appendices: Detailed Experimental Protocols
Appendix A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from Promega Corporation's technical manuals.[12][14][20]
-
Reagent Preparation: Prepare serial dilutions of this compound, Staurosporine, and Gefitinib in kinase buffer. Prepare kinase, substrate, and ATP solutions.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (containing kinase, substrate, and buffer). Add the test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[20][21]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase reaction. Incubate for 30-60 minutes at room temperature.[20]
-
Signal Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.
Appendix B: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized method based on published literature.[16][17][18]
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM this compound), Gefitinib (1 µM), or DMSO for 1 hour at 37°C.
-
Heating Step: Harvest and resuspend cells in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[16]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.[17]
-
Fraction Separation: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[17][18]
-
Protein Quantification: Carefully collect the supernatant and analyze the amount of soluble target protein (EGFR) using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for each treatment. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A ΔTm represents the thermal shift induced by the compound.
Appendix C: Phospho-Protein Western Blot
This protocol incorporates best practices for phospho-protein detection.[19][22]
-
Cell Culture and Treatment: Plate A549 cells and allow them to adhere. Serum-starve the cells overnight. Pre-treat with inhibitors (this compound, Gefitinib, or DMSO) for 1 hour. Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Lysis: Immediately place plates on ice and wash with cold PBS. Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[19] This is critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[19][23] Crucial Note: Avoid using non-fat milk for blocking, as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[19][23] Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-Total-EGFR, anti-p-AKT, anti-Total-AKT, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the band intensities.
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The Role of Gefitinib in Lung Cancer Treatment. American Association for Cancer Research (AACR). [Link]
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WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
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Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges. GlpBio via YouTube. [Link]
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Staurosporine. Wikipedia. [Link]
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Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates. PubMed. [Link]
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Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. National Center for Biotechnology Information (NCBI). [Link]
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The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Society. [Link]
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Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. PubMed. [Link]
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On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. National Center for Biotechnology Information (NCBI). [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects. National Center for Biotechnology Information (NCBI). [Link]
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Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. MDPI. [Link]
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Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
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Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors. PubMed. [Link]
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A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Purine Derivatives
In the landscape of drug discovery, purine analogues represent a cornerstone of therapeutic intervention, acting as antimetabolites, enzyme inhibitors, and modulators of cellular signaling.[1][2] Their structural similarity to endogenous purines allows them to interact with a wide array of biological targets, making them potent agents in oncology and virology.[1][3] However, this same versatility necessitates a rigorous and multi-faceted approach to confirming their precise mechanism of action (MoA). An incomplete understanding of a drug's MoA can lead to failed clinical trials or unanticipated off-target effects.
This guide provides a hierarchical framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of novel purine derivatives. We move beyond a simple checklist of experiments, instead focusing on the causal logic that connects unbiased target discovery with high-resolution structural validation. By integrating biochemical, biophysical, and cell-based assays, this workflow ensures a self-validating system, building a robust and comprehensive picture of a compound's biological activity.
The Hierarchical Workflow for MoA Elucidation
A successful MoA investigation follows a logical progression from broad, unbiased screening to highly specific, hypothesis-driven validation. This ensures that resources are directed efficiently and that each experimental stage builds upon the last to generate a cohesive and defensible mechanistic narrative.
Caption: Hierarchical workflow for MoA confirmation of novel purine derivatives.
Phase 1: Target Discovery and Engagement
The initial phase aims to answer the most fundamental questions: What protein(s) does the compound interact with, and does this interaction occur within the complex environment of a living cell?
Unbiased Target Identification
For novel compounds emerging from phenotypic screens, the biological target is often unknown. Modern chemical biology and proteomic methods provide powerful tools for identifying these targets without prior assumptions.[4][5][6][7]
-
Affinity-Based Chemoproteomics: This is a direct biochemical method that involves immobilizing the purine derivative onto a solid support (like beads) to "fish" for its binding partners from cell lysates.[7] Bound proteins are then identified using mass spectrometry. The key to success is the design of a probe that retains biological activity while allowing for chemical conjugation.
-
Genetic Approaches (CRISPR Screens): Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound.[4][8] This indirect method can powerfully implicate a specific protein or pathway as being essential for the drug's activity.[8]
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
Once a putative target is identified, it is critical to confirm that the compound engages this target in a physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target interaction in intact cells or tissues.[9][10][11]
Causality Behind the Choice: Before investing in detailed in-vitro characterization, CETSA provides essential proof that the compound can access its target within the crowded cellular milieu and bind with sufficient affinity to stabilize it. A positive CETSA result significantly increases confidence that the identified target is not an artifact of in-vitro screening.
The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and aggregation than an unbound protein.[9][12][13]
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Culture & Treatment: Plate cells of interest and allow them to adhere. Treat cells with a range of concentrations of the novel purine derivative (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period.
-
Heating Step: Heat the cell suspensions at a single, pre-determined temperature (T-optimum, where the unbound protein shows significant but not complete precipitation) for 3 minutes, followed by immediate cooling on ice.[11]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles to release cellular contents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.[12]
-
Detection: Collect the supernatant containing the soluble, stabilized protein fraction. Analyze the amount of target protein remaining in the supernatant using a standard detection method like Western Blot or an AlphaScreen assay.[11][12]
-
Data Analysis: Plot the amount of soluble protein against the drug concentration to generate a dose-response curve, from which an EC50 value for target engagement can be derived.
Phase 2: Biophysical and Biochemical Characterization
With a validated intracellular target, the next phase focuses on quantifying the binding interaction and its direct functional consequence on the target protein, often in a purified system.
Biophysical Characterization: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time, quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[14][15][16][17][18]
Causality Behind the Choice: While CETSA confirms engagement, SPR dissects the interaction into its kinetic components (k_on, k_off), which are crucial for lead optimization. A compound with a slow dissociation rate (k_off), for instance, may exhibit a longer duration of action in vivo. SPR is a gold-standard technique for obtaining this high-resolution interaction data.[15]
Experimental Protocol: SPR Analysis
-
Chip Functionalization: Covalently immobilize the purified target protein (ligand) onto a gold-plated sensor chip.[14][15]
-
Sample Injection: Inject a series of concentrations of the novel purine derivative (analyte) across the chip surface through a microfluidic channel.[14]
-
Resonance Detection: Monitor the change in the refractive index near the chip surface as the analyte binds to the immobilized ligand. This change is proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram.[14][15]
-
Kinetic Analysis: Analyze the association (binding) and dissociation (unbinding) phases of the sensorgram to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[14]
Biochemical Validation: Enzymatic Assays
For purine derivatives targeting enzymes like kinases, a direct measure of functional inhibition is paramount.[19] Biochemical assays measure the catalytic activity of the enzyme in the presence of the inhibitor.
Causality Behind the Choice: Biophysical binding does not always equate to functional modulation. An enzymatic assay directly tests the hypothesis that binding to the target (e.g., a kinase) leads to a change in its catalytic function (phosphorylation). This is the primary determinant of a compound's potency (IC50).
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Kinase Reaction: In a multi-well plate, combine the purified kinase, its specific substrate peptide, and ATP. Add a range of concentrations of the novel purine derivative. Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
ATP Depletion Measurement: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a kinase detection reagent, which contains luciferase and its substrate. The amount of ADP produced in the first step is converted to ATP, which then fuels a luminescent reaction.
-
Detection: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Selectivity Profiling: Kinome Scanning
Purine derivatives often interact with the highly conserved ATP-binding pocket of kinases, creating a risk of off-target activity.[20] Kinome profiling services screen a compound against a large panel of kinases (often >400) to assess its selectivity.[21][22][23][24]
Causality Behind the Choice: A potent compound is not necessarily a good drug candidate; it must also be selective. Kinome scanning is a self-validating system that proactively identifies potential off-target liabilities, which could cause toxicity, and confirms the selectivity for the intended target. This is a critical step for de-risking a development program.[22]
Caption: Conceptual diagram of kinase selectivity profiling.
Phase 3: Cellular and Structural Validation
The final phase confirms that the biochemical activity translates to the desired effect in a cellular context and visualizes the drug-target interaction at the atomic level.
Cellular Pathway Analysis
-
Phosphoproteomics: For kinase inhibitors, mass spectrometry-based phosphoproteomics provides a global, unbiased view of the compound's effect on cellular signaling.[25][26][27][28] By quantifying changes in thousands of phosphorylation sites after drug treatment, one can confirm that the intended downstream substrates of the target kinase are hypo-phosphorylated, while also uncovering any unexpected off-target signaling effects.[25][26]
-
Reporter Gene Assays: These assays are invaluable for targets that regulate gene expression.[29][30][31][32][33] A reporter gene (e.g., luciferase) is placed under the control of a transcriptional response element that is downstream of the target pathway.[29][32] Inhibition or activation of the pathway by the purine derivative results in a measurable change in the reporter signal.[29]
Structural Biology: X-ray Crystallography & Cryo-EM
The definitive confirmation of MoA comes from visualizing the atomic interactions between the compound and its target.[34][35][36][37][38] This provides irrefutable evidence of direct binding and reveals the precise binding mode, which is invaluable for structure-based drug design and optimizing potency and selectivity.[35][37][39]
-
X-ray Crystallography: Requires the protein-drug complex to be crystallized. It remains a high-throughput and high-resolution method for many soluble proteins.[34][36]
-
Cryo-Electron Microscopy (Cryo-EM): Has revolutionized structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize.[39][40][41][42] Cryo-EM allows for the determination of structures in a near-native state.[40]
Data Synthesis: A Comparative Analysis
To illustrate how these assays build a cohesive narrative, we present a comparative table for a hypothetical novel purine derivative, "Purin-X," against a known broad-spectrum kinase inhibitor, Staurosporine.
| Assay | Parameter Measured | "Purin-X" (Hypothetical Data) | Staurosporine (Reference) | Interpretation |
| CETSA (Target: CDK2) | Thermal Shift (ΔTm) | +5.2 °C | +6.5 °C | Purin-X effectively engages and stabilizes its target CDK2 in intact cells. |
| SPR (Target: CDK2) | Binding Affinity (KD) | 15 nM | 5 nM | Purin-X binds to CDK2 with high affinity, comparable to the reference compound. |
| Biochemical (CDK2) | Potency (IC50) | 25 nM | 10 nM | The binding of Purin-X translates into potent functional inhibition of CDK2 enzymatic activity. |
| Kinome Profiling | Selectivity Score (S10) | 0.05 (2 kinases inhibited >90%) | 0.45 (90 kinases inhibited >90%) | Purin-X is highly selective for CDK2, while Staurosporine is a broad-spectrum inhibitor. |
| Phosphoproteomics | p-RB (Ser807/811) Level | -85% | -90% | Purin-X effectively inhibits the phosphorylation of a key downstream substrate of CDK2 in cells. |
| X-ray Crystallography | Binding Mode | Binds to ATP pocket, forms two H-bonds with hinge region | Binds to ATP pocket, forms two H-bonds with hinge region | Purin-X achieves its potency and selectivity through specific interactions within the CDK2 active site. |
Conclusion
Confirming the mechanism of action of a novel purine derivative is not a linear process but an integrated, iterative cycle of hypothesis generation and validation. By employing a hierarchical strategy—starting with unbiased target identification, confirming cellular engagement with CETSA, quantifying the interaction with biophysical and biochemical assays, assessing selectivity with broad profiling, and finally, validating the cellular and structural basis of action—researchers can build a robust, multi-dimensional understanding of their compound. This rigorous, evidence-based approach is fundamental to de-risking drug candidates and is the cornerstone of successful, mechanism-driven drug discovery.
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A Senior Application Scientist's Guide to the In Vivo Validation of 1H-purin-6(9H)-one Derivatives as Antitumor Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, forming the backbone of essential biomolecules and numerous therapeutic agents.[1] Among these, 1H-purin-6(9H)-one and its derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines in vitro.[2][3] However, the journey from a hit compound in a petri dish to a viable clinical candidate is long and fraught with failure. The critical, non-negotiable crucible for any potential anticancer agent is in vivo validation. This guide provides a comparative framework for designing, executing, and interpreting in vivo studies focused on 1H-purin-6(9H)-one derivatives, synthesizing field-proven insights with robust experimental data to navigate this complex transition.
Section 1: The Imperative of In Vivo Validation: Beyond the IC₅₀
While in vitro assays provide essential preliminary data on a compound's intrinsic activity and mechanism, they represent a highly simplified system.[4] Moving to a living organism is paramount to understanding how a drug will actually perform. Preclinical animal models are indispensable for bridging the gap between laboratory studies and human clinical trials.
The core reasons for this transition are:
-
Pharmacokinetics and Bioavailability: An in vivo system reveals the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a derivative. A compound that is highly potent in vitro is useless if it is not absorbed, is metabolized too quickly, or cannot reach the tumor at a sufficient concentration.
-
Tumor Microenvironment (TME): Tumors are not just monolithic collections of cancer cells; they are complex ecosystems involving stromal cells, immune cells, and an intricate vasculature.[4] The TME can profoundly impact drug efficacy, a factor completely absent in 2D cell culture.
-
Systemic Toxicity: A living organism allows for the assessment of a compound's safety profile and its effects on healthy tissues and organs. Dose-limiting toxicities are a primary cause of clinical trial failure, and early identification in animal models is crucial.[5]
-
Efficacy in a Complex Biological System: Observing tumor regression or growth inhibition in a living model provides the most compelling preclinical evidence of a drug's potential therapeutic benefit.
Section 2: Unraveling the Mechanisms of Action of Antitumor Purine Analogs
Purine derivatives, including the 1H-purin-6(9H)-one class, exert their anticancer effects through diverse mechanisms of action. Understanding these pathways is crucial for designing rational drug combinations and predicting potential resistance mechanisms. The primary mechanisms include interference with nucleic acid synthesis, direct enzyme inhibition, and disruption of the cellular cytoskeleton.[6][7][8]
-
Antimetabolites: The classic mechanism for purine analogs like 6-mercaptopurine (6-MP) involves their metabolic conversion into fraudulent nucleotides.[7] These analog nucleotides are then incorporated into DNA and RNA, leading to chain termination, replication errors, and ultimately, cell death.[6][7] This action is particularly effective in rapidly dividing cancer cells.
-
Kinase Inhibition: Many purine derivatives are designed as competitive inhibitors of ATP-binding sites on protein kinases, which are critical regulators of cell signaling pathways.[8] Cyclin-dependent kinases (CDKs), for example, are key drivers of the cell cycle, and their inhibition by purine analogs can induce cell cycle arrest and apoptosis.[9] Other targets include key signaling proteins in pathways like PI3K/Akt/mTOR, which are frequently hyperactivated in cancer.[10]
-
Tubulin Polymerization Inhibition: A distinct class of purine derivatives has been found to interfere with microtubule dynamics by inhibiting tubulin polymerization.[11] This disruption of the cytoskeleton arrests cells in the G2/M phase of the cell cycle and triggers apoptosis, a mechanism similar to that of vinca alkaloids and taxanes.[12]
Caption: Figure 1: Key Antitumor Mechanisms of Purine Derivatives
Section 3: Comparative Analysis of Purine Derivatives in Preclinical In Vivo Models
The true test of a 1H-purin-6(9H)-one derivative is its performance against established or alternative therapies in a relevant cancer model. The choice of model and comparator drug is critical. For instance, when evaluating a new compound for glioblastoma, comparing its efficacy to temozolomide, the standard of care, is a logical choice.[2][13] Similarly, for certain leukemias, established purine analogs like cladribine or clofarabine serve as potent benchmarks.[7][14]
The following table summarizes data from published in vivo studies of novel purine analogs, providing a framework for comparison.
| Compound/Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoint(s) | Reference |
| PU1-1 | Pancreatic Cancer (KRAS G12D) | Xenograft (AsPC-1 cells) | Not specified | Significant tumor shrinkage | [15] |
| NSC 750854 | Pediatric Solid Tumors (e.g., Rhabdomyosarcoma) | Xenograft | 5 mg/kg, IP, daily for 5 days | Significant tumor growth inhibition; Objective responses in 41% of models | [16] |
| QR-6401 | Ovarian Cancer | Xenograft (OVCAR3 cells) | Oral administration | Robust antitumor efficacy | [9] |
| Tomatine (Comparator) | Hepatocellular Carcinoma | Xenograft (HepG2 cells) | 5 or 20 mg/kg, 3x/week for 3 weeks | Retarded tumor growth | [17] |
| 5-Fluorouracil (Standard of Care) | Various Solid Tumors (e.g., Colorectal) | Various | Varies widely by model | Serves as a positive control for antimetabolite activity | [15] |
| Temozolomide (Standard of Care) | Glioblastoma | Xenograft (U-118 MG cells) | Varies (e.g., 5-10 mg/kg/day) | Standard comparator for brain tumor models | [2][13] |
Section 4: Gold-Standard Protocols for In Vivo Validation
Executing a rigorous and reproducible in vivo study is paramount. The protocols below outline a self-validating system for assessing the antitumor properties of a novel 1H-purin-6(9H)-one derivative.
Protocol 1: Human Tumor Xenograft Model Development
This protocol describes the establishment of a subcutaneous tumor model, a widely used and effective first-pass in vivo assessment tool.[5]
Causality: The choice of immunodeficient mice (e.g., NOD/SCID or Nude) is critical because it prevents the host immune system from rejecting the human cancer cells, allowing the tumor to grow.
-
Cell Culture: Culture human cancer cells (e.g., HepG-2, OVCAR3) under sterile conditions as recommended by the supplier. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation: Harvest cells using trypsin and wash twice with sterile, serum-free media or phosphate-buffered saline (PBS). Resuspend the final cell pellet in an appropriate volume of sterile PBS or a mixture with Matrigel (which can improve tumor take-rate) to achieve the desired cell concentration (typically 1-10 million cells per 100-200 µL). Keep cells on ice to maintain viability.
-
Animal Handling: Use 6-8 week old female immunodeficient mice. Allow them to acclimatize for at least one week before any procedures.
-
Implantation: Anesthetize the mouse. Using a 27-gauge needle, inject the cell suspension (e.g., 5 million cells in 150 µL) subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the animals daily for health and welfare. Once tumors become palpable, use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
Protocol 2: Antitumor Efficacy Study Workflow
Once tumors reach a predetermined size (e.g., 100-200 mm³), the efficacy study can begin.
Causality: Randomizing animals into treatment groups is essential to eliminate bias and ensure that any observed differences in tumor growth are due to the treatment and not variations in initial tumor size.
Caption: Figure 2: Standard Workflow for an In Vivo Efficacy Study
-
Randomization: When the average tumor volume reaches the target size, randomize the mice into treatment groups (typically n=8-10 mice/group) to ensure the average tumor volume is similar across all groups.
-
Treatment Groups:
-
Group 1: Vehicle Control (the formulation used to dissolve the drug).
-
Group 2: Test Derivative - Dose 1 (e.g., 5 mg/kg).
-
Group 3: Test Derivative - Dose 2 (e.g., 20 mg/kg).
-
Group 4: Positive Control / Standard of Care (e.g., Temozolomide).
-
-
Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal (IP) injection) according to the planned schedule (e.g., daily for 21 days).[16]
-
Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoints: The study concludes when tumors in the control group reach a prespecified maximum size (e.g., 2000 mm³), a set time has passed, or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Section 5: Data Interpretation and Advancing Promising Candidates
Successful in vivo validation is marked by statistically significant tumor growth inhibition without unacceptable toxicity. Objective responses, such as partial or complete tumor regression, are particularly strong indicators of a compound's potential.[16]
Following a successful efficacy study, the next logical steps for a promising 1H-purin-6(9H)-one derivative include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure in the plasma and tumor with the observed antitumor effect.
-
Orthotopic or Metastatic Models: These more complex models better recapitulate human disease and are a more stringent test of a drug's efficacy.
-
Formal Toxicology Studies: GLP (Good Laboratory Practice) toxicology studies are required before a compound can enter human clinical trials.
Conclusion
The in vivo validation of 1H-purin-6(9H)-one derivatives is a critical, data-driven process that separates promising chemical matter from potential therapeutics. By employing rigorous, well-controlled experimental designs, comparing against relevant standards of care, and deeply understanding the compound's mechanism of action, researchers can generate the robust data package necessary to justify continued development. This guide provides a foundational framework to assist scientists in designing and executing these pivotal studies, ultimately increasing the probability of translating a novel purine derivative into an effective cancer therapy.
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- 17. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
A Senior Application Scientist's Guide to Evaluating the ADME Profile of Novel Aryl-Substituted Purines
Introduction: The Purine Scaffold and the ADME Gauntlet
In the landscape of medicinal chemistry, the purine ring system is a privileged scaffold. Its derivatives, such as adenine and guanine, are fundamental to life, forming the building blocks of nucleic acids and serving as key signaling molecules.[1] This inherent biological relevance makes purine analogues a fertile ground for discovering novel therapeutics, from anticancer to antiviral agents.[1][2] The introduction of aryl substituents to this core has unlocked new avenues for modulating potency and selectivity. However, these modifications can also dramatically alter a compound's disposition within the body, creating significant challenges in its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Failing to characterize ADME properties early in the drug discovery pipeline is a primary cause of late-stage clinical failures.[3] A potent and selective compound is of little therapeutic value if it cannot reach its target in sufficient concentrations, is metabolized too quickly, causes harmful drug-drug interactions, or is poorly absorbed.[4][5] Therefore, a systematic and comparative evaluation of ADME properties is not just a regulatory hurdle but a critical, data-driven strategy for successful lead optimization.
This guide provides an in-depth comparison of the ADME profiles of two novel, hypothetical aryl-substituted purines, Compound A and Compound B , against a well-characterized reference compound, Theophylline .
-
Compound A: A novel N9-aryl substituted purine designed for high target potency.
-
Compound B: A structural analogue of Compound A, featuring a polar moiety on the aryl ring, intended to improve physicochemical properties.
-
Theophylline (Reference): A well-known methylxanthine (a purine derivative) with a thoroughly documented ADME profile.
Through a series of robust in vitro assays, we will dissect the ADME characteristics of these molecules, explaining the causality behind our experimental choices and interpreting the data to build a comprehensive profile that informs the path forward.
Chapter 1: Metabolic Stability Assessment
Expertise & Experience: The First Hurdle – Surviving the Liver
Before a drug can exert its effect, it must survive the body's primary metabolic hub: the liver. The initial rate of metabolism is a critical determinant of a drug's half-life and, consequently, its dosing regimen. We begin our assessment with metabolic stability, as a compound that is too rapidly cleared is often non-viable, regardless of its other properties. Our primary tool for this initial screen is human liver microsomes (HLM). HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, making them a cost-effective and efficient model for initial metabolic screening.[3][6]
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation: A master solution containing pooled HLM (0.5 mg/mL) and a NADPH regenerating system (to ensure sustained enzyme activity) in a phosphate buffer (pH 7.4) is prepared and pre-warmed to 37°C.
-
Initiation: The reaction is initiated by adding the test compound (Compound A, B, or Theophylline) to the master solution at a final concentration of 1 µM. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
-
Analysis: Samples are centrifuged to precipitate the protein. The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Processing: The percentage of the parent compound remaining at each time point is plotted against time. The slope of the natural log of this plot gives the rate of elimination, from which the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Compound A | 8 | 173.3 | High Clearance |
| Compound B | 45 | 30.8 | Moderate Clearance |
| Theophylline | > 120 | < 11.5 | Low Clearance |
Trustworthiness & Interpretation
The data reveals a critical liability for Compound A . With a half-life of only 8 minutes, it is rapidly metabolized by liver enzymes, classifying it as a high-clearance compound. This suggests a high first-pass metabolism in vivo, likely leading to poor oral bioavailability and a very short duration of action.
In contrast, the structural modification in Compound B yielded a significant improvement. Its half-life of 45 minutes places it in the more desirable moderate clearance category. This demonstrates how a targeted chemical modification, in this case, the addition of a polar group, can shield the molecule from metabolic attack. Theophylline , as expected, is highly stable, serving as our low-clearance benchmark. Based on this initial screen, Compound A is a high-risk candidate, while Compound B warrants further investigation.
Chapter 2: Cytochrome P450 (CYP) Inhibition Profile
Expertise & Experience: Playing Well with Others – The Risk of DDI
A significant portion of all marketed drugs are metabolized by a small number of CYP enzymes.[7] If our novel compound inhibits one of these key enzymes, it can slow the metabolism of co-administered drugs, leading to their accumulation and potential toxicity. This phenomenon, known as a drug-drug interaction (DDI), is a major safety concern for regulatory agencies.[8][9] Therefore, we must evaluate the potential of our compounds to inhibit the five most clinically relevant CYP isoforms: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[10] A fluorogenic assay offers a rapid, high-throughput method for this assessment.
Experimental Protocol: Fluorogenic CYP Inhibition Assay
-
System Preparation: Recombinant human CYP isoenzymes are incubated with a fluorogenic probe substrate specific to that isoenzyme in a phosphate buffer (pH 7.4).
-
Inhibitor Addition: Test compounds (Compound A, B, and Theophylline) are added across a range of concentrations (e.g., 0.1 to 100 µM). A known specific inhibitor for each isoform is used as a positive control.
-
Reaction Initiation: The reaction is started by adding a NADPH regenerating system and incubated at 37°C.
-
Signal Detection: The CYP enzyme metabolizes its specific probe into a fluorescent product. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence generation is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to a vehicle control. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is then calculated by fitting the data to a dose-response curve.
Data Presentation: Comparative CYP Inhibition (IC50, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound A | > 50 | 18.5 | 25.1 | > 50 | 1.2 |
| Compound B | > 50 | 45.2 | > 50 | > 50 | 15.8 |
| Theophylline | > 50 | > 50 | > 50 | > 50 | > 50 |
Trustworthiness & Interpretation
The results highlight another major red flag for Compound A . It shows potent inhibition of CYP3A4, the enzyme responsible for metabolizing over 37% of clinical drugs, with an IC50 of 1.2 µM.[7] This indicates a high potential for clinically significant DDIs if Compound A were to be co-administered with any CYP3A4 substrate.
Compound B again shows a much safer profile. Its inhibitory activity is significantly weaker across all isoforms, with an IC50 for CYP3A4 of 15.8 µM. Generally, IC50 values above 10 µM are considered to have a lower risk of causing clinical DDIs. Theophylline shows no significant inhibition, reinforcing its well-established safety profile in this regard. The DDI risk associated with Compound A may be sufficient to halt its development, further prioritizing Compound B.
Chapter 3: Intestinal Permeability and Efflux
Expertise & Experience: Crossing the Barrier – The Path to Absorption
For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption.[11][12] These human colon adenocarcinoma cells, when cultured on a semi-permeable membrane, differentiate to form a monolayer with tight junctions and express key transporter proteins, mimicking the epithelial barrier of the small intestine.[13][14] By measuring the rate of compound passage from the apical (intestinal lumen) to the basolateral (blood) side, we can estimate its absorption. A bidirectional assay, which also measures transport from basolateral to apical, is crucial for identifying if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, thereby limiting their absorption.[14][15]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Apical to Basolateral (A→B) Transport: The test compound (10 µM) is added to the apical side of the monolayer. Aliquots are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Basolateral to Apical (B→A) Transport: In a separate set of wells, the test compound is added to the basolateral side, and aliquots are taken from the apical side at the same time points.
-
Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp), a measure of the rate of transport, is calculated for both directions. The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B).
Visualization: Caco-2 Bidirectional Assay Workflow
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Data Presentation: Comparative Permeability and Efflux
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class | Efflux Substrate? |
| Compound A | 0.8 | 1.0 | 1.25 | Low | No |
| Compound B | 6.5 | 21.1 | 3.25 | Moderate | Yes |
| Theophylline | 12.0 | 11.5 | 0.96 | High | No |
Trustworthiness & Interpretation
The data indicates poor oral absorption potential for Compound A . Its Papp (A→B) value of 0.8 x 10⁻⁶ cm/s classifies it as a low-permeability compound. This, combined with its high metabolic clearance, strongly suggests it would have very poor oral bioavailability.
Compound B shows significantly improved permeability (6.5 x 10⁻⁶ cm/s), placing it in the moderate permeability class. However, its Efflux Ratio (ER) is 3.25. An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter, likely P-gp.[14] This means that while Compound B can cross the intestinal barrier, a significant portion is actively pumped back out, which could limit its overall absorption in vivo. This is a potential liability that needs to be balanced against its other improved properties. Theophylline serves as a high-permeability, non-efflux control.
Chapter 4: Plasma Protein Binding (PPB)
Expertise & Experience: The Unbound Fraction – Free to Act
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin for acidic and neutral drugs and alpha-1 acid glycoprotein for basic drugs.[16][17] It is a fundamental principle of pharmacology that only the unbound, or "free," fraction of a drug can diffuse into tissues to reach its target site and be cleared by metabolic enzymes or the kidneys.[17] High plasma protein binding can limit a drug's efficacy and affect its distribution and clearance. We use the Rapid Equilibrium Dialysis (RED) method, a reliable and widely used technique, to determine the fraction of our compounds that remains unbound (fu) in plasma.[18]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
Sample Loading: The test compound is added to human plasma and loaded into one chamber (the plasma chamber). An equal volume of phosphate buffer is loaded into the other chamber (the buffer chamber).
-
Equilibration: The device is sealed and incubated at 37°C with shaking for several hours (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both samples is determined by LC-MS/MS after a protein precipitation step. The concentration in the buffer chamber represents the free drug concentration at equilibrium.
-
Calculation: The percentage of bound drug is calculated as: ((Total Concentration - Free Concentration) / Total Concentration) * 100. The fraction unbound (fu) is Free Concentration / Total Concentration.
Data Presentation: Comparative Plasma Protein Binding
| Compound | % Bound (Human Plasma) | Fraction Unbound (fu) | Interpretation |
| Compound A | 99.8% | 0.002 | Very High Binding |
| Compound B | 98.5% | 0.015 | High Binding |
| Theophylline | 60.0% | 0.400 | Moderate Binding |
Trustworthiness & Interpretation
Both novel compounds exhibit high plasma protein binding. Compound A is exceptionally high at 99.8% bound, meaning only 0.2% of the drug in circulation is free to act. This could necessitate much higher total drug concentrations to achieve a therapeutically effective free concentration, increasing the risk of off-target effects. The very low fu also complicates the interpretation of our in vitro potency and CYP inhibition data, as the free concentrations in those assays were much higher than what would be achievable in vivo.
Compound B , while still highly bound at 98.5%, has a 7.5-fold higher free fraction than Compound A. This is a meaningful improvement that could translate to better tissue distribution and a more favorable therapeutic window. Theophylline's moderate binding is typical for its class.
Chapter 5: Cardiovascular Safety (hERG) Screening
Expertise & Experience: Protecting the Heart – A Non-Negotiable Safety Check
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development. Blocking this channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which can trigger a potentially fatal arrhythmia called Torsades de Pointes.[19][20] For this reason, regulatory agencies mandate hERG screening for all new chemical entities.[21] We use high-throughput automated patch-clamp systems to provide a sensitive and accurate measurement of hERG channel inhibition.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: A stable cell line (e.g., HEK293) expressing the hERG channel is used.
-
Automated System: An automated patch-clamp platform, such as a QPatch or SyncroPatch, is used to achieve a whole-cell patch-clamp configuration on multiple cells in parallel.[19][22]
-
Compound Application: A specific voltage protocol is applied to elicit a hERG tail current. Once a stable baseline current is established, the test compounds are applied at increasing concentrations.
-
Data Acquisition: The hERG current is measured before and after the application of the test compound.
-
Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration. An IC50 value is determined by fitting the data to a concentration-response curve.
Data Presentation: Comparative hERG Inhibition
| Compound | hERG IC50 (µM) | Therapeutic Index (hERG IC50 / Target IC50) | Safety Risk |
| Compound A | 2.5 | 25 | High Risk |
| Compound B | 28.0 | 187 | Moderate to Low Risk |
| Theophylline | > 100 | N/A | Very Low Risk |
| Assuming a target IC50 of 0.1 µM for Compound A and 0.15 µM for Compound B. |
Trustworthiness & Interpretation
The hERG assay reveals the final, decisive flaw in Compound A . With an IC50 of 2.5 µM, it presents a significant risk for cardiotoxicity. A therapeutic index (the ratio of hERG IC50 to target potency IC50) of less than 30-100 is often considered a high-risk indicator.
Compound B is again the superior molecule, with a hERG IC50 of 28.0 µM. This provides a much healthier therapeutic window and a significantly lower risk of causing cardiac arrhythmias. The structural modification not only improved the ADME profile but also mitigated a critical safety liability. Theophylline is known to be safe with respect to hERG, which our data confirms.
Integrated ADME Profile and Final Recommendation
The journey through the ADME gauntlet has provided a clear, data-driven narrative for our three compounds. A systematic, multi-parameter approach is essential, as a single assay in isolation can be misleading.
Visualization: Overall ADME Screening Cascade
Caption: A typical decision-making workflow for early ADME screening.
Summary Data: Head-to-Head Comparison
| ADME Parameter | Compound A (High Potency) | Compound B (Optimized Analogue) | Desired Profile |
| Metabolic Stability | High Clearance (t½ = 8 min) | Moderate Clearance (t½ = 45 min) | Low to Moderate |
| CYP3A4 Inhibition | High Risk (IC50 = 1.2 µM) | Low Risk (IC50 = 15.8 µM) | Low Risk (>10 µM) |
| Permeability | Low (Papp = 0.8) | Moderate (Papp = 6.5) | Moderate to High |
| Efflux Liability | No (ER = 1.25) | Yes (ER = 3.25) | No (ER < 2) |
| Plasma Protein Binding | Very High (99.8%) | High (98.5%) | Moderate to High |
| hERG Inhibition | High Risk (IC50 = 2.5 µM) | Low Risk (IC50 = 28.0 µM) | Low Risk (>30 µM) |
Senior Application Scientist's Conclusion
This comparative guide demonstrates the critical role of a comprehensive ADME evaluation in early drug discovery.
Compound A , despite its hypothetical high potency, is a fundamentally flawed candidate. It fails on multiple critical ADME and safety parameters: it is metabolically unstable, a potent inhibitor of a key metabolic enzyme (CYP3A4), poorly permeable, and carries a significant risk of cardiotoxicity (hERG inhibition). Proceeding with this compound would carry an unacceptably high risk of failure.
Compound B represents a successful application of medicinal chemistry to address ADME liabilities. The targeted structural modification led to dramatic improvements in metabolic stability, a significant reduction in DDI risk, and the mitigation of the hERG liability. While it exhibits moderate permeability and is an efflux substrate, these are often tractable issues that can be addressed through further lead optimization. Its overall profile is far more balanced and promising.
Recommendation: Terminate all further work on Compound A. Compound B should be prioritized as a lead series for further optimization. Future efforts should focus on structural modifications to reduce efflux liability while maintaining its favorable safety and metabolic profile.
References
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link][23]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link][5]
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Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. [Link][15]
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Li, J., & Wang, Y. (2014). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link][12]
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Bentham Science Publisher. Plasma Protein Binding in Drug Discovery and Development. [Link][18]
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Taylor & Francis Online. Caco-2 cell permeability assays to measure drug absorption. [Link][13]
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link][14]
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MDPI. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link][24]
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Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link][19]
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LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link][8]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link][7]
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PubMed Central. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. [Link][26]
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Semantic Scholar. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link][27]
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PubMed. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link][28]
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ResearchGate. Clinical relevance of drug binding to plasma proteins. [Link][29]
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Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link][21]
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NIH. Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. [Link][30]
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MDPI. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. [Link][31]
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Charles River Laboratories. hERG Serum Shift Assay. [Link][32]
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ResearchGate. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. [Link][33]
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MDPI. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. [Link][34]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-9H-purine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 8-Methyl-9H-purine, ensuring the protection of laboratory personnel and the integrity of our research environment.
Core Principle: Waste Characterization
Before any disposal action can be taken, a thorough understanding of the compound's potential hazards is essential. While this compound is a specific derivative, its parent compound, purine, is not classified as hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, this does not absolve the waste generator of their responsibility. The toxicological properties of many research chemicals, including this compound, have not been fully investigated[2]. Therefore, a conservative approach is mandated.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[3][4].
Table 1: Hazard Profile Assessment for this compound
| Property | Assessment & Rationale |
| Physical State | Solid at room temperature[5]. |
| Molecular Formula | C₆H₆N₄[6]. |
| Toxicity | The toxicological properties have not been fully investigated[2]. As a nitrogen-containing heterocyclic compound, hazardous combustion products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) can be generated[1][2]. Thermal decomposition may also produce highly toxic gases like hydrogen cyanide (HCN) and ammonia (NH₃)[7][8]. |
| Ignitability | Not considered flammable under standard laboratory conditions[2]. |
| Corrosivity | Not an acid or a base; does not meet the criteria for corrosivity[3]. |
| Reactivity | Generally stable, but should be kept away from strong oxidizing agents[2][9]. |
Pre-Disposal: Safe Handling and PPE
Proper handling is the first step in a safe disposal workflow. Adherence to these protocols minimizes exposure and prevents accidental releases.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles[1]. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination[10]. |
Handling Protocols:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk[2].
-
Avoid generating dust when weighing or transferring the solid material[2].
-
Ensure an eyewash station and safety shower are accessible in the immediate work area[2].
The Disposal Workflow: A Step-by-Step Guide
This protocol outlines the systematic process for managing this compound waste from the point of generation to its final removal from the laboratory.
Step 1: Waste Segregation
Immediately segregate waste to prevent dangerous reactions. Chemical wastes must be arranged so that incompatible substances will not mix[11].
-
Solid Waste: All solid this compound, along with contaminated personal protective equipment (e.g., gloves, weigh boats, paper towels), should be placed in a designated solid chemical waste container.
-
Liquid Waste: If this compound is used in a solution, the resulting liquid waste must be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless approved by EH&S[5].
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for incineration[5].
Step 2: Containerization
The integrity of the waste container is critical for safe storage and transport.
-
Compatibility: Use a container made of a material that is compatible with the chemical waste. High-density polyethylene (HDPE) is a common and appropriate choice[3]. The container must be free from damage or deterioration[12].
-
Closure: The container must have a secure, leak-proof screw cap[11][12]. Keep the container closed at all times except when adding waste[3][13]. This prevents the release of vapors and protects the contents from the environment.
-
Capacity: Do not fill containers beyond 90% of their capacity to allow for expansion[13].
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. Your institution's EH&S department will provide specific labels.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.
-
List all chemical components and their approximate percentages, including solvents[11].
-
Indicate the start date of waste accumulation.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation[3][11].
-
Location: The SAA must be in the same room where the waste is generated.
-
Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA[3]. For acutely toxic wastes (P-listed), the limit is one quart[3]. While this compound is not P-listed, it is good practice to be aware of these limits.
-
Inspections: The SAA should be inspected weekly for leaks and proper labeling[11][12].
Step 5: Arranging for Disposal
-
Contact EH&S: Once the waste container is full (or after a maximum of 12 months, whichever comes first), contact your institution's EH&S office to schedule a waste pickup[3].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink[9][14]. Purine derivatives can be biologically active, and their environmental impact is often unknown.
-
Do Not Dispose in Regular Trash: Disposing of this chemical in the regular trash is prohibited[14].
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area[9].
-
Wearing appropriate PPE, gently sweep or vacuum the material into a suitable disposal container[1][2].
-
Avoid creating dust[2].
-
Clean the spill area with soap and water.
-
Label the container as hazardous waste and manage it through the standard disposal workflow.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].
-
Skin Contact: Remove contaminated clothing. Immediately flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops[1][2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
-
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only at the forefront of science but also with the highest standards of safety and professional responsibility.
References
-
Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL: [Link]
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL: [Link]
-
Title: Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties Source: PubMed Central (PMC) URL: [Link]
-
Title: Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion Source: ACS Omega URL: [Link]
-
Title: Material Safety Data Sheet - Uric Acid Source: ScienceLab.com URL: [Link]
-
Title: Material Safety Data Sheet - Purine, 99% Source: Cole-Parmer URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: Factsheet: Disposal of Hazardous Waste - Basic Principles Source: ETH Zürich URL: [Link]
-
Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. epa.gov [epa.gov]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. This compound | C6H6N4 | CID 229270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. hmdb.ca [hmdb.ca]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. ethz.ch [ethz.ch]
- 14. acs.org [acs.org]
A Researcher's Guide to Handling 8-Methyl-9H-purine: Personal Protective Equipment and Disposal
This guide provides essential safety protocols for laboratory personnel handling 8-Methyl-9H-purine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related purine derivatives and established best practices for managing hazardous chemicals in a research environment. A thorough risk assessment should always precede any handling of this and other novel chemical entities.
Hazard Assessment of this compound
Table 1: Summary of Potential Hazards and Routes of Exposure
| Hazard Statement | Description | Primary Routes of Exposure |
| H315 | Causes skin irritation | Dermal |
| H319 | Causes serious eye irritation | Eyes |
| H335 | May cause respiratory irritation | Inhalation |
| - | Potential for allergic skin reaction | Dermal |
| - | Potential toxicity if swallowed | Ingestion |
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is paramount to minimizing the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and procedural best practices.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a significant splash hazard. | Protects against accidental splashes and airborne particles that could cause serious eye irritation[2][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents skin contact, which can lead to irritation and potential allergic reactions[2][5]. Double gloving is recommended when handling concentrated solutions or performing tasks with a high likelihood of contamination[5]. |
| Respiratory Protection | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols[2]. If a fume hood is not available, a NIOSH-approved respirator may be required based on a formal risk assessment. | Mitigates the risk of respiratory tract irritation from inhaling fine particles or aerosols of the compound[1][2]. |
| Hand Protection | Appropriate chemical-resistant gloves must be worn. | This is a critical barrier to prevent direct skin contact with the substance[2]. |
The Causality Behind PPE Choices
The recommendation for a multi-layered approach to PPE is grounded in the potential for simultaneous exposure through different routes. For instance, a splash event could compromise both skin and eye safety. Similarly, the generation of dust when handling the solid compound poses both an inhalation and a dermal contact risk. The use of a chemical fume hood is not merely a suggestion but a critical engineering control to contain the substance at its source.
Step-by-Step Protocols for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning personal protective equipment.
Doffing PPE Workflow
Caption: Logical flow for the safe segregation and disposal of contaminated materials.
Do not dispose of this compound or its contaminated materials in standard laboratory trash or down the drain. All waste must be collected by a licensed chemical waste disposal service.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
The responsible handling of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards and diligently applying the personal protective equipment and disposal protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety department for specific guidance and protocols.
References
- Personal protective equipment for handling 8-Ethynyl-9h-purine - Benchchem. (n.d.).
- 934-33-8|this compound|BLD Pharm. (n.d.).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
- 2-chloro-8-methyl-9H-purine SDS, 1023813-16-2 Safety Data Sheets - ECHEMI. (n.d.).
- 9-Methyl-9H-purine-6-thiol | 1006-20-8 | BAA00620 - Biosynth. (n.d.).
Sources
- 1. 934-33-8|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 9-Methyl-9H-purine-6-thiol | 1006-20-8 | BAA00620 [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
